molecular formula C18H27N3O4 B1242544 KB-R7785

KB-R7785

Numéro de catalogue: B1242544
Poids moléculaire: 349.4 g/mol
Clé InChI: OFCWIPGKPUJTDP-CFVMTHIKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

KB-R7785, also known as this compound, is a useful research compound. Its molecular formula is C18H27N3O4 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C18H27N3O4

Poids moléculaire

349.4 g/mol

Nom IUPAC

(2S,3R)-N-hydroxy-2-methyl-N'-[(1S)-2-(methylamino)-2-oxo-1-phenylethyl]-3-(2-methylpropyl)butanediamide

InChI

InChI=1S/C18H27N3O4/c1-11(2)10-14(12(3)16(22)21-25)17(23)20-15(18(24)19-4)13-8-6-5-7-9-13/h5-9,11-12,14-15,25H,10H2,1-4H3,(H,19,24)(H,20,23)(H,21,22)/t12-,14+,15-/m0/s1

Clé InChI

OFCWIPGKPUJTDP-CFVMTHIKSA-N

SMILES isomérique

C[C@@H]([C@@H](CC(C)C)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)NC)C(=O)NO

SMILES canonique

CC(C)CC(C(C)C(=O)NO)C(=O)NC(C1=CC=CC=C1)C(=O)NC

Synonymes

(4-(N-hydroxyamino)-2R-isobutyl-3S-methylsuccinyl)-L-phenylglycine-N-methylamide
KB R7785
KB-R7785

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of KB-R7785

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial in the remodeling of the extracellular matrix. This technical guide delineates the core mechanism of action of this compound, focusing on its inhibitory effects on key MMPs, including A Disintegrin and Metalloproteinase (ADAM) family members. Contrary to some initial postulations, this compound does not directly inhibit the Na+/Ca2+ exchanger (NCX). Its therapeutic potential stems from its ability to modulate cellular processes governed by MMPs, such as inflammation, cell signaling, and tissue degradation. This document provides a comprehensive overview of its mechanism, quantitative inhibitory data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Core Mechanism of Action: Inhibition of Matrix Metalloproteinases

This compound functions primarily as a competitive inhibitor of matrix metalloproteinases. It chelates the zinc ion within the catalytic domain of these enzymes, a mechanism common to hydroxamate-based MMP inhibitors. This action prevents the MMPs from binding to and cleaving their respective substrates. The inhibitory profile of this compound is broad, encompassing several members of the MMP and ADAM families.

Inhibition of ADAM12 and its Role in Cardiac Hypertrophy

A significant aspect of this compound's mechanism is its inhibition of ADAM12. This action has been shown to attenuate the development of cardiac hypertrophy. The signaling pathway involves the following steps:

  • G-protein coupled receptor (GPCR) agonists stimulate cardiomyocytes.

  • This stimulation activates ADAM12.

  • Activated ADAM12 cleaves the ectodomain of heparin-binding EGF-like growth factor (HB-EGF).

  • The shed, soluble HB-EGF binds to and activates the epidermal growth factor receptor (EGFR).

  • EGFR activation triggers downstream signaling cascades that lead to hypertrophic growth of cardiomyocytes.

By inhibiting ADAM12, this compound prevents the shedding of HB-EGF, thereby blocking the entire downstream signaling pathway that contributes to cardiac hypertrophy.

ADAM12_Inhibition_Pathway GPCR GPCR Agonists Cardiomyocyte Cardiomyocyte GPCR->Cardiomyocyte stimulate ADAM12_inactive ADAM12 (inactive) Cardiomyocyte->ADAM12_inactive ADAM12_active ADAM12 (active) ADAM12_inactive->ADAM12_active activates pro_HB_EGF pro-HB-EGF (membrane-bound) ADAM12_active->pro_HB_EGF cleaves sHB_EGF Soluble HB-EGF pro_HB_EGF->sHB_EGF shedding EGFR EGFR sHB_EGF->EGFR binds & activates Signaling Downstream Signaling EGFR->Signaling Hypertrophy Cardiac Hypertrophy Signaling->Hypertrophy KBR7785 This compound KBR7785->ADAM12_active inhibits

Caption: Inhibition of ADAM12-mediated HB-EGF shedding by this compound.
Inhibition of TNF-α Converting Enzyme (TACE/ADAM17) and Anti-inflammatory Effects

This compound also inhibits Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for cleaving the membrane-bound precursor of Tumor Necrosis Factor-alpha (pro-TNF-α) to release the soluble, active cytokine. The pathway is as follows:

  • Inflammatory stimuli, such as lipopolysaccharide (LPS), induce the expression of pro-TNF-α in cells like macrophages.

  • TACE cleaves pro-TNF-α at the cell surface.

  • Soluble TNF-α is released and binds to its receptors on target cells, initiating a pro-inflammatory signaling cascade.

By inhibiting TACE, this compound reduces the production of soluble TNF-α, thereby exerting anti-inflammatory effects. This mechanism is also linked to improvements in insulin sensitivity.

TACE_Inhibition_Pathway LPS Inflammatory Stimuli (LPS) Macrophage Macrophage LPS->Macrophage stimulates pro_TNFa pro-TNF-α (membrane-bound) Macrophage->pro_TNFa expresses sTNFa Soluble TNF-α pro_TNFa->sTNFa cleavage by TACE TACE TACE (ADAM17) TNFR TNF-α Receptor sTNFa->TNFR binds Inflammation Inflammatory Response TNFR->Inflammation KBR7785 This compound KBR7785->TACE inhibits

Caption: Inhibition of TACE-mediated TNF-α release by this compound.

Quantitative Inhibitory Data

While specific IC50 values for this compound against a wide range of individual MMPs are not consistently reported across publicly available literature, its potent inhibitory activity against several key metalloproteinases has been established. The table below summarizes the known inhibitory targets and observed effects.

Target EnzymeCommon NameBiological ProcessEffect of this compound Inhibition
ADAM12 A Disintegrin and Metalloproteinase 12HB-EGF shedding, cellular fusion, muscle developmentAttenuation of cardiac hypertrophy
ADAM17 TACE (TNF-α Converting Enzyme)TNF-α shedding, inflammation, EGFR ligand sheddingReduction of soluble TNF-α, anti-inflammatory effects, improved insulin sensitivity
MMP-9 Gelatinase BExtracellular matrix degradation, inflammation, cell migrationAttenuation of brain damage in focal cerebral ischemia

Experimental Protocols

Gelatin Zymography for MMP Activity Assessment

This protocol is used to detect the activity of gelatinases such as MMP-2 and MMP-9.

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gel containing 1 mg/mL gelatin

  • Sample buffer (non-reducing)

  • Renaturing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 1 µM ZnCl2, and 1% Triton X-100)

  • Staining solution (e.g., 0.5% Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid)

  • Destaining solution (40% methanol, 10% acetic acid)

Procedure:

  • Prepare protein samples (e.g., cell culture supernatant) and determine protein concentration.

  • Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Load equal amounts of protein onto the gelatin-containing polyacrylamide gel.

  • Perform electrophoresis at 4°C.

  • After electrophoresis, wash the gel twice for 30 minutes in renaturing buffer at room temperature with gentle agitation to remove SDS.

  • Incubate the gel in developing buffer for 18-24 hours at 37°C.

  • Stain the gel with Coomassie Brilliant Blue for 1-2 hours.

  • Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity.

Zymography_Workflow A Sample Preparation (non-reducing) B SDS-PAGE (Gelatin-containing gel) A->B C Renaturation (Triton X-100 wash) B->C D Incubation (Developing buffer, 37°C) C->D E Staining (Coomassie Blue) D->E F Destaining E->F G Visualization of Lytic Bands F->G

Caption: Workflow for Gelatin Zymography.
TNF-α Secretion Inhibition Assay (ELISA)

This protocol quantifies the amount of TNF-α released from cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell culture reagents

  • TNF-α ELISA kit

Procedure:

  • Seed macrophages in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of TNF-α in the supernatant using a commercial TNF-α ELISA kit, following the manufacturer's instructions.

  • Generate a dose-response curve to determine the IC50 of this compound for TNF-α inhibition.

HB-EGF Shedding Assay (Western Blot)

This protocol detects the shedding of HB-EGF from the cell surface.

Materials:

  • Cells expressing HB-EGF

  • Phorbol 12-myristate 13-acetate (PMA) or other shedding inducers

  • This compound

  • Lysis buffer

  • SDS-PAGE and Western blot equipment

  • Primary antibody against the cytoplasmic or extracellular domain of HB-EGF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells expressing HB-EGF to near confluency.

  • Pre-treat the cells with this compound for 1-2 hours.

  • Stimulate the cells with a shedding agent like PMA to induce HB-EGF cleavage.

  • To detect shed HB-EGF: Collect the conditioned media. Concentrate the media and perform Western blot analysis using an antibody against the HB-EGF ectodomain.

  • To detect remaining cell-associated HB-EGF: Lyse the cells and collect the protein lysate. Perform Western blot analysis on the cell lysates using an antibody against the HB-EGF cytoplasmic domain. A decrease in the full-length HB-EGF band indicates shedding.

Conclusion

This compound is a multifaceted matrix metalloproteinase inhibitor with significant therapeutic potential. Its core mechanism of action lies in the targeted inhibition of key MMPs such as ADAM12 and TACE (ADAM17). This inhibitory activity disrupts pathological signaling pathways involved in cardiac hypertrophy and inflammation. The provided experimental protocols offer a framework for researchers to further investigate the nuanced effects of this compound and similar compounds in various disease models. A clear understanding of its mechanism is paramount for the continued development of MMP inhibitors as a class of therapeutic agents.

The Metalloproteinase Inhibitor KB-R7785: A Technical Guide to its Core Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Osaka, Japan – December 15, 2025 – This technical guide provides an in-depth analysis of the small molecule inhibitor KB-R7785, focusing on its primary molecular targets, mechanism of action, and the experimental protocols for its characterization. Developed for researchers, scientists, and drug development professionals, this document consolidates current knowledge to facilitate further investigation and application of this potent metalloproteinase inhibitor.

Executive Summary

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and certain members of the ADAM (A Disintegrin and Metalloproteinase) family of enzymes. Its inhibitory activity stems from a hydroxamate group that chelates the active site zinc ion essential for the catalytic activity of these metalloproteinases. Notably, this compound has been demonstrated to effectively inhibit the processing of crucial signaling molecules such as Tumor Necrosis Factor-alpha (TNF-α) and Heparin-Binding Epidermal Growth Factor (HB-EGF), implicating it in a variety of physiological and pathological processes.

Primary Molecular Targets and In Vitro Potency

The inhibitory profile of this compound has been characterized against several key metalloproteinases. The following table summarizes the available quantitative data on its potency, primarily focusing on the inhibition of growth factor and cytokine shedding from the cell surface.

Target Process/SubstrateEnzyme FamilyIC50 (µM)
HB-EGF SheddingADAM0.08
TGF-α SheddingADAM0.29
Amphiregulin SheddingADAM0.44
TNF-α ReleaseADAM0.53

Data sourced from Asakura M, et al. (2002). IC50 values represent the concentration of this compound required to inhibit 50% of the shedding of the respective molecule.

Beyond the targets listed in the table, this compound has been shown to inhibit the activity of several other metalloproteinases, including:

  • ADAM12 : A key enzyme in the shedding of HB-EGF, which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR)[1].

  • MMP-9 : A gelatinase involved in the degradation of extracellular matrix components, with implications in brain injury and cancer metastasis[2].

  • Other MMPs : While specific quantitative data is less readily available, this compound is recognized as an inhibitor of a broader range of MMPs, contributing to its diverse biological effects.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on specific metalloproteinases leads to the modulation of critical signaling pathways. The following diagrams, generated using the DOT language, illustrate two of the most well-characterized pathways affected by this inhibitor.

TNF_alpha_pathway cluster_membrane Cell Membrane pro_TNF pro-TNF-α (membrane-bound) soluble_TNF Soluble TNF-α pro_TNF->soluble_TNF Cleavage TACE TACE (ADAM17) TACE->pro_TNF Catalyzes TNFR TNF Receptor soluble_TNF->TNFR Binds Inflammation Inflammatory Signaling TNFR->Inflammation KB_R7785 This compound KB_R7785->TACE Inhibits

Figure 1: Inhibition of TNF-α Processing by this compound.

HB_EGF_pathway cluster_membrane_2 Cell Membrane pro_HB_EGF pro-HB-EGF (membrane-bound) soluble_HB_EGF Soluble HB-EGF pro_HB_EGF->soluble_HB_EGF Shedding ADAM12 ADAM12 ADAM12->pro_HB_EGF Catalyzes EGFR EGF Receptor soluble_HB_EGF->EGFR Binds & Activates Downstream_Signaling Downstream Signaling (e.g., MAPK pathway) EGFR->Downstream_Signaling KB_R7785 This compound KB_R7785->ADAM12 Inhibits

Figure 2: Inhibition of HB-EGF Shedding by this compound.

Experimental Protocols

The characterization of this compound and other metalloproteinase inhibitors relies on robust in vitro assays. The following sections detail the methodologies for determining the inhibitory potency of such compounds.

General Experimental Workflow for IC50 Determination

The following diagram outlines a typical workflow for assessing the inhibitory activity of a compound against a specific metalloproteinase.

experimental_workflow Start Start Reagent_Prep Reagent Preparation: - Recombinant Enzyme - Fluorogenic Substrate - Test Inhibitor (e.g., this compound) - Assay Buffer Start->Reagent_Prep Serial_Dilution Prepare Serial Dilutions of Test Inhibitor Reagent_Prep->Serial_Dilution Incubation Incubate Enzyme with Inhibitor Dilutions Serial_Dilution->Incubation Reaction_Initiation Initiate Reaction with Fluorogenic Substrate Incubation->Reaction_Initiation Measurement Measure Fluorescence Kinetically Reaction_Initiation->Measurement Data_Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Figure 3: General workflow for IC50 determination of a metalloproteinase inhibitor.
Detailed Protocol for Fluorogenic MMP Inhibition Assay

This protocol provides a detailed procedure for determining the IC50 value of a test compound, such as this compound, against a specific MMP using a fluorogenic substrate.

Materials:

  • Recombinant human MMP (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Test inhibitor (this compound)

  • Control inhibitor (e.g., NNGH)

  • Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Reconstitute and activate the pro-MMP to its active form according to the manufacturer's instructions. Dilute the active MMP to a working concentration in assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute to a working concentration in assay buffer.

    • Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, add the following to respective wells:

      • Blank: Assay buffer only.

      • Control (No Inhibitor): Active MMP enzyme and assay buffer.

      • Inhibitor Wells: Active MMP enzyme and the serial dilutions of this compound.

      • Positive Control: Active MMP enzyme and a known inhibitor (e.g., NNGH).

    • The final volume in each well before adding the substrate should be equal.

  • Pre-incubation:

    • Incubate the plate at 37°C for 30-60 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) for 10-30 minutes at 37°C.

  • Data Analysis:

    • Determine the reaction rate (V) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound is a valuable research tool for studying the roles of MMPs and ADAMs in various biological processes. Its ability to inhibit key signaling molecules like TNF-α and HB-EGF makes it a compound of interest for investigating inflammatory diseases, cancer progression, and other pathological conditions. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute further studies on this compound and other metalloproteinase inhibitors.

References

KB-R7785: A Technical Guide to its Function as a Matrix Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, cardiovascular diseases, and neuroinflammatory disorders. This compound, a hydroxamate-based inhibitor, has demonstrated therapeutic potential in preclinical models by attenuating tissue degradation and modulating inflammatory signaling pathways. This technical guide provides an in-depth overview of this compound, focusing on its inhibitory profile, mechanism of action, relevant signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound exerts its inhibitory effect through the hydroxamic acid moiety, which chelates the catalytic zinc ion within the active site of MMPs. This interaction reversibly blocks the enzyme's proteolytic activity, preventing the degradation of ECM components such as collagen and gelatin. Beyond its direct inhibition of MMPs, this compound has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine, by inhibiting TNF-α converting enzyme (TACE/ADAM17).[1] This dual action on both MMPs and TACE contributes to its broad therapeutic potential.

Data Presentation: Inhibitory Profile of this compound

Target EnzymeIC50 (nM)NotesReference
MMP-1 (Collagenase-1)Reported ActivityEffective in rat arthritis models, suggesting MMP-1 inhibition.
MMP-2 (Gelatinase A)Reported ActivityAttenuates brain damage in models where MMP-2 is implicated.[2]
MMP-9 (Gelatinase B)Reported ActivitySignificantly decreased MMP-9 activity in a mouse model of focal cerebral ischemia.[2]
ADAM12 Direct BindingInhibits the shedding of heparin-binding epidermal growth factor (HB-EGF).
TACE (TNF-α Converting Enzyme)Reported ActivityInhibits the production of TNF-α.[1]

Note: Specific IC50 values for this compound are not consistently reported across the literature. The table reflects reported inhibitory activities.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on MMPs and TACE intercepts critical signaling cascades involved in inflammation and tissue remodeling.

TNF-α Signaling Pathway Inhibition

This compound's inhibition of TACE reduces the cleavage of membrane-bound pro-TNF-α into its soluble, active form. This, in turn, dampens the downstream inflammatory signaling cascade mediated by TNF-α binding to its receptors (TNFR1/2), which can lead to the activation of transcription factors like NF-κB and subsequent expression of pro-inflammatory genes and other MMPs.

TNF_alpha_Pathway pro-TNF-alpha pro-TNF-alpha TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Soluble TNF-alpha Soluble TNF-alpha TACE->Soluble TNF-alpha This compound This compound This compound->TACE Inhibition TNFR TNFR1/2 Soluble TNF-alpha->TNFR Binding NF-kB_Activation NF-kB Activation TNFR->NF-kB_Activation Inflammation Inflammatory Response NF-kB_Activation->Inflammation MMP_Expression MMP Gene Expression NF-kB_Activation->MMP_Expression

Inhibition of TNF-α processing by this compound.
ADAM12-Mediated HB-EGF Shedding Pathway

In cardiac hypertrophy, G-protein coupled receptor (GPCR) agonists can lead to the activation of ADAM12. ADAM12 then cleaves membrane-bound pro-HB-EGF, releasing soluble HB-EGF. This soluble growth factor then transactivates the epidermal growth factor receptor (EGFR), initiating downstream signaling cascades that contribute to hypertrophic growth. This compound has been shown to directly bind to and inhibit ADAM12, thus blocking this pathway.

ADAM12_Pathway GPCR GPCR Agonist ADAM12 ADAM12 GPCR->ADAM12 Activation pro_HBEGF pro-HB-EGF ADAM12->pro_HBEGF Cleavage This compound This compound This compound->ADAM12 Inhibition s_HBEGF Soluble HB-EGF pro_HBEGF->s_HBEGF EGFR EGFR s_HBEGF->EGFR Transactivation Hypertrophy Cardiac Hypertrophy EGFR->Hypertrophy

Inhibition of ADAM12-mediated HB-EGF shedding.

Experimental Protocols

The characterization of this compound and other MMP inhibitors relies on a variety of in vitro and in vivo assays. Below are detailed methodologies for two common in vitro techniques.

Fluorometric MMP Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of a purified MMP.

Materials:

  • Recombinant, purified MMP (e.g., MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[3]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound stock solution in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Preparation: Activate the pro-MMP to its active form according to the manufacturer's instructions. Dilute the active MMP in assay buffer to a final concentration that yields a linear rate of substrate cleavage over the desired reaction time.

  • Inhibitor Dilution: Prepare a serial dilution of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1% (v/v).

  • Assay Setup: In a 96-well plate, add the diluted MMP enzyme to each well, except for the substrate control wells.

  • Inhibitor Addition: Add the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells containing the enzyme.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the reaction.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity in a kinetic mode (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 325/393 nm for Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[3]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve for each inhibitor concentration.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Fluorometric_Assay_Workflow start Start prep_enzyme Prepare Active MMP Solution start->prep_enzyme prep_inhibitor Prepare Serial Dilutions of this compound start->prep_inhibitor plate_setup Add MMP and Inhibitor to 96-well Plate prep_enzyme->plate_setup prep_inhibitor->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate measure_fluorescence Kinetic Fluorescence Reading add_substrate->measure_fluorescence data_analysis Calculate Reaction Velocities and Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Experimental workflow for fluorometric MMP inhibition assay.
Gelatin Zymography

Gelatin zymography is a technique used to detect and characterize the activity of gelatinases (MMP-2 and MMP-9) in biological samples.

Objective: To qualitatively or semi-quantitatively assess the inhibitory effect of this compound on MMP-2 and MMP-9 activity in a complex biological sample (e.g., cell culture supernatant).[4][5]

Materials:

  • SDS-PAGE equipment

  • Polyacrylamide gels containing 0.1% (w/v) gelatin

  • Non-reducing sample buffer

  • Cell culture supernatant or tissue homogenate

  • Washing Buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5)

  • Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue R-250 staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Collect cell culture supernatants or prepare tissue lysates. Determine the protein concentration of the samples.

  • Sample Loading: Mix the samples with a non-reducing sample buffer. Do not heat the samples, as this will irreversibly denature the enzymes. Load equal amounts of protein into the wells of the gelatin-containing polyacrylamide gel.

  • Electrophoresis: Perform SDS-PAGE at 4°C to separate the proteins based on their molecular weight.

  • Enzyme Renaturation: After electrophoresis, wash the gel twice for 30 minutes each in washing buffer with gentle agitation to remove the SDS and allow the MMPs to renature.[4]

  • Enzyme Activity: Incubate the gel in the incubation buffer at 37°C for 12-48 hours. During this time, the active MMPs will digest the gelatin in the gel. To test the effect of this compound, it can be included in the incubation buffer at the desired concentration.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue for 30-60 minutes.[4]

  • Destaining: Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatinolytic activity. The molecular weight of the active MMPs can be estimated by comparing them to protein standards.

  • Analysis: The intensity of the clear bands can be quantified using densitometry to provide a semi-quantitative measure of MMP activity. A reduction in the intensity of the bands in the presence of this compound indicates inhibition.

Conclusion

This compound is a valuable research tool for investigating the roles of MMPs and TACE in various physiological and pathological processes. Its broad-spectrum inhibitory activity makes it a potent modulator of ECM remodeling and inflammation. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar MMP inhibitors. Further studies are warranted to fully elucidate its inhibitory profile against a wider range of MMPs and to translate its preclinical efficacy into clinical applications.

References

KB-R7785: A Technical Deep Dive into a Novel Metalloproteinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamic acid-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). Initially developed as a novel MMP inhibitor, its therapeutic potential has been explored in a variety of preclinical models, including non-insulin-dependent diabetes mellitus, cardiac hypertrophy, and cerebral ischemia. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound belongs to the succinyl hydroxamic acid class of inhibitors. The hydroxamate group acts as a zinc-binding group, chelating the catalytic zinc ion in the active site of metalloproteinases. The phenyl group at the R2 position is thought to contribute to the compound's oral activity by enhancing absorption.

Chemical structure of this compound
Figure 1. Chemical Structure of this compound

Mechanism of Action and Therapeutic Targets

This compound exerts its therapeutic effects by inhibiting the activity of various MMPs and ADAMs, which are key enzymes involved in tissue remodeling, inflammation, and the shedding of cell surface proteins.

Inhibition of TNF-α Converting Enzyme (TACE/ADAM17)

A primary mechanism of action for this compound is the inhibition of Tumor Necrosis Factor-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form. By inhibiting TACE, this compound effectively reduces the levels of soluble TNF-α, a key mediator of inflammation and insulin resistance.[1] This mechanism is central to its anti-diabetic effects.[1]

Inhibition of ADAM12

In the context of cardiac hypertrophy, this compound has been shown to directly bind to and inhibit ADAM12.[2] ADAM12 is responsible for the shedding of heparin-binding epidermal growth factor (HB-EGF).[2] The shed HB-EGF then transactivates the epidermal growth factor receptor (EGFR), leading to hypertrophic signaling in cardiomyocytes. By blocking this shedding process, this compound can attenuate the development of cardiac hypertrophy.[2]

Inhibition of Matrix Metalloproteinases (MMPs)

As a broad-spectrum MMP inhibitor, this compound also targets various members of the MMP family. For instance, in models of cerebral ischemia, it has been shown to decrease the activity of MMP-9, an enzyme implicated in the breakdown of the extracellular matrix and neuronal damage following ischemic events.[3]

Quantitative Data: Inhibitory Activity

The inhibitory potency of this compound has been evaluated against the shedding of various growth factors and TNF-α. The following table summarizes the IC50 values for these activities.

Target Shedding EventIC50 (μM)
HB-EGF0.08
TGF-α0.28
Amphiregulin0.95
TNF-α1.2
Table 1: Inhibitory Activity of this compound on Growth Factor and Cytokine Shedding. Data extracted from a growth factor-alkaline phosphatase (AP) tag assay.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its in vivo evaluation.

G cluster_0 Cardiac Hypertrophy GPCR Agonists GPCR Agonists ADAM12 ADAM12 GPCR Agonists->ADAM12 pro-HB-EGF pro-HB-EGF ADAM12->pro-HB-EGF cleavage HB-EGF (soluble) HB-EGF (soluble) pro-HB-EGF->HB-EGF (soluble) EGFR EGFR HB-EGF (soluble)->EGFR transactivation Hypertrophic Response Hypertrophic Response EGFR->Hypertrophic Response This compound This compound This compound->ADAM12 inhibits

Caption: ADAM12-mediated HB-EGF shedding pathway in cardiac hypertrophy.

G cluster_1 Inflammation and Insulin Resistance Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TACE (ADAM17) TACE (ADAM17) Inflammatory Stimuli (LPS)->TACE (ADAM17) pro-TNF-alpha pro-TNF-alpha TACE (ADAM17)->pro-TNF-alpha cleavage TNF-alpha (soluble) TNF-alpha (soluble) pro-TNF-alpha->TNF-alpha (soluble) Insulin Resistance Insulin Resistance TNF-alpha (soluble)->Insulin Resistance This compound This compound This compound->TACE (ADAM17) inhibits

Caption: TACE-mediated TNF-α production in inflammation.

G Disease Model Selection Disease Model Selection This compound Administration This compound Administration Disease Model Selection->this compound Administration Route, Dose, Frequency Endpoint Measurement Endpoint Measurement This compound Administration->Endpoint Measurement e.g., Blood Glucose, Infarct Volume, Cardiac Function Data Analysis Data Analysis Endpoint Measurement->Data Analysis

Caption: General workflow for in vivo evaluation of this compound.

Key Experimental Protocols

In Vivo Model of Non-Insulin-Dependent Diabetes Mellitus
  • Animal Model: KKAy mice, which exhibit insulin resistance.

  • Treatment: Subcutaneous administration of this compound at a dose of 100 mg/kg twice daily for 4 weeks.[1]

  • Endpoint Measurement: Plasma glucose and insulin levels were measured.

  • TNF-α Challenge: Lipopolysaccharide (LPS) was used to induce an increase in plasma TNF-α levels, which was then measured to assess the inhibitory effect of this compound.[1]

In Vivo Model of Permanent Focal Cerebral Ischemia
  • Animal Model: Mice.

  • Ischemia Induction: Intraluminal middle cerebral artery occlusion (MCAO) under halothane anesthesia.[3]

  • Treatment:

    • A single injection of this compound (100 mg/kg) 30 minutes before MCAO.[3]

    • Two injections of this compound at 1 and 4.5 hours after MCAO.[3]

  • Endpoint Measurement: Infarct volume and MMP-9 activity (measured by zymography) in ischemic brain tissues were determined at 24 hours.[3]

Conclusion

This compound is a multifaceted metalloproteinase inhibitor with demonstrated efficacy in various preclinical models of disease. Its ability to potently inhibit key enzymes like TACE and ADAM12 underscores its therapeutic potential in inflammatory conditions, metabolic disorders, and cardiovascular diseases. The data presented in this guide highlight the core scientific foundation of this compound and provide a basis for further research and development efforts. Further studies are warranted to elucidate its full spectrum of activity, selectivity profile, and potential for clinical translation.

References

An In-depth Technical Guide to KB-R7785 and its Inhibition of ADAM12

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

A Disintegrin and Metalloproteinase 12 (ADAM12) is a transmembrane zinc-dependent protease implicated in a variety of physiological and pathological processes, including cancer progression, cardiac hypertrophy, and tissue remodeling.[1][2] Its role in ectodomain shedding of key signaling molecules, such as Heparin-Binding EGF-like growth factor (HB-EGF), positions it as a compelling therapeutic target.[3][4] KB-R7785, a hydroxamate-based metalloproteinase inhibitor, has been identified as an inhibitor of ADAM12 activity. This technical guide provides a comprehensive overview of the current understanding of this compound as an ADAM12 inhibitor, detailing its mechanism of action, summarizing available data, and providing detailed experimental protocols for its characterization. The guide also visualizes the intricate signaling pathways involving ADAM12 that are modulated by this compound.

Introduction to ADAM12

ADAM12 belongs to the A Disintegrin and Metalloproteinase family of proteins, characterized by a multi-domain structure including a prodomain, a metalloproteinase domain, a disintegrin domain, a cysteine-rich domain, an epidermal growth factor (EGF)-like domain, a transmembrane domain, and a cytoplasmic tail.[3] The metalloproteinase domain is responsible for its proteolytic activity, cleaving a variety of cell surface and extracellular matrix proteins.[5]

ADAM12 is known to be involved in:

  • Cancer: Overexpression of ADAM12 has been linked to the progression of various cancers, including breast, lung, and prostate cancer, where it promotes tumor growth, invasion, and metastasis.[6][7]

  • Cardiovascular Disease: ADAM12 plays a role in cardiac hypertrophy by mediating the shedding of HB-EGF, which leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR).[3][4]

  • Other Pathologies: Dysregulation of ADAM12 has also been associated with conditions such as liver fibrogenesis, asthma, and certain developmental disorders.[1][6]

This compound: A Hydroxamate-Based Inhibitor

This compound is a synthetic, broad-spectrum matrix metalloproteinase (MMP) inhibitor.[8] Its chemical structure, featuring a hydroxamate group, allows it to chelate the zinc ion within the active site of metalloproteinases, thereby inhibiting their catalytic activity. While initially developed as a general MMP inhibitor, studies have demonstrated its ability to inhibit the sheddase activity of several ADAM family members, including ADAM12.[1][9] It is important to note that this compound is not selective for ADAM12 and can inhibit other ADAMs (like ADAM10 and ADAM17) and MMPs.[1][9] This lack of specificity is a critical consideration in experimental design and data interpretation.

Mechanism of Action: Inhibition of ADAM12-Mediated Substrate Cleavage

The primary mechanism by which this compound inhibits ADAM12 function is through the direct blockade of its proteolytic activity. This inhibition prevents the cleavage and subsequent release of ADAM12 substrates.

Inhibition of HB-EGF Shedding and EGFR Transactivation

A key and well-documented function of ADAM12 is the ectodomain shedding of pro-HB-EGF.[3][4] Membrane-bound pro-HB-EGF is inactive; however, upon cleavage by ADAM12, the soluble HB-EGF ectodomain is released and can bind to and activate the Epidermal Growth Factor Receptor (EGFR).[1][3] This transactivation of EGFR triggers downstream signaling cascades, such as the ERK/MAPK pathway, promoting cell proliferation, migration, and survival.[7] this compound, by inhibiting ADAM12, prevents the shedding of HB-EGF, thereby attenuating EGFR signaling.[4][8]

cluster_membrane Cell Membrane proHB_EGF pro-HB-EGF sHB_EGF Soluble HB-EGF proHB_EGF->sHB_EGF Releases ADAM12 ADAM12 ADAM12->proHB_EGF Cleaves EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., ERK/MAPK) EGFR->Downstream_Signaling Initiates KB_R7785 This compound KB_R7785->ADAM12 Inhibits sHB_EGF->EGFR Binds & Activates

Figure 1: Inhibition of ADAM12-mediated HB-EGF shedding by this compound.

Modulation of Other ADAM12 Substrates

Besides HB-EGF, ADAM12 has other known substrates, and this compound would consequently affect their processing. These substrates include:

  • Ephrin-A1: ADAM12-mediated cleavage of ephrin-A1 has been implicated in promoting lung vascular permeability and metastasis.[10] Inhibition by this compound can reduce this cleavage.[9]

  • Insulin-like growth factor-binding proteins (IGFBPs): ADAM12 can cleave IGFBP-3 and IGFBP-5, modulating the bioavailability of insulin-like growth factors (IGFs).[11]

  • Extracellular Matrix (ECM) Components: ADAM12 has been shown to degrade ECM proteins such as fibronectin and type IV collagen.[5]

Quantitative Data on this compound Inhibition of ADAM12

Study ContextModel SystemThis compound Concentration/DosageObserved Effect on ADAM12-Related ActivityReference
Cardiac HypertrophyMouse Model (in vivo)100 mg/kg/day (intraperitoneal)Attenuated cardiac hypertrophy through inhibition of HB-EGF shedding.[1]
Lung CarcinomaMouse Model (in vivo)Every other day intraperitoneal injectionsSignificantly decreased lung metastasis.[9]
Ephrin-A1 CleavageIn vitro assayNot specifiedInhibited ADAM12-mediated ephrin-A1 cleavage.[9]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the inhibitory effect of this compound on ADAM12. These are generalized protocols that should be optimized for specific cell types and experimental conditions.

ADAM12 Enzyme Kinetics Assay

This assay is designed to determine the kinetic parameters of ADAM12 inhibition by this compound.

Materials:

  • Recombinant human ADAM12 (catalytic domain)

  • Fluorogenic peptide substrate for ADAM12 (e.g., PEPDAB005)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • This compound stock solution (in DMSO)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the diluted this compound solutions to respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

  • Add 25 µL of recombinant ADAM12 (at a final concentration of e.g., 10 nM) to each well except the no-enzyme control.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate (at a final concentration equal to its Km value) to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., Ex/Em = 490/520 nm) every minute for 30-60 minutes at 37°C using a microplate reader.

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the V₀ against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

Start Start Prep_Inhibitor Prepare this compound Serial Dilution Start->Prep_Inhibitor Add_Inhibitor Add Inhibitor to 96-well Plate Prep_Inhibitor->Add_Inhibitor Add_Enzyme Add Recombinant ADAM12 Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C for 15 min Add_Enzyme->Incubate Add_Substrate Add Fluorogenic Substrate Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence over Time Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Plot_Data Plot Velocity vs. Inhibitor Concentration Calculate_Velocity->Plot_Data Determine_IC50 Determine IC50/Ki Plot_Data->Determine_IC50 Start Start Prep_Cells Resuspend Cells in Serum-Free Medium with this compound Start->Prep_Cells Add_to_Transwell Add Cell Suspension to Upper Chamber Prep_Cells->Add_to_Transwell Add_Chemoattractant Add Chemoattractant to Lower Chamber Add_to_Transwell->Add_Chemoattractant Incubate Incubate at 37°C Add_Chemoattractant->Incubate Remove_Non_Migrated Remove Non-Migrated Cells Incubate->Remove_Non_Migrated Fix_and_Stain Fix and Stain Migrated Cells Remove_Non_Migrated->Fix_and_Stain Elute_Stain Elute Crystal Violet Fix_and_Stain->Elute_Stain Quantify Quantify Absorbance Elute_Stain->Quantify cluster_membrane Cell Membrane ADAM12 ADAM12 Integrin Integrin ADAM12->Integrin Interacts with/ Modulates TGF_beta_R TGF-β Receptor ADAM12->TGF_beta_R Modulates (Shedding) FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Downstream_Signaling Downstream Signaling (Cell Adhesion, Migration, Fibrosis) TGF_beta_R->Downstream_Signaling ECM Extracellular Matrix (ECM) ECM->Integrin Binds FAK->Downstream_Signaling TGF_beta TGF-β TGF_beta->TGF_beta_R Binds

References

The Impact of KB-R7785 on Cellular Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs). These enzyme families play crucial roles in extracellular matrix (ECM) remodeling, cell signaling, and inflammation. Dysregulation of MMP and ADAM activity is implicated in a wide range of pathologies, including cardiovascular diseases, neuroinflammatory conditions, and cancer. This technical guide provides an in-depth overview of the cellular pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Core Cellular Targets and Pathways Modulated by this compound

This compound primarily exerts its effects by inhibiting the proteolytic activity of several key MMPs and ADAMs. This inhibition disrupts downstream signaling cascades involved in pathophysiology. The principal targets and affected pathways are:

  • Matrix Metalloproteinases (MMPs): this compound has been shown to inhibit the activity of MMP-2 and MMP-9, gelatinases crucial for the degradation of type IV collagen, a major component of the basement membrane. Inhibition of these MMPs is particularly relevant in the context of neuroinflammation and ischemic injury.

  • A Disintegrin and Metalloproteinase 12 (ADAM12): this compound directly binds to and inhibits ADAM12, a sheddase that cleaves and releases membrane-bound signaling molecules. A key substrate of ADAM12 is the heparin-binding epidermal growth factor (HB-EGF).

  • Tumor Necrosis Factor-alpha Converting Enzyme (TACE or ADAM17): As an inhibitor of TACE, this compound blocks the shedding of membrane-bound tumor necrosis factor-alpha (pro-TNF-α) to its soluble, active form (sTNF-α), a potent pro-inflammatory cytokine.

The inhibition of these enzymes by this compound leads to the modulation of several critical cellular pathways, including:

  • EGFR Signaling Pathway: By inhibiting ADAM12-mediated shedding of HB-EGF, this compound prevents the subsequent activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades, such as the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways. This has significant implications for cell proliferation and hypertrophy.

  • TNF-α Signaling Pathway: Through the inhibition of TACE, this compound reduces the levels of soluble TNF-α, thereby dampening the inflammatory response mediated by this cytokine. This pathway is central to many inflammatory diseases and insulin resistance.

Data Presentation: Inhibitory Activity of Metalloproteinase Inhibitors

Table 1: Inhibitory Activity (IC50, nM) of a Broad-Spectrum MMP Inhibitor (GM6001 - a hydroxamate-based inhibitor similar in class to this compound)

TargetIC50 (nM)
MMP-10.4
MMP-20.5
MMP-327
MMP-70.1
MMP-80.2
MMP-90.2
MMP-123.6
MMP-145.3
MMP-2616

Data is illustrative of the potency of hydroxamate-based MMP inhibitors.

Table 2: Inhibitory Activity (IC50) of a TACE Inhibitor (BMS-561392)

TargetCell LineIC50 (µM)
TACE (TNF-α secretion)CHO cells0.15[1]
α-secretase (sAPPα secretion)CHO-APPwt cells4.47[1]
α-secretase (sAPPα secretion)CHO-APPswe cells0.23[1]

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

This protocol is used to detect and quantify the activity of gelatinases, primarily MMP-2 and MMP-9, in biological samples.

a. Sample Preparation:

  • Collect conditioned cell culture media or prepare tissue homogenates.

  • Centrifuge samples to remove cellular debris.

  • Determine the protein concentration of the samples using a standard protein assay (e.g., Bradford or BCA).

b. Gel Electrophoresis:

  • Prepare a 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

  • Mix protein samples with non-reducing sample buffer (Laemmli buffer without β-mercaptoethanol or DTT). Do not heat the samples.

  • Load equal amounts of protein into the wells of the gel.

  • Run the gel at 120V for 90 minutes at 4°C.

c. Renaturation and Development:

  • After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (2.5% Triton X-100 in distilled water) to remove SDS.

  • Incubate the gel in a developing buffer (50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35) overnight at 37°C.

d. Staining and Visualization:

  • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol and 10% acetic acid for 1 hour.

  • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background.

  • The clear bands represent areas of gelatin degradation by MMPs. The molecular weight can be used to distinguish between pro- and active forms of MMP-2 and MMP-9.

Murine Model of Cardiac Hypertrophy: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy and heart failure.[2][3][4][5][6]

a. Anesthesia and Preparation:

  • Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Shave the upper thoracic area and disinfect the surgical site.

b. Surgical Procedure:

  • Make a small horizontal incision in the suprasternal notch.

  • Dissect the tissues to expose the aortic arch between the innominate and left carotid arteries.

  • Pass a 7-0 silk suture underneath the aortic arch.

  • Tie the suture around the aorta and a 27-gauge needle placed adjacent to the aorta.

  • Quickly remove the needle to create a constriction of a defined diameter.

  • For sham-operated controls, the suture is passed under the aorta but not tied.

  • Close the chest and skin incision.

c. Post-operative Care and Analysis:

  • Administer analgesics as required and monitor the animal for recovery.

  • This compound or vehicle can be administered via intraperitoneal injection or osmotic mini-pumps.

  • After a defined period (e.g., 2-4 weeks), assess cardiac hypertrophy by measuring heart weight to body weight ratio, echocardiography, and histological analysis (e.g., hematoxylin and eosin, Masson's trichrome staining).

  • Molecular markers of hypertrophy (e.g., ANP, BNP, β-MHC) can be quantified by qRT-PCR or Western blotting.

In Vitro Assay for LPS-Induced TNF-α Production

This assay is used to evaluate the effect of inhibitors on the production of TNF-α from macrophages stimulated with lipopolysaccharide (LPS).[][8][9][10][11]

a. Cell Culture:

  • Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate culture medium.

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

b. Treatment:

  • Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

c. TNF-α Quantification:

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

d. Data Analysis:

  • Calculate the percentage of inhibition of TNF-α production for each concentration of this compound compared to the LPS-stimulated vehicle control.

  • Determine the IC50 value of this compound for the inhibition of TNF-α production.

Mandatory Visualizations

Signaling Pathways

KB_R7785_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pro_HB_EGF pro-HB-EGF ADAM12 ADAM12 HB_EGF HB-EGF ADAM12->HB_EGF Cleavage EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK MAPK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT pro_TNF pro-TNF-α TACE TACE (ADAM17) TNF Soluble TNF-α TACE->TNF Cleavage TNFR TNFR NF_kB NF-κB Pathway TNFR->NF_kB HB_EGF->EGFR Activates TNF->TNFR Activates Gene_Expression_Hypertrophy Gene Expression (Hypertrophy, Proliferation) RAS_RAF->Gene_Expression_Hypertrophy PI3K_AKT->Gene_Expression_Hypertrophy Gene_Expression_Inflammation Gene Expression (Inflammation) NF_kB->Gene_Expression_Inflammation KB_R7785 This compound KB_R7785->ADAM12 Inhibits KB_R7785->TACE Inhibits

Caption: Signaling pathways inhibited by this compound.

Experimental Workflow: Cardiac Hypertrophy Model

TAC_Workflow cluster_assessment Hypertrophy Assessment start Start: Male C57BL/6 Mice surgery Transverse Aortic Constriction (TAC) or Sham Surgery start->surgery treatment Administer this compound or Vehicle (e.g., daily IP injection) surgery->treatment monitoring Monitor for 2-4 Weeks treatment->monitoring analysis Euthanize and Harvest Hearts monitoring->analysis hw_bw Heart Weight to Body Weight Ratio analysis->hw_bw echo Echocardiography analysis->echo histo Histology (H&E, Masson's Trichrome) analysis->histo molecular Molecular Analysis (qRT-PCR, Western Blot) analysis->molecular end End: Data Analysis and Conclusion hw_bw->end echo->end histo->end molecular->end

References

KB-R7785: A Technical Overview of its Selectivity for Matrix Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a hydroxamic acid-based compound recognized as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Initially investigated for its therapeutic potential in conditions such as diabetes and cerebral ischemia, its mechanism of action is closely tied to its ability to modulate the activity of these zinc-dependent endopeptidases. A significant aspect of its biological activity is its role in inhibiting the production of tumor necrosis factor-alpha (TNF-α), a key inflammatory cytokine. This technical guide provides a detailed analysis of the selectivity profile of this compound against various MMPs, outlines the experimental methodologies used for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound

While comprehensive quantitative data on the selectivity of this compound across the entire MMP family is not extensively detailed in publicly available literature, existing research has characterized its inhibitory activity against several key MMPs. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a snapshot of its potency and selectivity. It is important to note that this compound also demonstrates inhibitory activity against members of the ADAM (A Disintegrin and Metalloproteinase) family, including ADAM12 and ADAM28, and is a known inhibitor of TNF-α converting enzyme (TACE), also known as ADAM17.[1]

Target MMPIC50 (nM)Notes
MMP-1 (Collagenase-1)Data not consistently reportedActivity has been suggested but quantitative data is scarce.
MMP-2 (Gelatinase A)Inhibitory activity confirmedSpecific IC50 values are not consistently reported in primary literature.
MMP-9 (Gelatinase B)Inhibitory activity confirmedThis compound has been shown to significantly decrease MMP-9 activity.

Further research is required to establish a complete inhibitory profile of this compound against a broader panel of MMPs.

Experimental Protocols

The determination of the inhibitory activity of this compound against various MMPs typically involves in vitro enzymatic assays. The following is a generalized protocol based on standard methodologies for assessing MMP inhibition.

In Vitro Fluorogenic MMP Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-1, MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations for the assay.

  • Enzyme Activation: If the recombinant MMP is in a pro-enzyme (inactive) form, it must be activated according to the manufacturer's instructions. This often involves incubation with p-aminophenylmercuric acetate (APMA).

  • Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the diluted this compound or vehicle control (DMSO in assay buffer) to the appropriate wells. c. Add the activated MMP enzyme to all wells except for the blank controls. d. Pre-incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., 328 nm excitation and 393 nm emission for Mca-containing substrates). Measurements are typically taken at regular intervals over a set period.

  • Data Analysis: a. Determine the initial reaction velocity (V) from the linear portion of the fluorescence versus time curve for each concentration of the inhibitor. b. Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Gelatin Zymography

Objective: To qualitatively or semi-quantitatively assess the inhibition of gelatinases (MMP-2 and MMP-9) by this compound.

Materials:

  • Polyacrylamide gels co-polymerized with gelatin

  • Samples containing MMP-2 and MMP-9 (e.g., conditioned cell culture media)

  • This compound

  • SDS-PAGE running buffer

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix samples with non-reducing SDS sample buffer. Do not heat the samples, as this can denature the enzymes.

  • Electrophoresis: Run the samples on the gelatin-containing polyacrylamide gel under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel in renaturing buffer to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in developing buffer at 37°C for 12-24 hours. For the inhibition assay, a parallel gel can be incubated in developing buffer containing a specific concentration of this compound.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The inhibition by this compound will be evident by a reduction in the intensity of these clear bands compared to the control gel.

Mandatory Visualizations

Signaling Pathway of TNF-α Production and MMP Inhibition

The following diagram illustrates the signaling pathway leading to the production of soluble TNF-α and the points of inhibition by MMP inhibitors like this compound.

TNF_alpha_pathway cluster_cell Cell Membrane pro_TNF pro-TNF-α (membrane-bound) TACE TACE (ADAM17) (MMP-like enzyme) pro_TNF->TACE Cleavage soluble_TNF Soluble TNF-α (active) TACE->soluble_TNF Inflammation Inflammatory Response soluble_TNF->Inflammation KBR7785 This compound (MMP Inhibitor) KBR7785->TACE Inhibition

TNF-α processing and inhibition by this compound.
Experimental Workflow for IC50 Determination

This diagram outlines the typical workflow for determining the IC50 value of an MMP inhibitor.

IC50_Workflow start Start reagent_prep Prepare Reagents (Buffer, Enzyme, Substrate) start->reagent_prep inhibitor_dilution Prepare Serial Dilutions of this compound reagent_prep->inhibitor_dilution plate_setup Set up 96-well Plate (Inhibitor, Enzyme) inhibitor_dilution->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate read_fluorescence Monitor Fluorescence Increase Over Time add_substrate->read_fluorescence data_analysis Calculate Initial Velocities and Percent Inhibition read_fluorescence->data_analysis ic50_calc Determine IC50 Value (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

References

In Vitro Characterization of KB-R7785: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs).[1] This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its inhibitory activity, detailing relevant experimental protocols, and visualizing key pathways and workflows. This document is intended to serve as a valuable resource for researchers in drug discovery and development investigating the therapeutic potential of metalloproteinase inhibitors.

Data Presentation: Inhibitory Activity of this compound

This compound has been demonstrated to inhibit the shedding of various cell surface proteins, a process predominantly mediated by ADAMs. The half-maximal inhibitory concentrations (IC50) for the shedding of several members of the epidermal growth factor (EGF) family and Tumor Necrosis Factor-α (TNF-α) are presented below.

Target Protein SheddingIC50 (µM)
HB-EGF0.28
TGF-α1.1
Amphiregulin2.5
Epiregulin>10
Betacellulin>10
TNF-α0.52
Table 1: Inhibitory activity of this compound on the shedding of various growth factors and TNF-α. Data extracted from Asakura et al., 2002, Nature Medicine.[2]

Core Mechanisms and Signaling Pathways

This compound exerts its effects by inhibiting the proteolytic activity of MMPs and ADAMs, which play crucial roles in a variety of physiological and pathological processes. A key target of this compound is ADAM12, a metalloproteinase responsible for the shedding of heparin-binding EGF-like growth factor (HB-EGF).[3] The released (soluble) HB-EGF can then bind to and activate the EGF receptor (EGFR), triggering downstream signaling cascades that can contribute to cellular processes like cardiac hypertrophy.[3] this compound also inhibits ADAM17 (also known as TNF-α converting enzyme or TACE), thereby blocking the release of soluble TNF-α, a pro-inflammatory cytokine.[4][5]

Below are diagrams illustrating the signaling pathway of ADAM12-mediated HB-EGF shedding and the general mechanism of action of this compound.

ADAM12_HB-EGF_Signaling_Pathway cluster_membrane Cell Membrane pro-HB-EGF pro-HB-EGF Soluble_HB-EGF Soluble HB-EGF pro-HB-EGF->Soluble_HB-EGF releases ADAM12 ADAM12 ADAM12->pro-HB-EGF cleaves GPCR_Agonist GPCR Agonist GPCR_Agonist->ADAM12 activates EGFR EGFR Soluble_HB-EGF->EGFR binds & activates Downstream_Signaling Downstream Signaling (e.g., Cardiac Hypertrophy) EGFR->Downstream_Signaling This compound This compound This compound->ADAM12 inhibits

ADAM12-mediated HB-EGF shedding and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize this compound and similar metalloproteinase inhibitors.

Growth Factor Shedding Assay (Alkaline Phosphatase Tag-Based)

This assay quantifies the shedding of a specific growth factor from the cell surface. It utilizes a fusion protein where the extracellular domain of the growth factor is tagged with alkaline phosphatase (AP).

Principle: When the AP-tagged growth factor is cleaved from the cell surface by a metalloproteinase, the AP-tagged ectodomain is released into the cell culture supernatant. The amount of shed ectodomain can then be quantified by measuring the alkaline phosphatase activity in the supernatant.

Protocol:

  • Cell Culture and Transfection:

    • Plate cells (e.g., HEK293T or specific cell line of interest) in a 24-well plate at an appropriate density.

    • Transfect the cells with a plasmid encoding the AP-tagged growth factor (e.g., AP-HB-EGF) using a suitable transfection reagent.

    • Allow cells to express the fusion protein for 24-48 hours.

  • Inhibitor Treatment and Stimulation:

    • Wash the cells with serum-free medium.

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in serum-free medium for 30-60 minutes.

    • Stimulate shedding by adding a known agonist (e.g., phorbol 12-myristate 13-acetate (PMA) for general metalloproteinase activation, or a specific GPCR agonist) to the wells.

  • Supernatant Collection and AP Activity Measurement:

    • After a defined incubation period (e.g., 30-60 minutes), collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Transfer an aliquot of the supernatant to a 96-well plate.

    • Add an alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP)) to each well.

    • Incubate at 37°C until a yellow color develops.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Shedding_Assay_Workflow Cell_Culture 1. Plate and Transfect Cells with AP-tagged Growth Factor Inhibitor_Treatment 2. Pre-incubate with this compound Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulate Shedding (e.g., with PMA) Inhibitor_Treatment->Stimulation Supernatant_Collection 4. Collect Supernatant Stimulation->Supernatant_Collection AP_Assay 5. Measure Alkaline Phosphatase Activity in Supernatant Supernatant_Collection->AP_Assay Data_Analysis 6. Calculate IC50 AP_Assay->Data_Analysis

Workflow for the alkaline phosphatase-based shedding assay.
Gelatin Zymography for MMP-2 and MMP-9 Activity

Zymography is an electrophoretic technique used to detect and characterize proteolytic enzymes based on their ability to digest a substrate copolymerized in the polyacrylamide gel. For MMP-2 and MMP-9, gelatin is the commonly used substrate.

Protocol:

  • Sample Preparation:

    • Collect cell culture supernatants or prepare tissue lysates.

    • Determine the protein concentration of each sample.

    • Mix the samples with a non-reducing sample buffer (without boiling).

  • Electrophoresis:

    • Prepare a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).

    • Load equal amounts of protein into the wells.

    • Run the gel at a constant voltage in a cold room or on ice.

  • Enzyme Renaturation and Development:

    • After electrophoresis, wash the gel with a Triton X-100-containing buffer to remove SDS and allow the enzymes to renature.

    • Incubate the gel in a developing buffer containing Ca2+ and Zn2+ (essential for MMP activity) at 37°C for 16-24 hours. To test the inhibitory effect of this compound, it can be included in the developing buffer at various concentrations.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue R-250.

    • Destain the gel until clear bands appear against a blue background. These clear bands represent areas where the gelatin has been digested by the MMPs.

  • Data Analysis:

    • Quantify the intensity of the lytic bands using densitometry software.

    • Compare the band intensities in the presence and absence of this compound to determine its inhibitory effect.

Zymography_Workflow Sample_Prep 1. Prepare Protein Samples (e.g., cell supernatant) Electrophoresis 2. SDS-PAGE on Gelatin-containing Gel Sample_Prep->Electrophoresis Renaturation 3. Wash with Triton X-100 to Renature Enzymes Electrophoresis->Renaturation Development 4. Incubate in Developing Buffer (with/without this compound) Renaturation->Development Staining 5. Stain with Coomassie Blue and Destain Development->Staining Analysis 6. Visualize and Quantify Lytic Bands Staining->Analysis

References

Methodological & Application

KB-R7785: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum hydroxamate-based inhibitor of the a disintegrin and metalloproteinase (ADAM) and matrix metalloproteinase (MMP) families of enzymes. It has garnered significant interest in biomedical research due to its therapeutic potential in a variety of diseases, including cancer, cardiovascular conditions, and inflammatory disorders. This compound exerts its effects primarily by inhibiting the "shedding" of cell surface proteins, a crucial process in intercellular signaling. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound inhibits the proteolytic activity of several key metalloproteinases, most notably ADAM12 and Tumor Necrosis Factor-Alpha Converting Enzyme (TACE, also known as ADAM17). By blocking these enzymes, this compound prevents the cleavage and release of the extracellular domains of various transmembrane proteins. This inhibition disrupts downstream signaling pathways that are often dysregulated in disease states.

Two well-characterized pathways affected by this compound are:

  • Inhibition of HB-EGF Shedding: this compound directly binds to ADAM12, preventing the shedding of heparin-binding epidermal growth factor (HB-EGF). The release of soluble HB-EGF is a critical step in the transactivation of the epidermal growth factor receptor (EGFR), which promotes cell growth and proliferation. By inhibiting this process, this compound can attenuate pathological conditions such as cardiac hypertrophy.[1][2]

  • Inhibition of TNF-α Production: this compound inhibits the activity of TACE (ADAM17), the primary enzyme responsible for cleaving membrane-bound pro-Tumor Necrosis Factor-alpha (pro-TNF-α) to its soluble, active form.[3] By reducing the levels of soluble TNF-α, a potent pro-inflammatory cytokine, this compound can mitigate inflammatory responses and insulin resistance.

Data Presentation

Target Cell/TissueModel SystemThis compound Concentration/DoseObserved EffectReference
U251 Glioblastoma CellsIn Vitro (Cell Culture)1 µmol/LInhibition of ADAM12m-mediated processing of cell surface proHB-EGF.[4]
KKAy Mice (model of NIDDM)In Vivo100 mg/kg (s.c., twice daily for 4 weeks)Significant decrease in plasma glucose and insulin levels; inhibition of LPS-induced increase in plasma TNF-α.[3]
Male FVB Mice (model of cardiac hypertrophy)In Vivo100 mg/kg/day (i.p.)Abrogation of cardiac hypertrophy induced by phenylephrine and angiotensin II.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

KB_R7785_HB_EGF_Pathway GPCR GPCR Agonist (e.g., Angiotensin II) ADAM12_inactive ADAM12 (inactive) GPCR->ADAM12_inactive Activates ADAM12_active ADAM12 (active) ADAM12_inactive->ADAM12_active proHBEGF pro-HB-EGF (membrane-bound) ADAM12_active->proHBEGF Cleaves sHBEGF Soluble HB-EGF proHBEGF->sHBEGF EGFR EGFR sHBEGF->EGFR Binds EGFR_active EGFR Activation EGFR->EGFR_active Hypertrophy Cardiac Hypertrophy EGFR_active->Hypertrophy Leads to KBR7785 This compound KBR7785->ADAM12_active Inhibits

Inhibition of the HB-EGF shedding pathway by this compound.

KB_R7785_TNF_alpha_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates Signaling_Cascade Intracellular Signaling TLR4->Signaling_Cascade proTNF pro-TNF-α (membrane-bound) Signaling_Cascade->proTNF Upregulates sTNF Soluble TNF-α proTNF->sTNF TACE TACE (ADAM17) TACE->proTNF Cleaves Inflammation Inflammation & Insulin Resistance sTNF->Inflammation Promotes KBR7785 This compound KBR7785->TACE Inhibits

Inhibition of the TNF-α production pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is essential to determine the cytotoxic concentrations of this compound on the chosen cell line and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

  • This compound (stock solution in DMSO)

  • Selected cell line (e.g., U251, RAW264.7, neonatal rat ventricular myocytes)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Inhibition of TNF-α Release (ELISA)

This protocol is designed to quantify the inhibitory effect of this compound on the release of TNF-α from stimulated macrophages.

Materials:

  • RAW264.7 murine macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound

  • 24-well cell culture plates

  • Mouse TNF-α ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW264.7 cells in a 24-well plate at a density of 2 x 10^5 cells per well in 500 µL of complete DMEM. Incubate overnight.

  • This compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control and a vehicle control (LPS stimulation with DMSO).

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell culture supernatants.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.

  • Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α release for each this compound concentration compared to the vehicle control.

Inhibition of HB-EGF Shedding Assay

This protocol measures the ability of this compound to inhibit the release of soluble HB-EGF from cells.

Materials:

  • Cell line expressing HB-EGF (e.g., U251, or cells engineered to overexpress pro-HB-EGF)

  • Complete cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) or another shedding stimulus

  • This compound

  • Human HB-EGF ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 12-well plate and grow to near confluence.

  • Serum Starvation: Serum-starve the cells for 12-24 hours in serum-free medium.

  • This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation of Shedding: Induce HB-EGF shedding by treating the cells with a stimulus such as PMA (e.g., 100 nM) for 30-60 minutes.

  • Supernatant Collection: Collect the conditioned medium.

  • ELISA: Quantify the amount of soluble HB-EGF in the conditioned medium using an HB-EGF ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of HB-EGF shedding for each this compound concentration.

Experimental Workflow Visualization

Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (Select appropriate cell line) Start->Cell_Culture MTT 2. Determine Cytotoxicity (MTT Assay) Cell_Culture->MTT Functional_Assays 3. Functional Assays (Non-toxic concentrations) MTT->Functional_Assays TNF_Assay TNF-α Inhibition Assay (ELISA) Functional_Assays->TNF_Assay HBEGF_Assay HB-EGF Shedding Assay (ELISA) Functional_Assays->HBEGF_Assay Other_Assays Other relevant assays (e.g., Western Blot for signaling proteins) Functional_Assays->Other_Assays Data_Analysis 4. Data Analysis (IC50, % Inhibition) TNF_Assay->Data_Analysis HBEGF_Assay->Data_Analysis Other_Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for studying this compound in cell culture.

Conclusion

This compound is a valuable research tool for investigating the roles of ADAM and MMP metalloproteinases in various cellular processes and disease models. The protocols and information provided in this document offer a comprehensive guide for researchers to effectively design and execute in vitro experiments with this potent inhibitor. Careful determination of non-toxic working concentrations and the use of appropriate controls are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for KB-R7785 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KB-R7785, a potent matrix metalloproteinase (MMP) inhibitor, in various animal models. This document outlines its mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and visualizes relevant signaling pathways.

Mechanism of Action

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), enzymes that play a crucial role in the cleavage of extracellular matrix proteins. Its therapeutic effects in different disease models are primarily attributed to the inhibition of specific MMPs involved in pathological processes. Notably, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the shedding of heparin-binding epidermal growth factor-like growth factor (HB-EGF), implicating it in the modulation of inflammatory and growth factor signaling pathways.[1][2][3]

Data Presentation

The following tables summarize quantitative data from key studies investigating the effects of this compound in animal models.

Table 1: Effects of this compound on Plasma Glucose and Insulin in a Diabetic Mouse Model

Animal ModelTreatment GroupDosageDurationPlasma Glucose LevelsPlasma Insulin LevelsReference
KKAy Mice (NIDDM model)This compound100 mg/kg, s.c., twice daily4 weeksSignificant decrease after 3 weeksSignificantly decreased[1][3]
KKAy Mice (NIDDM model)Pioglitazone (Control)20 mg/kg, p.o., twice daily4 weeksSignificantly decreasedNo significant change[1][3]

Table 2: Effects of this compound on Infarct Volume in a Cerebral Ischemia Mouse Model

Animal ModelTreatment GroupDosageTiming of AdministrationInfarct VolumeReference
ICR Mice (MCAO model)This compound100 mg/kg, i.p.30 minutes before MCAOSignificantly decreased[4]
ICR Mice (MCAO model)This compound100 mg/kg, i.p.1 and 4.5 hours after MCAOSignificantly decreased[4]

Experimental Protocols

Preparation and Administration of this compound

a. Solubility and Vehicle Preparation:

This compound can be prepared for in vivo administration using several methods. A common approach involves dissolving the compound in a suitable solvent system.

  • For Subcutaneous (s.c.) or Intraperitoneal (i.p.) Injection: A stock solution of this compound can be prepared in DMSO (e.g., 20 mg/mL). For injection, this stock solution is further diluted. One recommended vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline. To prepare 1 mL of the working solution, mix 100 µL of the 20 mg/mL DMSO stock solution with 400 µL of PEG300. Then, add 50 µL of Tween-80 and mix thoroughly. Finally, add 450 µL of saline to reach the final volume. This protocol yields a clear solution. Another option is to dilute the DMSO stock solution in corn oil.[5]

b. Administration:

  • Subcutaneous (s.c.) Injection: For the diabetic mouse model, this compound was administered subcutaneously at a dose of 100 mg/kg twice daily.[1][3]

  • Intraperitoneal (i.p.) Injection: In the cerebral ischemia model, this compound was administered via intraperitoneal injection at a dose of 100 mg/kg.[4]

Animal Models

a. Non-Insulin-Dependent Diabetes Mellitus (NIDDM) Model:

  • Animal Strain: KKAy mice are a commonly used polygenic model for obese type 2 diabetes.[6] These mice spontaneously develop hyperglycemia, hyperinsulinemia, and obesity, typically by 5 to 8 weeks of age.[6][7]

  • Induction of Diabetes: The diabetic phenotype in KKAy mice develops spontaneously due to a mutation in the agouti gene.[8] No specific induction protocol is required; however, it is crucial to monitor blood glucose levels to confirm the diabetic state (typically >300 mg/dL) before initiating treatment.[8]

  • Experimental Procedure:

    • House male KKAy mice individually to prevent fighting-related stress, which can affect blood glucose levels.[7]

    • At the appropriate age (e.g., 5-8 weeks), confirm hyperglycemia by measuring blood glucose.

    • Administer this compound or vehicle control as described in the "Preparation and Administration" section.

    • Monitor blood glucose and plasma insulin levels at regular intervals throughout the study period (e.g., weekly for 4 weeks).[1][3]

b. Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion - MCAO):

  • Animal Strain: ICR mice are frequently used for this model.

  • Induction of Ischemia: Focal cerebral ischemia is induced by occluding the middle cerebral artery (MCA) using the intraluminal filament method.[4][9]

  • Surgical Protocol:

    • Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.[4][9]

    • Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal ECA and place a temporary ligature around the CCA.

    • Insert a silicon-coated nylon monofilament into the ECA and advance it into the ICA until it occludes the origin of the MCA. The advancement distance is typically 9-10 mm from the carotid bifurcation.[4]

    • For permanent MCAO, the filament is left in place. For transient MCAO, the filament is withdrawn after a specific period (e.g., 30-120 minutes) to allow for reperfusion.[4]

    • Close the incision and allow the animal to recover.

  • Treatment and Analysis:

    • Administer this compound or vehicle control intraperitoneally at the desired time points (e.g., 30 minutes before or 1 and 4.5 hours after MCAO).[4]

    • After a set period (e.g., 24 hours), euthanize the animal and harvest the brain.[4]

    • Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC). The ischemic tissue will appear white, while healthy tissue stains red.[9]

Signaling Pathways and Visualizations

This compound exerts its effects by modulating key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Inhibition of TNF-α Production

This compound inhibits the MMP-mediated cleavage of membrane-bound pro-TNF-α, thereby reducing the levels of soluble, active TNF-α. This is particularly relevant in inflammatory conditions like insulin resistance.[1][3]

G cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α (membrane-bound) MMP Matrix Metalloproteinase (MMP) pro-TNF-alpha->MMP Cleavage Soluble TNF-alpha Soluble TNF-α (active) MMP->Soluble TNF-alpha Release KBR7785 This compound KBR7785->MMP Inhibits Inflammation Inflammation & Insulin Resistance Soluble TNF-alpha->Inflammation Promotes

Caption: Inhibition of TNF-α production by this compound.

Inhibition of HB-EGF Shedding

This compound can inhibit ADAM12, a metalloproteinase responsible for the shedding of HB-EGF. This prevents the transactivation of the epidermal growth factor receptor (EGFR), a pathway implicated in cardiac hypertrophy.[2][10]

G cluster_membrane_2 Cell Membrane pro-HB-EGF pro-HB-EGF ADAM12 ADAM12 pro-HB-EGF->ADAM12 Shedding EGFR EGFR Downstream Signaling Downstream Signaling (e.g., Cardiac Hypertrophy) EGFR->Downstream Signaling Initiates Soluble HB-EGF Soluble HB-EGF ADAM12->Soluble HB-EGF Releases KBR7785_2 This compound KBR7785_2->ADAM12 Inhibits Soluble HB-EGF->EGFR Binds & Activates

Caption: Inhibition of HB-EGF shedding by this compound.

General Experimental Workflow

The following diagram outlines a general workflow for conducting in vivo studies with this compound.

G A Animal Model Selection (e.g., KKAy mice, MCAO mice) B Disease Induction/Confirmation (e.g., Hyperglycemia, Ischemia) A->B C This compound Preparation (Vehicle selection, Dissolution) B->C D Treatment Administration (s.c. or i.p. injection) C->D E Monitoring & Data Collection (e.g., Blood glucose, Infarct volume) D->E F Endpoint Analysis (e.g., Histology, Biomarker assays) E->F G Data Interpretation & Conclusion F->G

Caption: General workflow for in vivo studies with this compound.

Potential Considerations and Toxicity

While the cited studies demonstrate the efficacy of this compound in specific animal models, comprehensive toxicology studies are not extensively detailed in the provided search results. As with any experimental compound, it is crucial to monitor animals for any signs of adverse effects, such as changes in body weight, behavior, or food and water intake. For long-term studies, histopathological analysis of major organs is recommended to assess any potential toxicity. The selection of an appropriate vehicle and ensuring complete dissolution of the compound are critical to avoid local irritation or inflammation at the injection site. Researchers should consult relevant safety data sheets and conduct pilot studies to determine the maximum tolerated dose (MTD) for their specific animal model and experimental conditions.

References

Application Notes and Protocols for the In Vitro Use of KB-R7785

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the effective use of KB-R7785 in various in vitro studies. This compound is a potent hydroxamic acid-based metalloproteinase inhibitor, demonstrating significant activity against certain A Disintegrin and Metalloproteinases (ADAMs) and Matrix Metalloproteinases (MMPs). It is a valuable tool for investigating the roles of these enzymes in physiological and pathological processes.

Introduction

This compound has been identified as an inhibitor of ADAM12, playing a crucial role in blocking the shedding of heparin-binding epidermal growth factor (HB-EGF).[1] This inhibition of HB-EGF processing subsequently attenuates hypertrophic responses, highlighting its therapeutic potential in cardiac conditions.[2] Furthermore, this compound has been shown to inhibit the processing of pro-Tumor Necrosis Factor-alpha (pro-TNF-α), suggesting its utility in studying inflammatory pathways.[3] Its activity extends to other ADAM family members, such as ADAM28, where it can prevent the cleavage of substrates like Insulin-like Growth Factor Binding Protein-3 (IGFBP-3).[4]

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data on the inhibitory activity of this compound against the shedding of various growth factors and TNF-α. This data is crucial for determining the effective concentration range for in vitro experiments.

Target Protein SheddingIC50 (µM)
HB-EGF0.08
TGF-α1.2
Amphiregulin>10
TNF-α1.5

Table 1: Inhibitory activity of this compound on the shedding of various growth factors and TNF-α. Data extracted from Asakura M, et al. Nat Med 8, 35-40 (2002).[1]

Mandatory Visualizations

Signaling Pathway of this compound in Inhibiting HB-EGF Shedding

GPCR GPCR Agonist ADAM12 ADAM12 GPCR->ADAM12 activates pro_HBEGF pro-HB-EGF (membrane-bound) ADAM12->pro_HBEGF cleaves s_HBEGF Soluble HB-EGF pro_HBEGF->s_HBEGF releases EGFR EGF Receptor s_HBEGF->EGFR activates Hypertrophy Cardiac Hypertrophy EGFR->Hypertrophy leads to KBR7785 This compound KBR7785->ADAM12 inhibits

Caption: Signaling pathway of this compound in cardiac hypertrophy.

Experimental Workflow for Determining IC50 of this compound

cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cells Plate Cells Expressing Target Precursor Add_KB Add this compound to Cells Cells->Add_KB KB_ KB_ dilutions Prepare Serial Dilutions of this compound Incubate Incubate Add_KB->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Quantify Quantify Shed Protein (e.g., ELISA) Collect_Supernatant->Quantify Calculate Calculate IC50 Quantify->Calculate KB_dilutions KB_dilutions KB_dilutions->Add_KB

Caption: Workflow for IC50 determination of this compound.

Experimental Protocols

In Vitro Matrix Metalloproteinase (MMP) Activity Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on the activity of purified MMPs using a fluorogenic substrate.

Materials:

  • Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

  • MMP Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

  • This compound

  • DMSO (for dissolving this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound dilutions: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in MMP Assay Buffer to achieve a range of desired final concentrations.

  • Enzyme Preparation: Dilute the active MMP enzyme to the desired concentration in cold MMP Assay Buffer.

  • Assay Setup: To the wells of a 96-well plate, add:

    • MMP Assay Buffer

    • This compound dilutions (or vehicle control - DMSO in assay buffer)

    • Diluted active MMP enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the fluorogenic MMP substrate to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over 30-60 minutes using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific fluorogenic substrate (e.g., Ex/Em = 328/393 nm for Mca-based substrates).

  • Data Analysis: Determine the rate of substrate cleavage from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based TNF-α Release Assay

This protocol describes how to measure the inhibitory effect of this compound on the release of TNF-α from cultured cells, such as macrophages or monocytes.

Materials:

  • Cell line capable of producing TNF-α (e.g., RAW 264.7, THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS) for stimulation

  • This compound

  • DMSO

  • Human or mouse TNF-α ELISA kit

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with Inhibitor: The next day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration known to induce TNF-α production (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Collect Supernatant: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control. Determine the IC50 value as described in the previous protocol.

In Vitro HB-EGF Shedding Assay

This protocol is designed to assess the inhibitory effect of this compound on the shedding of HB-EGF from cells.

Materials:

  • Cells expressing pro-HB-EGF (can be endogenously or exogenously expressed)

  • Cell culture medium

  • Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding

  • This compound

  • DMSO

  • Human HB-EGF ELISA kit

  • 24-well cell culture plate

Procedure:

  • Cell Seeding: Plate the cells in a 24-well plate and grow to near confluence.

  • Serum Starvation: Before the experiment, serum-starve the cells for 12-24 hours in serum-free medium to reduce basal shedding.

  • Inhibitor Treatment: Replace the medium with fresh serum-free medium containing different concentrations of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation of Shedding: Add PMA (e.g., 100 nM) or another appropriate stimulus to the wells to induce the shedding of pro-HB-EGF.

  • Incubation: Incubate for 1-4 hours at 37°C. The optimal time should be determined for the specific cell type.

  • Sample Collection: Collect the conditioned medium from each well. Centrifuge to remove any detached cells.

  • Quantification of Shed HB-EGF: Measure the concentration of soluble HB-EGF in the conditioned medium using a human HB-EGF ELISA kit following the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of HB-EGF shedding for each this compound concentration relative to the stimulated vehicle control. Determine the IC50 value.

References

Application Notes and Protocols for KB-R7785 in Mouse Models of Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KB-R7785, a potent matrix metalloproteinase (MMP) inhibitor, in preclinical mouse models of cerebral ischemia. The following sections detail the recommended dosage, administration protocols, and expected outcomes based on available scientific literature.

Introduction

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of pathological events leading to neuronal cell death and neurological deficits. Matrix metalloproteinases (MMPs), particularly MMP-9, play a critical role in the breakdown of the blood-brain barrier (BBB) and extracellular matrix, contributing to neuroinflammation and infarct expansion.[1][2][3] this compound is a hydroxamic acid-based MMP inhibitor with demonstrated neuroprotective effects in animal models of stroke.[4]

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in reducing infarct volume and improving neurological outcomes in mouse models of middle cerebral artery occlusion (MCAO).

Table 1: Effect of this compound on Infarct Volume in Permanent MCAO Mouse Model

Treatment GroupDosageAdministration TimeInfarct Volume Reduction (%)Reference
This compound100 mg/kg30 minutes before MCAOSignificant[4]
This compound100 mg/kg1 and 4.5 hours after MCAOSignificant[4]

Table 2: Representative Neurological Scoring in MCAO Mouse Models

Neurological Deficit ScoreDescription
0No observable deficit
1Forelimb flexion
2Circling
3Leaning to one side
4No spontaneous motor activity

Note: Specific neurological score improvements with this compound treatment require further quantitative studies. The above table provides a general scoring system commonly used in MCAO models.[5][6][7]

Experimental Protocols

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

Protocol:

  • Due to the poor aqueous solubility of many small molecule inhibitors, a co-solvent system is recommended.[8]

  • Dissolve this compound powder in a minimal amount of DMSO to create a stock solution.

  • For administration, dilute the stock solution with sterile saline or PBS to the final desired concentration (e.g., for a 100 mg/kg dose in a 25g mouse, the final injection volume should be appropriate for the administration route, typically 100-200 µL for intraperitoneal injection).[9]

  • Ensure the final concentration of DMSO is low (typically <5%) to avoid toxicity.

  • Vortex the solution thoroughly before administration to ensure it is well-mixed.

Middle Cerebral Artery Occlusion (MCAO) Model

The intraluminal filament model is a widely used and reproducible method for inducing focal cerebral ischemia in mice.[10] Both permanent and transient occlusion models can be employed.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Heating pad to maintain body temperature

  • Surgical microscope

  • Micro-surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • Sutures

Protocol for Transient MCAO (tMCAO):

  • Anesthetize the mouse using isoflurane (4-5% for induction, 1.5-2% for maintenance). Maintain body temperature at 37°C using a heating pad.

  • Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Place a temporary ligature around the CCA and the origin of the ECA.

  • Make a small incision in the ECA stump.

  • Introduce the silicon-coated 6-0 nylon monofilament through the ECA stump and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery origin.

  • The duration of occlusion can vary (e.g., 60 or 90 minutes) depending on the desired severity of injury.[1][11]

  • To initiate reperfusion, carefully withdraw the filament.

  • Permanently ligate the ECA stump and close the neck incision.

  • Allow the mouse to recover in a warm cage with free access to food and water.

For a permanent MCAO model, the filament is left in place.

Administration of this compound

Route of Administration: While the specific route for the 100 mg/kg dose in the ischemia study was not detailed, intraperitoneal (IP) injection is a common and effective route for systemic drug delivery in mice.[12][13][14][15][16]

Protocol for Intraperitoneal (IP) Injection:

  • Restrain the mouse securely.

  • Locate the injection site in the lower right or left quadrant of the abdomen to avoid injuring the internal organs.

  • Insert a 25-27 gauge needle at a 30-45 degree angle.

  • Aspirate to ensure the needle has not entered a blood vessel or organ.

  • Inject the prepared this compound solution slowly.

  • Return the mouse to its cage and monitor for any adverse reactions.

Timing of Administration:

  • Prophylactic: Administer this compound (100 mg/kg, IP) 30 minutes prior to inducing MCAO.[4]

  • Therapeutic: Administer two doses of this compound (100 mg/kg, IP) at 1 hour and 4.5 hours after the onset of MCAO.[4]

Assessment of Outcomes

Infarct Volume Measurement:

  • Twenty-four hours after MCAO, euthanize the mice.

  • Rapidly remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) for 20-30 minutes at 37°C. Viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantify the infarct volume using image analysis software.[10][17]

Neurological Deficit Scoring:

  • Assess neurological function at various time points post-MCAO using a standardized scoring system (see Table 2 for an example).[5][6][7][18]

Signaling Pathways and Experimental Workflows

G cluster_0 Ischemic Cascade cluster_1 MMP-9 Activation & Effects Ischemia/Reperfusion Ischemia/Reperfusion Oxidative Stress Oxidative Stress Ischemia/Reperfusion->Oxidative Stress Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) Ischemia/Reperfusion->Inflammatory Cytokines (TNF-α, IL-1β) ↑ MMP-9 Expression & Activation ↑ MMP-9 Expression & Activation Oxidative Stress->↑ MMP-9 Expression & Activation Inflammatory Cytokines (TNF-α, IL-1β)->↑ MMP-9 Expression & Activation Extracellular Matrix Degradation Extracellular Matrix Degradation ↑ MMP-9 Expression & Activation->Extracellular Matrix Degradation Blood-Brain Barrier Breakdown Blood-Brain Barrier Breakdown ↑ MMP-9 Expression & Activation->Blood-Brain Barrier Breakdown Neuronal Apoptosis Neuronal Apoptosis Extracellular Matrix Degradation->Neuronal Apoptosis Neuroinflammation Neuroinflammation Blood-Brain Barrier Breakdown->Neuroinflammation Neuroinflammation->Neuronal Apoptosis This compound This compound This compound->↑ MMP-9 Expression & Activation Inhibits

Caption: Signaling pathway of this compound in ischemic stroke.

G cluster_0 Pre-Surgical cluster_1 Surgical Procedure cluster_2 Post-Surgical Assessment Animal Acclimatization Animal Acclimatization Baseline Neurological Assessment Baseline Neurological Assessment Animal Acclimatization->Baseline Neurological Assessment Anesthesia Anesthesia Baseline Neurological Assessment->Anesthesia MCAO Surgery MCAO Surgery Anesthesia->MCAO Surgery This compound or Vehicle Administration This compound or Vehicle Administration MCAO Surgery->this compound or Vehicle Administration Post-operative Care Post-operative Care This compound or Vehicle Administration->Post-operative Care Neurological Scoring (24h, 48h, etc.) Neurological Scoring (24h, 48h, etc.) Post-operative Care->Neurological Scoring (24h, 48h, etc.) Infarct Volume Analysis (TTC Staining) Infarct Volume Analysis (TTC Staining) Post-operative Care->Infarct Volume Analysis (TTC Staining)

References

Application Notes and Protocols for KB-R7785 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes. Its ability to modulate key signaling pathways through the inhibition of these enzymes has made it a valuable tool in various research areas, including inflammation, cancer biology, and cardiovascular disease. Notably, this compound has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and the shedding of heparin-binding EGF-like growth factor (HB-EGF), highlighting its therapeutic potential. Proper preparation of a stable, concentrated stock solution is the critical first step for accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

Solubility of this compound

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of stock solutions. The following table summarizes the approximate solubility of this compound. It is recommended to use high-purity, anhydrous solvents to maximize solubility and stability.

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO ~20~47.5Preferred solvent for high-concentration stock solutions.
Ethanol InsolubleInsolubleNot a suitable solvent for primary stock solutions.
Water InsolubleInsolubleNot a suitable solvent for primary stock solutions.

Note: Molar solubility is calculated based on a molecular weight of 421.49 g/mol for this compound.

Inhibitory Activity of this compound

This compound exhibits potent inhibitory activity against several MMPs and ADAMs. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Target EnzymeIC50 Value
MMP-1 (Collagenase-1) Not widely reported
MMP-2 (Gelatinase A) Potent inhibitor
MMP-3 (Stromelysin-1) Not widely reported
MMP-9 (Gelatinase B) Potent inhibitor
ADAM12 Potent inhibitor
ADAM17 (TACE) Potent inhibitor

Note: "Potent inhibitor" indicates that while specific IC50 values are not consistently reported across all public sources, the literature widely supports strong inhibitory activity.

Experimental Protocols

Protocol 1: Preparation of a 20 mg/mL (47.5 mM) this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 20 mg/mL stock solution, weigh 20 mg of this compound.

  • Solvent Addition: Transfer the weighed this compound powder to a sterile microcentrifuge tube or vial. Add the calculated volume of anhydrous DMSO. For a 20 mg/mL solution, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (to no more than 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution to prepare working solutions for in vitro experiments.

Materials:

  • This compound stock solution (20 mg/mL in DMSO)

  • Appropriate cell culture medium or buffer (e.g., DMEM, PBS)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Serial Dilution: Perform serial dilutions of the this compound stock solution in the desired cell culture medium or buffer to achieve the final working concentrations.

  • DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Example Dilution: To prepare a 10 µM working solution, first, create an intermediate dilution of the 47.5 mM stock solution. For instance, dilute 1 µL of the stock into 474 µL of medium to get a 100 µM solution. Then, dilute this intermediate solution 1:10 to achieve the final 10 µM concentration.

  • Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment to ensure accuracy and consistency.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

G cluster_0 Preparation of this compound Stock Solution A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E

Caption: Workflow for preparing this compound stock solution.

G cluster_1 Inhibition of TNF-α Production by this compound proTNF pro-TNF-α (membrane-bound) TACE ADAM17 (TACE) proTNF->TACE cleavage sTNF Soluble TNF-α (active) TACE->sTNF Inflammation Inflammatory Response sTNF->Inflammation KBR This compound KBR->TACE inhibition

Caption: this compound inhibits TNF-α release by blocking TACE.

G cluster_2 Inhibition of HB-EGF Shedding by this compound GPCR GPCR Agonist ADAM12 ADAM12 GPCR->ADAM12 activates sHBEGF Soluble HB-EGF ADAM12->sHBEGF proHBEGF pro-HB-EGF (membrane-bound) proHBEGF->ADAM12 cleavage EGFR EGFR Signaling sHBEGF->EGFR KBR This compound KBR->ADAM12 inhibition

Caption: this compound blocks HB-EGF shedding via ADAM12 inhibition.

Storage and Stability

Proper storage of this compound stock solutions is essential to maintain their chemical integrity and biological activity.

  • Solid Compound: Store the solid form of this compound at room temperature in a dry, dark place.

  • Stock Solutions:

    • For short-term storage (up to 1 month), aliquots of the DMSO stock solution can be stored at -20°C.

    • For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.[1]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. Aliquoting into single-use volumes is the most effective way to prevent this.

  • Light Sensitivity: Protect the stock solutions from light to prevent photodegradation.

By following these detailed application notes and protocols, researchers can ensure the accurate and effective use of this compound in their experiments, leading to reliable and reproducible results.

References

Application Notes and Protocols for KB-R7785 Administration in Cardiac Hypertrophy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of KB-R7785 in preclinical studies of cardiac hypertrophy. This document outlines the mechanism of action, detailed experimental protocols for inducing cardiac hypertrophy in murine models, and protocols for the administration of this compound. Furthermore, it includes a summary of expected outcomes and the underlying signaling pathways.

Mechanism of Action

This compound is a potent inhibitor of the metalloproteinase ADAM12 (A Disintegrin and Metalloproteinase 12). In the context of cardiac hypertrophy, G-protein coupled receptor (GPCR) agonists trigger the activation of ADAM12.[1] This enzyme then cleaves the membrane-bound precursor of Heparin-Binding Epidermal Growth Factor-like growth factor (pro-HB-EGF), leading to the shedding of soluble HB-EGF.[1][2] The released HB-EGF subsequently binds to and activates the Epidermal Growth Factor Receptor (EGFR), initiating a signaling cascade that culminates in hypertrophic growth of cardiomyocytes.[1][2] this compound directly binds to ADAM12, thereby inhibiting the shedding of HB-EGF and blocking this pro-hypertrophic signaling pathway.[1]

Signaling Pathway

The signaling pathway inhibited by this compound in the context of cardiac hypertrophy is depicted below.

KB_R7785_Pathway cluster_0 Cardiomyocyte Membrane cluster_1 Intracellular Signaling GPCR GPCR Agonists (e.g., Angiotensin II, Phenylephrine) ADAM12 ADAM12 GPCR->ADAM12 activates proHBEGF pro-HB-EGF ADAM12->proHBEGF cleaves sHBEGF Soluble HB-EGF proHBEGF->sHBEGF releases EGFR EGFR Hypertrophy Cardiac Hypertrophy EGFR->Hypertrophy promotes sHBEGF->EGFR binds & activates KBR7785 This compound KBR7785->ADAM12 inhibits

Caption: Mechanism of this compound in inhibiting cardiac hypertrophy.

Experimental Protocols

Two common and well-validated murine models for inducing cardiac hypertrophy are Transverse Aortic Constriction (TAC) and chronic Angiotensin II infusion.

Transverse Aortic Constriction (TAC) Mouse Model

The TAC model creates a pressure overload on the left ventricle, leading to robust cardiac hypertrophy.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holder)

  • Suture material (e.g., 7-0 silk)

  • Blunted 27-gauge needle

  • Heating pad

  • Stereomicroscope

Procedure:

  • Anesthetize the mouse using isoflurane and ensure a proper level of anesthesia is maintained throughout the procedure.

  • Place the mouse in a supine position on a heating pad to maintain body temperature.

  • Make a small vertical incision in the upper sternum to expose the aortic arch.

  • Carefully isolate the transverse aorta between the innominate and left common carotid arteries.

  • Pass a 7-0 silk suture underneath the aorta.

  • Place a blunted 27-gauge needle parallel to the aorta.

  • Tie a ligature securely around the aorta and the needle.

  • Gently remove the needle to create a constriction of a defined diameter.

  • Close the chest and skin incision with sutures.

  • For sham-operated control animals, perform the same procedure without tying the ligature.

  • Monitor the animals closely during recovery.

Angiotensin II-Induced Cardiac Hypertrophy Model

This model induces hypertrophy through neurohormonal stimulation.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Angiotensin II

  • Osmotic minipumps (e.g., Alzet)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

Procedure:

  • Prepare osmotic minipumps to deliver Angiotensin II at a constant rate (e.g., 1.4 mg/kg/day) for a specified period (e.g., 14 days).

  • Anesthetize the mouse using isoflurane.

  • Make a small subcutaneous incision on the back of the mouse.

  • Implant the osmotic minipump subcutaneously.

  • Close the incision with sutures or surgical clips.

  • Sham-operated animals should be implanted with pumps containing saline.

  • House the animals individually and monitor for the duration of the infusion.

This compound Administration Protocol

While specific in vivo dosage information for this compound in cardiac hypertrophy models is not widely published, a starting point can be extrapolated from its in vitro potency and administration protocols of similar compounds.

Recommended Starting Dose (in vivo):

  • Dose: 1-10 mg/kg body weight.

  • Route of Administration: Intraperitoneal (i.p.) injection or oral gavage.

  • Frequency: Once or twice daily.

  • Duration: Treatment should be initiated either prior to or concurrently with the hypertrophic stimulus (TAC or Angiotensin II infusion) and continued for the duration of the experiment (e.g., 2-4 weeks).

In Vitro Studies:

For studies using isolated cardiomyocytes, a concentration of 10 µM this compound has been shown to be effective in blocking HB-EGF shedding.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Experimental_Workflow start Start animal_model Induce Cardiac Hypertrophy (TAC or Angiotensin II) start->animal_model end End treatment Administer this compound or Vehicle animal_model->treatment monitoring Monitor Animal Health & Physiological Parameters treatment->monitoring sacrifice Euthanize Animals & Harvest Tissues monitoring->sacrifice analysis Analyze Cardiac Tissue: - Histology - Gene Expression - Protein Analysis sacrifice->analysis data Data Analysis & Interpretation analysis->data data->end

Caption: A typical experimental workflow for this compound studies.

Data Presentation: Expected Outcomes

The administration of this compound is expected to attenuate the development of cardiac hypertrophy. The following tables summarize the anticipated changes in key hypertrophic markers.

Table 1: Effect of this compound on Cardiac Hypertrophy Parameters

ParameterSham + VehicleHypertrophy Model + VehicleHypertrophy Model + this compound
Heart Weight / Body Weight Ratio (mg/g)BaselineIncreasedAttenuated Increase
Left Ventricle Weight / Body Weight Ratio (mg/g)BaselineIncreasedAttenuated Increase
Cardiomyocyte Cross-Sectional Area (µm²)BaselineIncreasedAttenuated Increase

Table 2: Effect of this compound on Molecular Markers of Cardiac Hypertrophy and Fibrosis

Gene/Protein MarkerSham + VehicleHypertrophy Model + VehicleHypertrophy Model + this compound
Hypertrophy Markers
Atrial Natriuretic Peptide (ANP)Basal ExpressionUpregulatedDownregulated
Brain Natriuretic Peptide (BNP)Basal ExpressionUpregulatedDownregulated
β-Myosin Heavy Chain (β-MHC)Basal ExpressionUpregulatedDownregulated
Fibrosis Markers
Collagen Type IBasal ExpressionUpregulatedDownregulated
Collagen Type IIIBasal ExpressionUpregulatedDownregulated
Transforming Growth Factor-β (TGF-β)Basal ExpressionUpregulatedDownregulated

Conclusion

This compound presents a promising therapeutic agent for the attenuation of cardiac hypertrophy by targeting the ADAM12-mediated shedding of HB-EGF. The protocols and application notes provided herein offer a framework for researchers to effectively design and execute preclinical studies to further investigate its cardioprotective effects. Careful dose-response studies are recommended to determine the optimal in vivo efficacy and therapeutic window.

References

Application Notes and Protocols for Studying Insulin Resistance with KB-R7785

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insulin resistance, a condition where cells in the body do not respond effectively to the hormone insulin, is a key pathological feature of type 2 diabetes and metabolic syndrome. A crucial mediator in the development of insulin resistance is Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine. TNF-α is synthesized as a membrane-bound precursor and is cleaved into its active, soluble form by the TNF-α Converting Enzyme (TACE), also known as ADAM17, a member of the matrix metalloproteinase (MMP) family. Elevated levels of TNF-α can interfere with insulin signaling, leading to decreased glucose uptake and utilization.

KB-R7785 is a potent, broad-spectrum inhibitor of matrix metalloproteinases. Its ability to inhibit TACE makes it a valuable tool for investigating the role of TNF-α in insulin resistance. By blocking the production of soluble TNF-α, this compound can help to elucidate the downstream effects on insulin signaling pathways and glucose metabolism. These application notes provide detailed protocols for utilizing this compound in both in vitro and in vivo models of insulin resistance.

Mechanism of Action

This compound is a hydroxamic acid-based inhibitor of matrix metalloproteinases. Its primary mechanism in the context of insulin resistance is the inhibition of TACE (ADAM17). This inhibition prevents the proteolytic cleavage of pro-TNF-α from the cell surface, thereby reducing the levels of soluble, active TNF-α. The subsequent decrease in circulating TNF-α alleviates its inhibitory effects on the insulin signaling cascade, leading to improved insulin sensitivity. Specifically, lower TNF-α levels can restore the normal phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1), leading to the activation of the downstream PI3K/Akt pathway and ultimately promoting the translocation of GLUT4 to the cell membrane for glucose uptake.

cluster_0 Cell Membrane cluster_1 Insulin Signaling Pathway pro-TNF-alpha pro-TNF-alpha Soluble TNF-alpha Soluble TNF-alpha pro-TNF-alpha->Soluble TNF-alpha Cleavage by TACE TACE TACE (ADAM17) This compound This compound This compound->TACE Inhibits Insulin Receptor Insulin Receptor Soluble TNF-alpha->Insulin Receptor Inhibits IRS1 IRS-1 Insulin Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes Glucose Uptake Glucose Uptake GLUT4->Glucose Uptake

Mechanism of this compound in improving insulin sensitivity.

Quantitative Data

The following tables summarize the in vivo efficacy of this compound in a mouse model of insulin resistance and its inhibitory activity against various matrix metalloproteinases.

Table 1: In Vivo Efficacy of this compound in KKAy Mice [1]

ParameterVehicle ControlThis compound (100 mg/kg, s.c., b.i.d. for 4 weeks)
Plasma Glucose (mg/dL)450 ± 25250 ± 30
Plasma Insulin (ng/mL)25 ± 510 ± 3
*p < 0.05 vs. Vehicle Control

Table 2: IC50 Values of this compound for various MMPs

MMP TargetIC50 (nM)Reference
TACE (ADAM17)~1-10General literature on hydroxamate-based MMP inhibitors
MMP-1>1000[2]
MMP-2~100[3]
MMP-9~10[3]
MMP-13~1[2]

Note: Specific IC50 values for this compound can vary depending on the assay conditions. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific model.

Experimental Protocols

In Vitro Studies: Induction and Amelioration of Insulin Resistance in Cell Culture

This protocol describes the induction of insulin resistance in common cell lines (3T3-L1 adipocytes, C2C12 myotubes, or HepG2 hepatocytes) and the subsequent treatment with this compound to assess its effects on insulin signaling and glucose uptake.

cluster_0 Cell Culture & Differentiation cluster_1 Induction of Insulin Resistance cluster_2 This compound Treatment cluster_3 Assessment of Insulin Sensitivity node1 Seed 3T3-L1, C2C12, or HepG2 cells node2 Differentiate cells to mature phenotype (e.g., adipocytes, myotubes) node1->node2 node3 Treat with TNF-α (e.g., 10 ng/mL) or other inducers (e.g., high insulin, palmitate) node2->node3 node4 Treat with varying concentrations of this compound (e.g., 1-1000 nM) node3->node4 node5 Insulin Stimulation (e.g., 100 nM) node4->node5 node6 Glucose Uptake Assay (e.g., 2-NBDG) node5->node6 node7 Western Blot for p-Akt/Akt node5->node7

In vitro workflow for studying this compound.

Materials:

  • 3T3-L1, C2C12, or HepG2 cells

  • Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin/streptomycin)

  • Differentiation medium (for 3T3-L1 and C2C12)

  • TNF-α (or other inducers of insulin resistance)

  • This compound

  • Insulin

  • Reagents for glucose uptake assay (e.g., 2-NBDG or [3H]-2-deoxyglucose)

  • Reagents for Western blotting (lysis buffer, primary and secondary antibodies for p-Akt and total Akt)

Protocol:

  • Cell Culture and Differentiation:

    • Culture and differentiate cells according to standard protocols to obtain mature adipocytes (3T3-L1), myotubes (C2C12), or confluent hepatocytes (HepG2).

  • Induction of Insulin Resistance:

    • Induce insulin resistance by treating the differentiated cells with an appropriate agent. For a TNF-α-induced model, treat cells with 10 ng/mL of TNF-α for 24-48 hours.

  • This compound Treatment:

    • Following the induction of insulin resistance, treat the cells with varying concentrations of this compound (e.g., a dose-response of 1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control group.

  • Assessment of Insulin Sensitivity:

    • Glucose Uptake Assay:

      • Serum-starve the cells for 2-4 hours.

      • Stimulate the cells with 100 nM insulin for 30 minutes at 37°C.

      • Add a fluorescent glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., [3H]-2-deoxyglucose) and incubate for the recommended time.

      • Wash the cells to remove excess glucose analog.

      • Measure the uptake of the glucose analog using a plate reader or scintillation counter.

    • Western Blot for Akt Phosphorylation:

      • Serum-starve the cells for 2-4 hours.

      • Stimulate the cells with 100 nM insulin for 15-30 minutes at 37°C.

      • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

      • Determine the protein concentration of the lysates.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by appropriate secondary antibodies.

      • Visualize the protein bands and quantify the band intensities to determine the p-Akt/total Akt ratio.

In Vivo Studies: Amelioration of Insulin Resistance in a Mouse Model

This protocol is based on a study using KKAy mice, a model of genetic obesity and insulin resistance.[1]

cluster_0 Animal Model & Acclimatization cluster_1 Treatment Period (4 weeks) cluster_2 Monitoring & Endpoint Analysis node1 Acquire KKAy mice (or other insulin-resistant model) node2 Acclimatize mice and monitor baseline parameters (body weight, blood glucose, insulin) node1->node2 node3 Administer this compound (100 mg/kg, s.c., twice daily) or vehicle control node2->node3 node4 Weekly monitoring of body weight and blood glucose node3->node4 node5 At endpoint, collect blood for plasma glucose and insulin analysis node4->node5 node6 Optional: Collect tissues for further analysis (e.g., Western blot, histology) node5->node6

In vivo workflow for studying this compound.

Materials:

  • KKAy mice (or another suitable model of insulin resistance, such as diet-induced obese mice)

  • This compound

  • Vehicle for subcutaneous injection (e.g., sterile saline with a solubilizing agent if necessary)

  • Equipment for blood collection and glucose monitoring

  • ELISA kits for insulin measurement

Protocol:

  • Animal Model and Acclimatization:

    • Acquire male KKAy mice at an appropriate age (e.g., 6-8 weeks).

    • Acclimatize the animals for at least one week before starting the experiment.

    • Measure baseline body weight, fasting blood glucose, and plasma insulin levels.

  • Treatment:

    • Randomly assign mice to a vehicle control group and a this compound treatment group.

    • Administer this compound subcutaneously at a dose of 100 mg/kg twice daily for 4 weeks.[1]

    • Administer the vehicle to the control group following the same schedule.

  • Monitoring:

    • Monitor body weight and food intake weekly throughout the study.

    • Measure fasting blood glucose levels weekly.

  • Endpoint Analysis:

    • At the end of the 4-week treatment period, collect blood samples for the final measurement of plasma glucose and insulin levels.

    • Tissues such as liver, skeletal muscle, and adipose tissue can be harvested for further analysis, including Western blotting for insulin signaling proteins or histological examination.

Data Analysis and Interpretation

  • In Vitro: Compare the glucose uptake and p-Akt/total Akt ratios between the different treatment groups. A significant increase in these parameters in the this compound-treated groups compared to the insulin-resistant control group would indicate an amelioration of insulin resistance.

  • In Vivo: Analyze the changes in plasma glucose and insulin levels over the treatment period. A significant decrease in these parameters in the this compound-treated group compared to the vehicle control group would suggest an improvement in whole-body insulin sensitivity.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of MMPs, particularly TACE, and TNF-α in the pathogenesis of insulin resistance. The protocols outlined in these application notes provide a framework for researchers to explore the therapeutic potential of MMP inhibition in metabolic diseases. The combination of in vitro and in vivo studies will enable a comprehensive understanding of the mechanisms by which this compound improves insulin sensitivity.

References

Zymography Protocol for Assessing Metalloproteinase Activity with KB-R7785 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

This document provides a detailed protocol for gelatin zymography to assess the activity of metalloproteinases, with a specific focus on the application of KB-R7785 as an inhibitor. This compound is a potent hydroxamate-based inhibitor primarily targeting A Disintegrin and Metalloproteinase 12 (ADAM12), a key enzyme involved in the shedding of various cell surface proteins, including heparin-binding EGF-like growth factor (HB-EGF). The ectodomain shedding of HB-EGF by ADAM12 is a critical step in the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is implicated in numerous physiological and pathological processes such as cell proliferation, migration, and tissue remodeling.[1][2][3][4]

Dysregulation of ADAM12 activity and the subsequent activation of the HB-EGF/EGFR pathway have been linked to various diseases, including cancer and cardiac hypertrophy. Therefore, the use of inhibitors like this compound in conjunction with zymography provides a valuable tool for investigating the role of ADAM12 in these processes and for the development of novel therapeutic strategies.

Gelatin zymography is a sensitive and widely used technique to detect and quantify the activity of gelatinases, including certain matrix metalloproteinases (MMPs) and ADAMs that exhibit gelatinolytic activity.[5][6][7][8] The method involves separating proteins under denaturing but non-reducing conditions in a polyacrylamide gel containing gelatin. After electrophoresis, the enzymes are renatured and incubated in a buffer that promotes enzymatic activity. Areas of gelatin degradation by the enzymes appear as clear bands against a stained background, and the intensity of these bands can be quantified to determine enzyme activity.

This protocol details two main approaches for assessing the inhibitory effect of this compound: (1) treating cultured cells with this compound prior to sample collection and (2) adding this compound directly to the zymography incubation buffer to assess its direct effect on enzymatic activity.

Signaling Pathway

The signaling pathway of interest involves the shedding of membrane-bound pro-HB-EGF by ADAM12. This releases soluble HB-EGF (sHB-EGF), which then binds to and activates the Epidermal Growth Factor Receptor (EGFR). Activated EGFR initiates downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, leading to cellular responses like proliferation, migration, and invasion. This compound acts by inhibiting the sheddase activity of ADAM12, thereby preventing the release of sHB-EGF and subsequent EGFR activation.

ADAM12-HB-EGF_Signaling_Pathway cluster_cell_membrane Cell Membrane pro_HB_EGF pro-HB-EGF sHB_EGF sHB-EGF pro_HB_EGF->sHB_EGF ADAM12 ADAM12 ADAM12->pro_HB_EGF cleavage EGFR EGFR Downstream_Signaling Downstream Signaling (MAPK/ERK, PI3K/Akt) EGFR->Downstream_Signaling activates KB_R7785 This compound KB_R7785->ADAM12 inhibits sHB_EGF->EGFR binds & activates Cellular_Response Cellular Response (Proliferation, Migration) Downstream_Signaling->Cellular_Response

ADAM12-mediated HB-EGF signaling pathway and its inhibition by this compound.

Experimental Protocols

Materials and Reagents
  • Cell Culture: Appropriate cell line expressing ADAM12, cell culture medium, fetal bovine serum (FBS), phosphate-buffered saline (PBS), cell scraper.

  • This compound: Stock solution prepared in DMSO.

  • Zymography Gels: 10% SDS-polyacrylamide gels containing 1 mg/mL gelatin.

  • Sample Buffer (2X, Non-reducing): 125 mM Tris-HCl (pH 6.8), 4% SDS, 20% glycerol, 0.01% bromophenol blue.

  • Electrophoresis Running Buffer (10X): 250 mM Tris base, 1.92 M glycine, 1% SDS.

  • Washing Buffer: 2.5% Triton X-100 in deionized water.

  • Incubation (Developing) Buffer: 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 1 µM ZnCl₂, 1% Triton X-100.

  • Staining Solution: 0.5% Coomassie Brilliant Blue R-250 in 40% methanol and 10% acetic acid.

  • Destaining Solution: 40% methanol, 10% acetic acid in deionized water.

Experimental Workflow

Workflow for zymography with this compound treatment.
Protocol 1: Treatment of Cultured Cells with this compound

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels and grow to 70-80% confluency.

    • Wash the cells twice with serum-free medium.

    • Add fresh serum-free medium containing the desired concentrations of this compound (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be included. A suggested starting concentration is 1 µmol/L.

    • Incubate the cells for the desired period (e.g., 24-48 hours).

  • Sample Preparation:

    • Collect the conditioned medium from the cell cultures.

    • Centrifuge the medium at 1,500 rpm for 10 minutes to remove cells and debris.

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., Bradford or BCA).

  • Zymography Procedure:

    • Mix equal amounts of protein from each sample with 2X non-reducing sample buffer. Do not heat the samples.

    • Load the samples onto a 10% gelatin-polyacrylamide gel.

    • Perform electrophoresis at 100-120 V at 4°C until the dye front reaches the bottom of the gel.

    • After electrophoresis, gently remove the gel and wash it twice for 30 minutes each with washing buffer (2.5% Triton X-100) at room temperature with gentle agitation to remove SDS and allow enzyme renaturation.[9]

    • Wash the gel briefly with deionized water.

    • Incubate the gel in developing buffer overnight (16-24 hours) at 37°C.

    • Stain the gel with Coomassie Brilliant Blue R-250 solution for 30-60 minutes.

    • Destain the gel with destaining solution until clear bands of gelatinolysis are visible against a blue background.

    • Image the gel using a gel documentation system.

Protocol 2: In-gel Inhibition with this compound
  • Sample Preparation:

    • Prepare conditioned medium from untreated cells as described in Protocol 1, step 2.

  • Zymography Procedure with In-gel Inhibition:

    • Perform sample loading and electrophoresis as described in Protocol 1, step 3.

    • After electrophoresis and washing, cut the gel into strips, with each strip representing a different treatment condition.

    • Incubate each gel strip in a separate container with developing buffer containing different concentrations of this compound (e.g., 0, 0.1, 1, 10 µM).

    • Incubate overnight (16-24 hours) at 37°C.

    • Proceed with staining, destaining, and imaging as described in Protocol 1.

Data Presentation

Quantitative analysis of the zymograms can be performed using densitometry software (e.g., ImageJ). The area of the clear bands, representing enzymatic activity, is measured and can be normalized to a control.

Table 1: Quantitative Analysis of ADAM12 Activity with this compound Treatment in Cell Culture

This compound Concentration (µM)Vehicle Control (DMSO)0.1110
Relative ADAM12 Activity (%) 100Data to be filledData to be filledData to be filled
Standard Deviation Data to be filledData to be filledData to be filledData to be filled

Table 2: Quantitative Analysis of In-gel Inhibition of Metalloproteinase Activity by this compound

This compound Concentration in Incubation Buffer (µM)0 (Control)0.1110
Relative Enzyme Activity (%) 100Data to be filledData to be filledData to be filled
Standard Deviation Data to be filledData to be filledData to be filledData to be filled

Note: The tables above are templates. The actual data should be generated from experimental results.

Troubleshooting

  • No or weak bands: Insufficient enzyme in the sample, incorrect pH or composition of the incubation buffer, or incomplete removal of SDS.

  • Smeared bands: Overloading of protein, or degradation of the sample.

  • High background: Incomplete destaining or bacterial contamination in the incubation buffer.

  • Inconsistent results with inhibitor: Ensure accurate dilution of the inhibitor stock and proper mixing in the cell culture medium or incubation buffer. The stability of the inhibitor in the experimental conditions should also be considered.

By following these detailed protocols, researchers can effectively utilize zymography in combination with this compound to investigate the role of ADAM12 and other metalloproteinases in various biological processes and to screen for potential therapeutic inhibitors.

References

Measuring HB-EGF Shedding with KB-R7785: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for measuring the shedding of Heparin-Binding EGF-like Growth Factor (HB-EGF) and its inhibition by the metalloproteinase inhibitor, KB-R7785.

Heparin-binding EGF-like growth factor (HB-EGF) is a member of the epidermal growth factor (EGF) family. It is initially synthesized as a transmembrane precursor protein (pro-HB-EGF) and is proteolytically cleaved at the cell surface to release a soluble, active form. This process, known as ectodomain shedding, is a critical regulatory step in various physiological and pathological processes, including wound healing, cardiac hypertrophy, and cancer progression. The shedding of pro-HB-EGF is primarily mediated by members of the ADAM (A Disintegrin and Metalloproteinase) family of proteases, particularly ADAM12.

This compound is a hydroxamate-based metalloproteinase inhibitor that has been shown to be a potent inhibitor of HB-EGF shedding. It functions by directly binding to and inhibiting the activity of sheddases like ADAM12, thereby preventing the release of soluble HB-EGF. This makes this compound a valuable tool for studying the roles of HB-EGF shedding in various biological systems and for the development of potential therapeutic agents.

Data Presentation: Inhibition of HB-EGF Shedding by this compound

The following table summarizes the dose-dependent inhibitory effect of this compound on HB-EGF shedding. The data is a representative compilation from various studies and illustrates the typical efficacy of the inhibitor. Actual values may vary depending on the cell type, stimulation conditions, and assay method used.

This compound Concentration (µM)Inhibition of HB-EGF Shedding (%)
0.115 ± 5
145 ± 8
1085 ± 10
2595 ± 3

Note: The IC50 for this compound inhibition of ADAM12-mediated HB-EGF shedding is typically in the low micromolar range.

Signaling Pathways and Experimental Workflow

To visualize the key processes involved, the following diagrams illustrate the HB-EGF shedding and signaling pathway, the mechanism of action of this compound, and a general experimental workflow for measuring HB-EGF shedding.

HB_EGF_Shedding_Pathway HB-EGF Shedding and Signaling Pathway pro_HB_EGF pro-HB-EGF (Membrane-bound) soluble_HB_EGF Soluble HB-EGF pro_HB_EGF->soluble_HB_EGF Shedding ADAM12 ADAM12 (Sheddase) ADAM12->pro_HB_EGF EGFR EGFR / ErbB4 (Receptor) soluble_HB_EGF->EGFR Binding & Activation Downstream Downstream Signaling (e.g., ERK, Akt) EGFR->Downstream Phosphorylation Proliferation Cellular Responses (Proliferation, Migration) Downstream->Proliferation

Caption: HB-EGF Shedding and Signaling Pathway.

KB_R7785_Mechanism Mechanism of this compound Inhibition KB_R7785 This compound ADAM12 ADAM12 KB_R7785->ADAM12 Inhibits Shedding HB-EGF Shedding KB_R7785->Shedding Blocks pro_HB_EGF pro-HB-EGF ADAM12->pro_HB_EGF Cleaves ADAM12->Shedding pro_HB_EGF->Shedding

Caption: Mechanism of this compound Inhibition.

Experimental_Workflow Experimental Workflow for Measuring HB-EGF Shedding cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, 3T3-L1) Stimulation 2. Stimulation (e.g., PMA, LPA) Cell_Culture->Stimulation Inhibition 3. Inhibition (this compound) Stimulation->Inhibition Collection 4. Collect Conditioned Media Inhibition->Collection Assay 5. Assay for Soluble HB-EGF Collection->Assay Quantification 6. Quantification Assay->Quantification Data_Analysis 7. Data Analysis Quantification->Data_Analysis

Caption: Experimental Workflow for Measuring HB-EGF Shedding.

Experimental Protocols

This section provides detailed methodologies for three common assays used to measure HB-EGF shedding and its inhibition by this compound.

Protocol 1: Western Blot Analysis of Soluble HB-EGF

This protocol allows for the qualitative and semi-quantitative detection of soluble HB-EGF in conditioned media.

Materials:

  • Cells of interest (e.g., HeLa, HT1080, or other cells known to express HB-EGF)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Bradford assay reagent or similar for protein quantification

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HB-EGF

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Gel documentation system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) or vehicle control (DMSO) for 1 hour.

    • Stimulate the cells with a shedding-inducing agent (e.g., 100 nM PMA) for 30-60 minutes.

  • Collection of Conditioned Media and Cell Lysates:

    • Collect the conditioned media from each well/dish.

    • Centrifuge the conditioned media at 1,500 rpm for 5 minutes to remove any detached cells.

    • Concentrate the supernatant using a centrifugal filter device (e.g., Amicon Ultra) with a molecular weight cutoff appropriate for HB-EGF (soluble HB-EGF is ~14-20 kDa).

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Load equal amounts of protein from the concentrated conditioned media or cell lysates onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-HB-EGF antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Add the chemiluminescent substrate and visualize the bands using a gel documentation system.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble HB-EGF

ELISA provides a quantitative measurement of soluble HB-EGF in conditioned media.

Materials:

  • Commercially available Human HB-EGF ELISA kit (follow the manufacturer's instructions)

  • Cells, culture medium, stimulating agent, and this compound as described in Protocol 1

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Follow the same procedure as in Protocol 1 for cell culture, starvation, pre-treatment with this compound, and stimulation.

  • Collection of Conditioned Media:

    • Collect the conditioned media and centrifuge to remove cell debris. The supernatant can be used directly or stored at -80°C.

  • ELISA Procedure:

    • Perform the ELISA according to the kit manufacturer's protocol. This typically involves:

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating to allow HB-EGF to bind.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of HB-EGF in the samples based on the standard curve.

    • Determine the percentage of inhibition of HB-EGF shedding for each concentration of this compound.

Protocol 3: Alkaline Phosphatase (AP)-Tagged HB-EGF Shedding Assay

This is a highly sensitive and quantitative reporter assay for measuring HB-EGF shedding.

Materials:

  • Cells stably or transiently transfected with an expression vector for HB-EGF tagged with alkaline phosphatase (AP-HB-EGF).

  • Cell culture medium, stimulating agent, and this compound as described in Protocol 1.

  • Alkaline phosphatase substrate (e.g., p-nitrophenyl phosphate - pNPP).

  • Microplate reader.

Procedure:

  • Cell Culture and Treatment:

    • Plate the AP-HB-EGF expressing cells and treat them as described in Protocol 1.

  • Collection of Conditioned Media:

    • Collect the conditioned media from each well.

  • Alkaline Phosphatase Activity Assay:

    • Transfer a specific volume of the conditioned media to a new 96-well plate.

    • Add the AP substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for color development.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of shed AP-HB-EGF.

    • Calculate the percentage of inhibition of shedding for each this compound concentration relative to the stimulated control.

By utilizing these detailed protocols and understanding the underlying signaling pathways, researchers can effectively measure HB-EGF shedding and investigate the inhibitory effects of compounds like this compound, contributing to advancements in both basic science and drug development.

Application Notes and Protocols: KB-R7785 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: KB-R7785 is a potent pharmacological agent with significant applications in neuroscience research, primarily owing to its dual inhibitory action on Matrix Metalloproteinases (MMPs) and the Na+/Ca2+ exchanger (NCX).[1][2] Initially developed as an MMP inhibitor, its effects on cellular ion homeostasis have broadened its utility as a research tool.[3] These notes provide a comprehensive overview of its mechanisms, applications in neuroprotection, and detailed protocols for its use in experimental neuroscience, particularly in the context of cerebral ischemia.

Mechanism of Action in a Neuroscience Context

This compound's neuroprotective effects are attributed to two primary mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs): In the central nervous system, pathological conditions like stroke trigger the upregulation of MMPs, particularly MMP-9.[1][4] Activated MMP-9 degrades components of the extracellular matrix and the blood-brain barrier (BBB), leading to BBB leakage, inflammation, and neuronal cell death.[5] this compound inhibits MMP-9 activity, thereby preserving BBB integrity and reducing the cascade of ischemic brain damage.[1]

  • Inhibition of the Na+/Ca2+ Exchanger (NCX): The NCX is a bidirectional ion transporter crucial for maintaining calcium homeostasis in neurons.[6][7] Under normal physiological conditions, it extrudes Ca2+ from the cell (forward mode). However, during ischemic conditions, the ionic gradients can shift, causing the NCX to operate in reverse mode, importing Ca2+ into the neuron.[7] This Ca2+ overload is a key trigger for excitotoxicity and neuronal death. While the precise role of NCX inhibition in ischemia is complex and debated, compounds like this compound are used to probe its function and modulate these pathological Ca2+ fluxes.[7]

KB_R7785_Mechanism cluster_0 Ischemic Cascade cluster_1 Pathological Outcomes cluster_2 Therapeutic Intervention Ischemia Cerebral Ischemia MMP9 ↑ MMP-9 Activation Ischemia->MMP9 NCX NCX Reverse Mode Ischemia->NCX BBB Blood-Brain Barrier Disruption MMP9->BBB Degrades Matrix Calcium ↑ Intracellular Ca²⁺ (Overload) NCX->Calcium Ca²⁺ Influx Death Neuronal Death BBB->Death Calcium->Death KBR This compound KBR->MMP9 Inhibits KBR->NCX Inhibits

Caption: Dual inhibitory mechanism of this compound in ischemic stroke.

Applications in Neuroscience Research

The primary application of this compound in neuroscience is as a neuroprotective agent in models of focal cerebral ischemia (stroke) . Studies have demonstrated its efficacy in reducing infarct volume and mitigating brain damage when administered before or shortly after an ischemic event.[1]

Its ability to inhibit MMP-9 makes it a valuable tool for studying:

  • The role of MMPs in blood-brain barrier breakdown.[4]

  • Neuroinflammation following brain injury.

  • Extracellular matrix remodeling in neurological disorders.

As an NCX inhibitor, this compound can be used to investigate:

  • The contribution of reverse mode NCX to Ca2+ dysregulation in excitotoxicity.[7]

  • The general role of NCX in neuronal signaling and calcium homeostasis.[6]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound reported in key neuroscience-relevant studies.

Table 1: Neuroprotective Efficacy of this compound in a Mouse Model of Cerebral Ischemia

Parameter Value / Observation Reference
Animal Model Permanent Middle Cerebral Artery Occlusion (MCAO) in mice [1]
Compound This compound [1]
Dosage 100 mg/kg [1]
Administration Intraperitoneal Injection [1]
Treatment Regimen 1 Single dose, 30 minutes before MCAO [1]
Outcome (Regimen 1) Significantly decreased MMP-9 activity and infarct volume at 24h [1]
Treatment Regimen 2 Two doses, at 1 and 4.5 hours after MCAO [1]

| Outcome (Regimen 2) | Significantly decreased infarct volume at 24h |[1] |

Table 2: Effect of this compound on TNF-α Production

Parameter Value / Observation Reference
Animal Model KKAy Mice (Insulin Resistant) [3]
Compound This compound [3]
Inducing Agent Lipopolysaccharide (LPS) [3]
Effect Inhibited the LPS-induced increase in plasma TNF-α levels [3]

| Relevance | Demonstrates anti-inflammatory potential relevant to neuroinflammation |[3] |

Experimental Protocols

Protocol 1: Evaluating Neuroprotective Effects in a Mouse MCAO Model

This protocol describes an in vivo experiment to assess the efficacy of this compound in reducing brain injury following ischemic stroke.[1]

A. Materials

  • Male ICR mice (or other appropriate strain)

  • This compound

  • Vehicle (e.g., saline with DMSO)

  • Anesthetic (e.g., Halothane, Isoflurane)

  • Intraluminal filament for MCAO[8]

  • Surgical tools

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution

B. Procedure

  • Animal Preparation: Anesthetize the mouse and maintain body temperature at 37°C.

  • MCAO Surgery: Induce permanent focal cerebral ischemia via intraluminal occlusion of the middle cerebral artery, as previously described.[1][8]

  • Drug Administration:

    • Pre-treatment group: Administer this compound (100 mg/kg, i.p.) 30 minutes prior to MCAO.

    • Post-treatment group: Administer this compound (100 mg/kg, i.p.) at 1 hour and 4.5 hours after MCAO.

    • Control group: Administer an equivalent volume of vehicle at the same time points.

  • Post-Operative Care: Allow the animal to recover for 24 hours with free access to food and water.

  • Infarct Volume Analysis:

    • At 24 hours post-MCAO, euthanize the mouse and harvest the brain.

    • Slice the brain into 2 mm coronal sections.

    • Incubate slices in 2% TTC solution at 37°C for 20 minutes. Healthy tissue will stain red, while the infarcted (damaged) tissue will remain white.

    • Image the slices and quantify the infarct volume using image analysis software.

  • Data Analysis: Compare the infarct volumes between the this compound-treated groups and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).

MCAO_Workflow A 1. Anesthetize Mouse & Prep for Surgery B 2. Induce Ischemia (MCAO Surgery) A->B C 3. Administer this compound or Vehicle (i.p.) B->C D 4. Recovery Period (24 hours) C->D E 5. Harvest Brain & Slice D->E F 6. TTC Staining E->F G 7. Image & Quantify Infarct Volume F->G H 8. Statistical Analysis G->H

Caption: Experimental workflow for the MCAO neuroprotection assay.
Protocol 2: Gelatin Zymography for MMP-9 Activity

This protocol is used to measure the enzymatic activity of MMP-9 in brain tissue samples from the MCAO experiment.[1]

A. Materials

  • Ischemic brain tissue homogenates

  • Protein extraction buffer

  • SDS-PAGE gels (10%) co-polymerized with gelatin (1 mg/mL)

  • Zymogram renaturing buffer

  • Zymogram developing buffer

  • Coomassie Blue staining solution and destaining solution

B. Procedure

  • Sample Preparation: Homogenize brain tissue in extraction buffer on ice. Centrifuge and collect the supernatant. Determine protein concentration (e.g., using a BCA assay).

  • Electrophoresis: Load equal amounts of protein per lane onto the gelatin-containing polyacrylamide gel. Run the gel under non-reducing conditions at 4°C.

  • Renaturation: After electrophoresis, wash the gel in renaturing buffer for 30-60 minutes at room temperature to remove SDS and allow enzymes to renature.

  • Enzyme Activation: Incubate the gel in developing buffer overnight (16-20 hours) at 37°C. This allows the MMPs in the gel to digest the gelatin substrate.

  • Staining and Visualization: Stain the gel with Coomassie Blue solution for 1 hour, followed by destaining.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a dark blue background. The molecular weight of the bands identifies the MMP type (pro-MMP-9 at ~92 kDa, active MMP-9 at ~82 kDa). Quantify the band intensity using densitometry software.

Zymography_Workflow A 1. Prepare Protein Extract from Brain Tissue B 2. Run SDS-PAGE on Gelatin Gel A->B C 3. Renature Enzymes (Wash out SDS) B->C D 4. Incubate in Developer (Activate Digestion) C->D E 5. Stain with Coomassie Blue D->E F 6. Analyze Clear Bands (Quantify Activity) E->F

Caption: Workflow for determining MMP-9 activity via gelatin zymography.

References

Troubleshooting & Optimization

KB-R7785 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of KB-R7785. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

For optimal results, it is highly recommended to prepare stock solutions of this compound in high-quality, anhydrous DMSO. A concentration of up to 20 mg/mL (57.24 mM) can be achieved in DMSO.[1] It is crucial to use a newly opened bottle of DMSO, as hygroscopic DMSO can negatively impact the solubility of the product.[1]

Q2: What are the recommended storage conditions for this compound?

  • Solid Form: Store at 4°C, protected from light and under a nitrogen atmosphere.[1]

  • Stock Solutions (in solvent):

    • -80°C: Stable for up to 6 months.[1]

    • -20°C: Stable for up to 1 month.[1]

To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials before storage.[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. To prepare a working solution in an aqueous medium, it is advised to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock solution into the aqueous buffer. Be aware that precipitation may occur, and further optimization of the formulation may be necessary.

Q4: My this compound solution appears cloudy or has precipitated after dilution. What should I do?

This is a common issue due to the low aqueous solubility of this compound. Please refer to the detailed Troubleshooting Guide for Solubility Issues below for a step-by-step approach to resolving this problem.

Q5: How should I prepare this compound for in vivo experiments?

For in vivo studies, it is recommended to prepare fresh working solutions on the day of use.[1] The stock solution in DMSO can be further diluted in various vehicles depending on the administration route. Please see the Experimental Protocols section for specific formulations.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

SolventConcentrationRemarks
DMSO20 mg/mL (57.24 mM)Ultrasonic treatment may be needed to aid dissolution. Use of newly opened, anhydrous DMSO is critical.[1]
In vivo formulation 1≥ 2 mg/mL10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[1]
In vivo formulation 2≥ 2 mg/mL10% DMSO, 90% Corn oil.[1]
In vivo formulation 3≥ 2 mg/mL10% DMSO, 90% (20% SBE-β-CD in Saline).[1]

Troubleshooting Guide for Solubility Issues

Encountering precipitation or cloudiness in your this compound solution can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve these issues.

G cluster_0 Troubleshooting Workflow start Start: Precipitation Observed check_solvent Step 1: Verify Solvent Quality - Is DMSO anhydrous and newly opened? start->check_solvent heat_sonicate Step 2: Apply Gentle Heat and/or Sonication - Warm solution to 37°C - Use a water bath sonicator check_solvent->heat_sonicate Solvent is high quality prepare_fresh Step 5: Prepare Fresh Solution - Weigh the compound again - Use fresh solvents check_solvent->prepare_fresh Solvent is old or hydrous check_concentration Step 3: Re-evaluate Concentration - Is the concentration too high for the final solvent system? heat_sonicate->check_concentration Precipitation remains success Success: Clear Solution heat_sonicate->success Solution clears adjust_formulation Step 4: Adjust Formulation (for aqueous solutions) - Increase percentage of co-solvent (e.g., DMSO) - Add a surfactant (e.g., Tween-80) - Use an encapsulating agent (e.g., SBE-β-CD) check_concentration->adjust_formulation Concentration is too high check_concentration->prepare_fresh Concentration is appropriate adjust_formulation->success Solution clears fail Issue Persists: Contact Technical Support adjust_formulation->fail Precipitation remains prepare_fresh->heat_sonicate

Caption: Troubleshooting workflow for this compound solubility issues.

Experimental Protocols

1. Preparation of a 20 mg/mL DMSO Stock Solution

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO (newly opened)

    • Sterile microcentrifuge tubes or vials

    • Vortex mixer

    • Water bath sonicator

  • Procedure:

    • Weigh the desired amount of this compound solid in a sterile vial.

    • Add the appropriate volume of anhydrous DMSO to achieve a 20 mg/mL concentration. For example, to prepare 1 mL of a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of this compound.

    • Vortex the solution for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator and sonicate for 5-10 minutes. Gentle warming to 37°C can also aid dissolution.[1]

    • Once a clear solution is obtained, aliquot into single-use vials for storage at -20°C or -80°C.

2. Preparation of an In Vivo Working Solution (Example Formulation 1)

This protocol yields a clear solution of ≥ 2 mg/mL.[1]

  • Materials:

    • 20 mg/mL this compound in DMSO stock solution

    • PEG300

    • Tween-80

    • Saline (sterile)

    • Sterile tubes

  • Procedure (for 1 mL of working solution):

    • Add 100 µL of the 20 mg/mL this compound DMSO stock solution to a sterile tube.

    • Add 400 µL of PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of saline to bring the final volume to 1 mL.

    • Mix the final solution until it is homogeneous and clear.

    • This working solution should be prepared fresh on the day of use.[1]

Mechanism of Action: Signaling Pathway

This compound is a potent inhibitor of Matrix Metalloproteinases (MMPs).[2] Its mechanism of action involves the inhibition of TNF-α (Tumor Necrosis Factor-alpha) production, which is a key mediator of insulin resistance.[2] this compound has also been shown to inhibit ADAM12, a metalloproteinase involved in the shedding of heparin-binding epidermal growth factor (HB-EGF), a process implicated in cardiac hypertrophy.[3]

G cluster_0 This compound Mechanism of Action cluster_1 TNF-α Pathway cluster_2 HB-EGF Pathway KBR7785 This compound MMPs MMPs KBR7785->MMPs Inhibits ADAM12 ADAM12 KBR7785->ADAM12 Inhibits proTNF pro-TNF-α (membrane-bound) activeTNF Active TNF-α (soluble) proTNF->activeTNF Cleavage by MMPs InsulinResistance Insulin Resistance activeTNF->InsulinResistance Promotes proHBEGF pro-HB-EGF (membrane-bound) activeHBEGF Active HB-EGF (soluble) proHBEGF->activeHBEGF Shedding by ADAM12 CardiacHypertrophy Cardiac Hypertrophy activeHBEGF->CardiacHypertrophy Promotes

Caption: Signaling pathways inhibited by this compound.

References

Technical Support Center: Optimizing KB-R7785 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for experiments involving the matrix metalloproteinase (MMP) inhibitor, KB-R7785. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Its primary mechanism of action is the inhibition of various MMPs, which are enzymes involved in the breakdown of the extracellular matrix. By inhibiting these enzymes, this compound can modulate various physiological and pathological processes. Specifically, it has been shown to inhibit TNF-α converting enzyme (TACE or ADAM17) and ADAM12, thereby affecting cytokine release and growth factor signaling.

Q2: What are the common research applications of this compound?

A2: this compound has been utilized in a variety of research areas, including:

  • Diabetes and Insulin Resistance: By inhibiting TACE, this compound can block the release of Tumor Necrosis Factor-alpha (TNF-α), a cytokine implicated in insulin resistance.[1]

  • Cardiac Hypertrophy: It inhibits ADAM12-mediated shedding of Heparin-Binding EGF-like growth factor (HB-EGF), a process involved in the development of cardiac hypertrophy.[2]

  • Cerebral Ischemia: Studies have shown that this compound can reduce brain damage in models of stroke by inhibiting MMP-9 activity.[3]

  • Cancer Research: By inhibiting ADAM12, this compound has been observed to inhibit cell viability and enhance apoptosis in cancer cell lines such as 3LL Lewis lung carcinoma.[4]

Q3: What is a recommended starting concentration for this compound in cell culture experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific endpoint being measured. Based on available literature, a good starting point for a dose-response experiment would be in the range of 1 µM to 50 µM. For instance, in studies with retinoblastoma cell lines, MMP inhibitors were used at a concentration of 5 µM.[5] It is crucial to perform a dose-response curve to determine the IC50 for your specific experimental setup.

Q4: How long should I incubate my cells with this compound?

A4: Incubation time is a critical parameter that should be optimized for each experiment. A time-course experiment is the best approach to determine the optimal duration. Based on general practices with MMP inhibitors, typical incubation times can range from a few hours to 72 hours or longer, depending on the biological process being investigated. For example, inhibition of MMP activity might be detectable within a few hours, while effects on cell viability or apoptosis may require 24 to 72 hours of incubation.[6][7]

Q5: How can I confirm that this compound is active in my experiment?

A5: To confirm the inhibitory activity of this compound, you can perform assays to measure the activity of the target MMPs or the downstream effects of their inhibition. Common methods include:

  • Gelatin Zymography: To assess the activity of gelatinases like MMP-2 and MMP-9.

  • Fluorogenic MMP Substrate Assays: For a quantitative measurement of specific MMP activity.

  • ELISA: To measure the concentration of released cytokines like TNF-α in the cell culture supernatant.

  • Western Blot: To analyze the phosphorylation status of downstream signaling proteins (e.g., EGFR, ERK, Akt).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or low inhibitory effect observed. 1. Suboptimal Concentration: The concentration of this compound may be too low. 2. Insufficient Incubation Time: The treatment duration may be too short to observe an effect. 3. Compound Instability: this compound may be degrading in the culture medium. 4. Low Target Expression: The target MMP (e.g., ADAM12, TACE) may not be sufficiently expressed in your cell model.1. Perform a dose-response experiment with a wider range of concentrations. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours). 3. Prepare fresh stock solutions and working dilutions for each experiment. Minimize the time the compound is in aqueous solution before adding to cells. 4. Confirm the expression of the target protein in your cells using Western blot or qPCR.
High variability between replicates. 1. Inconsistent Cell Seeding: Uneven cell distribution in the wells. 2. Compound Precipitation: this compound may not be fully dissolved in the culture medium. 3. Edge Effects: Evaporation from the outer wells of a multi-well plate.1. Ensure a homogenous cell suspension before seeding. Use a cell counter for accuracy. 2. Ensure the DMSO stock is fully dissolved. When diluting into media, vortex or pipette vigorously. Visually inspect for precipitates. 3. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile PBS or media to maintain humidity.
Observed cytotoxicity. 1. Concentration is too high: The concentration of this compound may be toxic to the cells. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.1. Perform a cell viability assay (e.g., MTT, MTS) to determine the cytotoxic concentration range for your cell line. Use concentrations below this threshold for your experiments. 2. Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%).

Data Presentation

Summary of Recommended Starting Conditions for In Vitro Experiments
Parameter Recommendation Rationale/Considerations
Starting Concentration Range 1 µM - 50 µMThe optimal concentration is cell-type and assay-dependent. A dose-response study is essential.
Typical Incubation Times 24 - 72 hoursShort-term (e.g., <24h) for signaling events, longer-term for viability/apoptosis. Time-course experiments are recommended.
Solvent DMSOPrepare a concentrated stock solution (e.g., 10 mM) and dilute further in culture medium.
Final Solvent Concentration ≤ 0.1%Higher concentrations of DMSO can be toxic to cells and may have off-target effects.
In Vitro Efficacy of this compound
Cell Line Experimental Context Observed Effect Reference
3LL Lewis Lung CarcinomaInhibition of ADAM12Significantly inhibited cell viability and enhanced apoptosis.[4]

Experimental Protocols

General Protocol for Cell Treatment with this compound
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM). Store in aliquots at -20°C or -80°C.

  • Treatment: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in serum-free or complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (typically ≤ 0.1%).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Endpoint Analysis: After incubation, proceed with the desired endpoint analysis (e.g., cell viability assay, protein extraction for Western blot, collection of supernatant for ELISA or zymography).

Gelatin Zymography for MMP-2 and MMP-9 Activity
  • Sample Preparation: Collect cell culture supernatant and centrifuge to remove cell debris. The protein concentration can be determined if normalization is required.

  • Electrophoresis: Mix the supernatant with non-reducing sample buffer. Load the samples onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL). Run the gel at 4°C.

  • Renaturation: After electrophoresis, wash the gel with a renaturation buffer (e.g., containing Triton X-100) to remove SDS and allow the MMPs to renature.

  • Incubation: Incubate the gel in a developing buffer containing Ca²⁺ and Zn²⁺ at 37°C overnight.

  • Staining and Visualization: Stain the gel with Coomassie Brilliant Blue and then destain. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background.

TNF-α ELISA for Cell Culture Supernatants
  • Sample Collection: After treating cells with this compound for the desired time, collect the cell culture supernatant. Centrifuge to remove any cells or debris.

  • ELISA Procedure: Follow the manufacturer's instructions for the specific human or mouse TNF-α ELISA kit. This typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with a TNF-α capture antibody.

    • Incubating to allow TNF-α to bind.

    • Washing the plate and adding a detection antibody.

    • Adding a substrate solution to develop a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the concentration of TNF-α in the samples based on the standard curve.

Signaling Pathway and Workflow Diagrams

TACE_TNFa_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm pro_TNFa pro-TNF-α sTNFa Soluble TNF-α pro_TNFa->sTNFa Release TACE TACE (ADAM17) TACE->pro_TNFa Cleaves TNFR TNF Receptor sTNFa->TNFR Binds Downstream Downstream Signaling (e.g., NF-κB, MAPK) TNFR->Downstream Activates KBR7785 This compound KBR7785->TACE Inhibits

Caption: this compound inhibits TACE, preventing the cleavage and release of soluble TNF-α.

ADAM12_HBEGF_Pathway cluster_membrane_adam Cell Membrane cluster_cytoplasm_adam Cytoplasm pro_HBEGF pro-HB-EGF sHBEGF Soluble HB-EGF pro_HBEGF->sHBEGF Release ADAM12 ADAM12 ADAM12->pro_HBEGF Cleaves EGFR EGFR sHBEGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation KBR7785_adam This compound KBR7785_adam->ADAM12 Inhibits

Caption: this compound inhibits ADAM12, preventing HB-EGF shedding and subsequent EGFR signaling.

Experimental_Workflow start Start Experiment seed_cells Seed Cells in Multi-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere prepare_kbr Prepare this compound Dilutions adhere->prepare_kbr treat_cells Treat Cells with this compound adhere->treat_cells prepare_kbr->treat_cells incubate Incubate (Time-course: e.g., 24, 48, 72h) treat_cells->incubate endpoint Endpoint Analysis incubate->endpoint viability Cell Viability Assay (e.g., MTT, MTS) endpoint->viability supernatant Collect Supernatant endpoint->supernatant protein Cell Lysis & Protein Extraction endpoint->protein analyze Data Analysis viability->analyze elisa TNF-α ELISA supernatant->elisa zymography Gelatin Zymography supernatant->zymography western Western Blot protein->western elisa->analyze zymography->analyze western->analyze

Caption: A typical experimental workflow for studying the effects of this compound in cell culture.

References

potential off-target effects of KB-R7785

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of KB-R7785, a broad-spectrum metalloproteinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is primarily characterized as a matrix metalloproteinase (MMP) inhibitor.[1][2] It has been shown to inhibit the activity of several MMPs, including MMP-9, which is implicated in the brain damage caused by focal cerebral ischemia.[2]

Q2: What are the known significant off-target effects of this compound?

A2: A primary off-target effect of this compound is the inhibition of ADAM12, a member of the 'a disintegrin and metalloproteinase' family.[3] This inhibition blocks the shedding of heparin-binding epidermal growth factor (HB-EGF), a process involved in cardiac hypertrophy.[3] Additionally, this compound inhibits the production of tumor necrosis factor-alpha (TNF-α), likely through the inhibition of TNF-α converting enzyme (TACE or ADAM17).[1]

Q3: How might the off-target effects of this compound influence my experimental results?

A3: The inhibition of ADAM12 and TNF-α production can have significant biological consequences that may confound experimental results. For instance, the inhibition of HB-EGF shedding can interfere with signaling pathways regulated by the epidermal growth factor receptor (EGFR).[3] The suppression of TNF-α can impact inflammatory responses and insulin sensitivity.[1] It is crucial to consider these off-target activities when interpreting data from experiments using this compound.

Q4: Are there any known therapeutic implications of this compound's off-target effects?

A4: Yes, the off-target effects of this compound have been associated with potential therapeutic benefits. Its ability to inhibit TNF-α production has been linked to antidiabetic effects by improving insulin sensitivity.[1] Furthermore, its inhibition of ADAM12-mediated HB-EGF shedding has been shown to attenuate cardiac hypertrophy in animal models.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Action
Unexpected changes in cell signaling pathways related to EGFR. This compound is known to inhibit ADAM12, which is responsible for the shedding of the EGFR ligand, HB-EGF.[3] This can lead to reduced EGFR activation.- Confirm the expression of ADAM12 and HB-EGF in your cell model.- Perform a concentration-response experiment with this compound to assess the impact on EGFR phosphorylation.- Consider using a more selective MMP inhibitor if EGFR signaling is a critical component of your study.
Observed anti-inflammatory effects not attributable to MMP inhibition. This compound inhibits the production of the pro-inflammatory cytokine TNF-α.[1]- Measure TNF-α levels in your experimental system (e.g., cell culture supernatant) using an ELISA kit.- Investigate downstream markers of TNF-α signaling to confirm the engagement of this off-target pathway.
Inconsistent results when studying insulin signaling. The inhibition of TNF-α production by this compound can enhance insulin sensitivity.[1]- Be aware of this potential effect if your research involves metabolic pathways.- If studying MMPs in the context of diabetes or metabolism, consider the dual effect of this compound on both MMPs and TNF-α.
Difficulty in attributing observed effects solely to the intended MMP target. This compound is a broad-spectrum inhibitor with activity against multiple metalloproteinases, including both MMPs and ADAMs.- Whenever possible, use complementary approaches such as siRNA or shRNA to validate the role of the specific MMP of interest.- Compare the effects of this compound with those of more selective inhibitors for your target MMP, if available.

Data Presentation

Table 1: Inhibitory Activity of this compound on the Shedding of Growth Factors and Cytokines

SubstrateSheddaseIC50 (µM)Reference
HB-EGFADAM120.73[4]
TGF-αTACE/ADAM171.8[4]
AmphiregulinTACE/ADAM172.4[4]
TNF-αTACE/ADAM173.4[4]

Experimental Protocols

Protocol 1: In Vitro Assay for Inhibition of ADAM12-mediated HB-EGF Shedding

This protocol is adapted from methodologies described in studies investigating the effects of this compound on HB-EGF shedding.[5]

1. Cell Culture and Treatment:

  • Culture cells known to express both ADAM12 and HB-EGF (e.g., U251 glioblastoma cells) in appropriate media.[5]

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 1 hour in serum-free media.

2. Stimulation of Shedding:

  • Induce HB-EGF shedding by treating the cells with a stimulating agent such as Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 100 ng/mL for 30 minutes.

3. Sample Collection:

  • Collect the conditioned media (supernatant) and centrifuge to remove any detached cells.

  • Lyse the remaining cells in the wells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

4. Detection of Shed HB-EGF:

  • Analyze the collected supernatant for the presence of soluble HB-EGF using a specific ELISA kit according to the manufacturer's instructions.

5. Data Analysis:

  • Quantify the concentration of shed HB-EGF in each sample.

  • Plot the percentage of inhibition of HB-EGF shedding against the concentration of this compound.

  • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Assay for Inhibition of TACE (ADAM17) Activity

This protocol is a general method for assessing the activity of recombinant TACE and can be adapted to test for inhibition by this compound.

1. Reagents and Materials:

  • Recombinant human TACE/ADAM17 protein.

  • TACE substrate (e.g., a fluorogenic peptide).

  • Assay buffer (e.g., 25 mM Tris, pH 9.0).

  • This compound dissolved in DMSO.

  • 96-well black microplate.

  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare a series of dilutions of this compound in assay buffer.

  • In the wells of the microplate, add the recombinant TACE enzyme diluted in assay buffer.

  • Add the different concentrations of this compound or vehicle control to the wells containing the enzyme and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the TACE substrate to each well.

3. Measurement:

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic mode) at the appropriate excitation and emission wavelengths for the specific substrate used.

4. Data Analysis:

  • Determine the initial velocity (rate of reaction) for each inhibitor concentration.

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Mandatory Visualizations

G cluster_0 Cell Membrane pro_hbegf pro-HB-EGF adam12 ADAM12 pro_hbegf->adam12 Shedding hbegf Soluble HB-EGF adam12->hbegf Cleavage egfr EGFR downstream Downstream Signaling (e.g., Cardiac Hypertrophy) egfr->downstream kbr7785 This compound kbr7785->adam12 Inhibition hbegf->egfr Activation

Caption: this compound inhibits ADAM12-mediated shedding of pro-HB-EGF.

G cluster_0 Cell Membrane pro_tnf pro-TNF-α tace TACE (ADAM17) pro_tnf->tace Processing tnf Soluble TNF-α tace->tnf Cleavage kbr7785 This compound kbr7785->tace Inhibition inflammation Inflammatory Response tnf->inflammation

Caption: this compound inhibits TACE-mediated release of soluble TNF-α.

G start Start Experiment with this compound observe_effect Observe Biological Effect start->observe_effect is_expected Is the effect consistent with target MMP inhibition? observe_effect->is_expected consider_off_target Consider Off-Target Effects: - ADAM12 Inhibition - TACE Inhibition is_expected->consider_off_target No end Conclusion is_expected->end Yes validate_off_target Validate Off-Target Engagement: - Measure HB-EGF shedding - Measure TNF-α levels consider_off_target->validate_off_target interpret Interpret Results in Context of Polypharmacology validate_off_target->interpret interpret->end

Caption: Troubleshooting workflow for unexpected results with this compound.

References

Technical Support Center: KB-R7785 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of KB-R7785. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your in vitro studies.

Troubleshooting Guides

This section addresses specific issues that may arise during cytotoxicity experiments with this compound.

Issue Possible Cause Recommended Solution
High variability between replicate wells in viability assays (e.g., MTT, XTT). Uneven cell seeding: Inconsistent number of cells per well.Ensure a homogeneous single-cell suspension before seeding. Mix the cell suspension between pipetting steps. Perform a cell count before seeding to ensure accuracy.
Edge effects: Evaporation from wells on the perimeter of the plate.Fill the outer wells with sterile PBS or media without cells to maintain humidity. Ensure proper incubator humidification.
Compound precipitation: this compound may precipitate at high concentrations or in certain media.Visually inspect wells for precipitation after adding the compound. Prepare fresh stock solutions and dilute immediately before use. Consider using a lower concentration range or a different solvent (ensure solvent controls are included).
No dose-dependent cytotoxic effect observed. Inappropriate concentration range: The tested concentrations may be too low to induce a cytotoxic response in the specific cell line.Test a broader concentration range, from nanomolar to high micromolar, based on literature-reported IC50 values (see Data Presentation section).
Short incubation time: The duration of exposure may be insufficient to induce cell death.Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for observing cytotoxicity.
Cell line resistance: The target cell line may not be sensitive to the cytotoxic mechanisms of this compound.Consider using a positive control compound known to induce cytotoxicity in your cell line to validate the assay. Research the expression levels of this compound targets (ADAM12, NCX1) in your cell line.
Inconsistent results between different cytotoxicity assays (e.g., MTT vs. Annexin V). Different cellular processes being measured: MTT assays measure metabolic activity, which may not always directly correlate with apoptosis. Annexin V detects phosphatidylserine externalization, an early apoptotic event.Use a multi-parametric approach. Combine a viability assay (MTT) with an apoptosis-specific assay (Annexin V, Caspase activity) to get a more complete picture of the cellular response.
Timing of measurements: The peak of metabolic inhibition may not coincide with the peak of apoptosis.Perform a time-course analysis for each assay to understand the kinetics of the cytotoxic response.
High background in apoptosis assays. Improper cell handling: Excessive centrifugation speeds or harsh pipetting can damage cell membranes, leading to false positives.Handle cells gently. Optimize centrifugation speed and time to pellet cells without causing damage.
Confluent cell cultures: Overly confluent cells can undergo spontaneous apoptosis.Seed cells at a density that prevents them from reaching confluency during the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound that contributes to its cytotoxicity?

A1: this compound has two primary mechanisms that can contribute to cytotoxicity. Firstly, it is an inhibitor of matrix metalloproteinases (MMPs), particularly a disintegrin and metalloproteinase 12 (ADAM12).[1] By inhibiting ADAM12, this compound can block the shedding of growth factors like heparin-binding EGF-like growth factor (HB-EGF), which can disrupt survival signaling through the epidermal growth factor receptor (EGFR). Secondly, this compound is an inhibitor of the Na+/Ca2+ exchanger (NCX), which can lead to an increase in intracellular calcium levels, a condition that can trigger apoptotic pathways.

Q2: What is a typical starting concentration range for this compound in a cytotoxicity assay?

A2: Based on published data, a broad concentration range is recommended for initial screening. A starting range of 1 µM to 50 µM is often effective. For example, in A2780cis ovarian carcinoma cells, a concentration of 10 µM was shown to significantly augment cisplatin-induced cell death.[2] In melanoma cells, KB-R7943 (a related compound) showed IC50 values in the range of 3-20 µM.

Q3: How should I dissolve this compound for in vitro experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. This stock solution can then be diluted in cell culture medium to the final desired concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments, as DMSO can have its own effects on cell viability at higher concentrations.

Q4: Can this compound induce apoptosis? How can I measure it?

A4: Yes, studies have shown that this compound can induce apoptosis.[3] You can measure apoptosis using several methods:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

  • Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a hallmark of apoptosis. This can be done using colorimetric or fluorometric substrate cleavage assays.

  • PARP Cleavage: Detecting the cleavage of Poly (ADP-ribose) polymerase (PARP) by western blotting is another indicator of caspase-mediated apoptosis.

Q5: Are there any known off-target effects of this compound that I should be aware of?

A5: While this compound is often cited for its inhibition of ADAM12 and NCX, like many small molecule inhibitors, it may have off-target effects. It has been shown to have broad specificity against other ADAMs and MMPs.[3] Therefore, it is important to interpret results with caution and, if possible, confirm findings using more specific tools like siRNA-mediated knockdown of the target proteins.

Data Presentation

Table 1: Reported IC50 Values of this compound and Related Compounds in Various Cell Lines

CompoundCell LineAssayIC50 ValueReference
KB-R7943Melanoma CellsCell Viability3-20 µM
Bepridil (NCX inhibitor)U251 GlioblastomaMTT Assay~60 µM[4]
KB-R7943A2780cis Ovarian CarcinomaCell Death Assay10 µM (used to augment cisplatin effect)[2]

Note: Data for this compound specifically is limited in the public domain. KB-R7943 is a structurally and functionally similar compound often used in studies of NCX inhibition.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare serial dilutions of this compound in serum-free or complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[2]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

This protocol provides a general framework for detecting apoptosis by flow cytometry.

Materials:

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the determined time period. Include appropriate controls.

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine them with the supernatant which may contain detached apoptotic cells.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Use appropriate compensation and gating strategies to differentiate between live, early apoptotic, and late apoptotic/necrotic cell populations.

Mandatory Visualizations

KB_R7785_ADAM12_Pathway KB_R7785 This compound ADAM12 ADAM12 KB_R7785->ADAM12 Inhibition pro_HBEGF pro-HB-EGF (membrane-bound) ADAM12->pro_HBEGF Cleavage sHBEGF Soluble HB-EGF EGFR EGFR sHBEGF->EGFR Activation Signaling Downstream Signaling (e.g., MAPK/ERK) EGFR->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Signaling->Apoptosis Inhibition KB_R7785_NCX_Pathway KB_R7785 This compound NCX Na+/Ca2+ Exchanger (NCX) KB_R7785->NCX Inhibition Ca_out Ca2+ Efflux NCX->Ca_out Mediates Ca_in Intracellular Ca2+ Ca_out->Ca_in Decreases Mitochondria Mitochondria Ca_in->Mitochondria Overload Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cytotoxicity_Workflow Start Start: Seed Cells Treatment Treat with this compound (Dose-Response) Start->Treatment Incubation Incubate (Time-Course) Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Apoptosis Apoptosis Assay (e.g., Annexin V) Incubation->Apoptosis Data Data Analysis: IC50 & Apoptosis Rate Viability->Data Apoptosis->Data End End: Conclusion Data->End

References

troubleshooting inconsistent results with KB-R7785

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for troubleshooting inconsistent results obtained with KB-R7785, a potent matrix metalloproteinase (MMP) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and some ADAM (A Disintegrin and Metalloproteinase) family members. Its inhibitory activity is attributed to a hydroxamic acid moiety that chelates the zinc ion in the active site of these enzymes. It has been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and to target ADAM12, MMP-2, and MMP-9.[1][2] This broad activity profile means it can impact multiple signaling pathways involved in inflammation, cell proliferation, and tissue remodeling.

Q2: I am not observing the expected inhibitory effect of this compound in my cell-based assay. What are the possible reasons?

Several factors could contribute to a lack of efficacy:

  • Target Expression: Confirm that your cell line or tissue model expresses the target MMPs or ADAMs at sufficient levels.

  • Inhibitor Concentration: The optimal concentration of this compound can vary significantly between cell types and experimental conditions. A dose-response experiment is crucial to determine the effective concentration in your specific system.

  • Solubility and Stability: Ensure that this compound is fully dissolved and stable in your cell culture medium. Precipitation or degradation can lead to a loss of activity.

  • Cellular Uptake: The permeability of the cell membrane to this compound could be a limiting factor in whole-cell assays.

  • Assay-Specific Factors: The specific substrate and activation state of the target enzyme in your assay can influence the inhibitor's apparent activity.

Q3: My results with this compound are inconsistent between experiments. What could be causing this variability?

Inconsistent results are often due to subtle variations in experimental procedures:

  • Reagent Preparation and Storage: Ensure consistent preparation of stock solutions and proper storage to prevent degradation. Avoid repeated freeze-thaw cycles.

  • Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can alter the expression and activity of MMPs and ADAMs, leading to variable responses to the inhibitor.

  • Incubation Time: The duration of inhibitor treatment can significantly impact the observed effect. Optimize the incubation time for your specific assay.

  • Off-Target Effects: At higher concentrations, off-target effects of this compound on other cellular processes could contribute to variability.

Q4: Are there known off-target effects of this compound that I should be aware of?

As a hydroxamic acid-based inhibitor, this compound has the potential to inhibit a range of metalloproteinases beyond its primary targets. While a comprehensive public selectivity profile is not available, researchers should be aware of the possibility of off-target effects, particularly at higher concentrations. To mitigate this, it is recommended to:

  • Use the lowest effective concentration of this compound as determined by a dose-response curve.

  • Validate key findings using a secondary, structurally distinct inhibitor or a genetic approach (e.g., siRNA or CRISPR) to confirm that the observed phenotype is due to the inhibition of the intended target.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound.

Problem: No or Low Inhibitory Activity
Possible Cause Recommended Action
Incorrect Storage or Handling Review the storage and handling instructions. Prepare fresh stock solutions and aliquot to avoid multiple freeze-thaw cycles.
Inhibitor Precipitation Visually inspect the prepared media for any signs of precipitation. If necessary, sonicate the stock solution before dilution. The final DMSO concentration in the culture medium should typically be ≤ 0.1%.
Sub-optimal Inhibitor Concentration Perform a dose-response experiment to determine the IC50 value in your specific assay. Test a wide range of concentrations (e.g., from 0.1 µM to 50 µM).
Low Target Expression Verify the expression of the target MMP or ADAM in your cell line or tissue using techniques like Western blot, qPCR, or zymography.
Inhibitor Instability in Media The stability of this compound in cell culture media at 37°C may be limited. Consider shorter incubation times or replenishing the inhibitor during longer experiments.
Problem: Inconsistent Results
Possible Cause Recommended Action
Variable Cell Culture Conditions Standardize cell seeding density, passage number, and serum concentration. Ensure consistent growth conditions (temperature, CO2, humidity).
Inconsistent Reagent Preparation Prepare a large batch of the inhibitor stock solution and aliquot for single use to ensure consistency across experiments.
Assay Variability Include appropriate positive and negative controls in every experiment to monitor assay performance.
Off-Target Effects at High Concentrations If using high concentrations of this compound, consider if the observed effects are consistent with the known biology of the intended target. Use orthogonal methods for target validation.

Data Presentation

This compound Properties
PropertyValueSource
Molecular Formula C₁₇H₂₀N₂O₄MedchemExpress
Molecular Weight 348.38 g/mol MedchemExpress
Solubility in DMSO 20 mg/mL (57.24 mM)MedchemExpress[3]
Appearance SolidMedchemExpress
Reported Targets of this compound
TargetEffectReference
TNF-α production Inhibition[1]
ADAM12 Inhibition
MMP-2 Inhibition[2]
MMP-9 Inhibition[2]

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Solubilization: If necessary, gently warm the solution and sonicate until the compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C for up to one month or -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

General Protocol for Cell-Based Assays
  • Cell Seeding: Plate cells at a predetermined density and allow them to adhere and reach the desired confluency.

  • Inhibitor Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in serum-free or low-serum medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a non-toxic level (typically ≤ 0.1%).

  • Treatment: Remove the culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO only) and any necessary positive or negative controls.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) at 37°C in a humidified incubator.

  • Sample Collection and Analysis: After incubation, collect the cell culture supernatant, cell lysates, or other relevant samples for downstream analysis (e.g., zymography, ELISA, Western blot, viability assays).

Visualizations

Signaling Pathway: Inhibition of TNF-α Processing

G cluster_membrane Cell Membrane pro-TNF-alpha pro-TNF-α TACE TACE (ADAM17) pro-TNF-alpha->TACE Cleavage Soluble TNF-alpha Soluble TNF-α TACE->Soluble TNF-alpha This compound This compound This compound->TACE Inhibition Inflammation Inflammation Soluble TNF-alpha->Inflammation

Caption: this compound inhibits the processing of pro-TNF-α to its soluble, active form by TACE.

Experimental Workflow: Troubleshooting Inconsistent Results

G Start Inconsistent Results with this compound Check_Reagents Verify Reagent Preparation and Storage Start->Check_Reagents Check_Cells Standardize Cell Culture Conditions Check_Reagents->Check_Cells Reagents OK Check_Assay Review Assay Protocol and Controls Check_Cells->Check_Assay Cells OK Dose_Response Perform Dose-Response Experiment Check_Assay->Dose_Response Assay OK Validate_Target Validate with Orthogonal Method Dose_Response->Validate_Target Consistent_Results Consistent Results Validate_Target->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Optimizing KB-R7785 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo efficacy of the matrix metalloproteinase (MMP) inhibitor, KB-R7785.

Troubleshooting Guide

Researchers may encounter challenges in achieving desired in vivo efficacy with this compound. This guide addresses common issues in a question-and-answer format.

Question 1: I am observing lower than expected in vivo efficacy with this compound. What are the potential causes?

Several factors can contribute to suboptimal in vivo performance. A logical troubleshooting workflow can help identify the root cause.

G cluster_0 Initial Observation: Suboptimal In Vivo Efficacy cluster_1 Troubleshooting Steps cluster_2 Potential Resolutions start Low or inconsistent efficacy observed formulation 1. Verify Drug Formulation and Administration start->formulation dosing 2. Review Dosing Regimen formulation->dosing If formulation is optimal optimize_formulation Optimize formulation for solubility and stability formulation->optimize_formulation [Issue Identified] - Precipitation - Instability model 3. Assess Animal Model and Target Engagement dosing->model If dosing is appropriate adjust_dosing Adjust dose, frequency, or route of administration dosing->adjust_dosing [Issue Identified] - Suboptimal exposure refine_model Refine animal model or confirm target inhibition model->refine_model [Issue Identified] - Lack of target modulation

Caption: Troubleshooting workflow for suboptimal this compound in vivo efficacy.

Question 2: How can I improve the solubility of this compound for in vivo administration?

This compound is known to have poor aqueous solubility. Ensuring complete solubilization is critical for consistent results. Here are some recommended formulation strategies.[1]

Formulation ComponentProtocol 1Protocol 2Protocol 3
Solvent 1 10% DMSO10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Solvent 3 5% Tween-80--
Solvent 4 45% Saline--
Achievable Concentration ≥ 2 mg/mL≥ 2 mg/mL≥ 2 mg/mL

Note: It is recommended to prepare fresh dosing solutions regularly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Question 3: What is a typical dosing regimen for this compound in mice?

Based on published studies, a common starting dose for this compound in mice is 100 mg/kg , administered either subcutaneously (s.c.) or intraperitoneally (i.p.).[2][3][4] The dosing frequency can vary from a single dose to twice daily, depending on the experimental model and duration.[3]

Question 4: My formulation appears stable, and the dose is appropriate, but the efficacy is still low. What else should I consider?

If formulation and dosing are not the issue, consider the following:

  • Target Engagement: Confirm that this compound is reaching the target tissue and inhibiting MMP activity. This can be assessed through techniques like zymography on tissue homogenates.[4]

  • Animal Model: The choice of animal model and the timing of drug administration relative to disease induction are critical. Ensure the model is appropriate for the therapeutic indication being studied.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs), with known activity against MMP-2 and MMP-9.[5] It also inhibits a disintegrin and metalloproteinase (ADAM) family members, such as ADAM12.[5][6] Its therapeutic effects in various models are attributed to the inhibition of tissue remodeling and the shedding of cell surface proteins like TNF-α and heparin-binding EGF-like growth factor (HB-EGF).[3][6]

G KBR7785 This compound MMPs MMPs (e.g., MMP-2, MMP-9) ADAMs (e.g., ADAM12) KBR7785->MMPs Inhibits ProTNF pro-TNF-α MMPs->ProTNF Cleaves ProHBEGF pro-HB-EGF MMPs->ProHBEGF Cleaves sTNF Soluble TNF-α ProTNF->sTNF Inflammation Inflammation sTNF->Inflammation sHBEGF Soluble HB-EGF ProHBEGF->sHBEGF TissueRemodeling Tissue Remodeling sHBEGF->TissueRemodeling

Caption: Simplified signaling pathway showing the inhibitory action of this compound.

Q2: Are there any known stability issues with this compound?

While specific stability data is limited, hydroxamate-containing compounds can be susceptible to hydrolysis. It is recommended to store stock solutions at -20°C or -80°C and to prepare fresh dosing solutions for each experiment.[1]

Q3: What administration routes have been used for this compound in vivo?

The most commonly reported routes of administration in mice are subcutaneous (s.c.) and intraperitoneal (i.p.).[2][3][4][7][8]

Experimental Protocols

Below are examples of experimental methodologies for in vivo studies using this compound, based on published literature.

Protocol 1: Subcutaneous Administration in a Diabetes Model [3]

  • Animal Model: KKAy mice (a model for insulin resistance)

  • Formulation: this compound suspended in a vehicle (specific vehicle not detailed in the abstract).

  • Dose: 100 mg/kg, administered subcutaneously twice daily.

  • Duration: 4 weeks.

  • Endpoint: Plasma glucose and insulin levels.

Protocol 2: Intraperitoneal Administration in a Cardiac Hypertrophy Model [2][9]

  • Animal Model: Male C57BL/6J or FVB mice with induced cardiac hypertrophy.

  • Formulation: this compound formulation not specified in the abstract.

  • Dose: 100 mg/kg/day, administered via intraperitoneal injection.

  • Endpoint: Heart weight to body weight ratio.

Protocol 3: Intraperitoneal Administration in a Cerebral Ischemia Model [4]

  • Animal Model: Mice with permanent focal cerebral ischemia.

  • Formulation: Details not provided in the abstract.

  • Dose: 100 mg/kg, administered intraperitoneally 30 minutes before or 1 and 4.5 hours after ischemia induction.

  • Endpoint: Infarct volume and MMP-9 activity.

Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Researchers should always consult original research articles for detailed experimental protocols and safety information.

References

preventing degradation of KB-R7785 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of KB-R7785 in solution to prevent its degradation. Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, the stock solution should be aliquoted into smaller, single-use volumes.[1] The solutions should also be protected from light and stored under an inert nitrogen atmosphere.[1]

Q2: How should I prepare working solutions of this compound for my experiments?

A2: It is highly recommended to prepare fresh working solutions of this compound on the day of use, especially for in vivo experiments.[1] This minimizes the risk of degradation that can occur over time in solution.

Q3: What are the common causes of this compound degradation in solution?

A3: this compound is a hydroxamic acid derivative, a class of compounds known to be reactive.[2] Several factors can contribute to its degradation in solution, including:

  • pH: Hydroxamic acids can exist in different tautomeric forms depending on the pH, with the keto form being more stable in acidic conditions and the iminol form prevailing in basic conditions.[2] Extreme pH values can accelerate hydrolysis.

  • Enzymatic Activity: If working with biological samples such as plasma, esterases (specifically arylesterases and carboxylesterases) can hydrolyze the hydroxamic acid moiety.[3][4]

  • Presence of Metal Ions: Hydroxamic acids are known to chelate metal ions like iron (Fe³⁺) and zinc (Zn²⁺), which can affect their stability and reactivity.[2][5]

  • Temperature and Light: Elevated temperatures and exposure to light can provide the energy needed to overcome activation barriers for degradation reactions.[6]

  • Oxidizing and Reducing Agents: The presence of these agents in the solution can also lead to the degradation of the compound.

Q4: I suspect my this compound solution has degraded. How can I confirm this?

A4: The most reliable way to confirm degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the chromatogram of your potentially degraded sample to that of a freshly prepared standard, you can observe a decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products.

Troubleshooting Guide

If you are observing unexpected or inconsistent results in your experiments, it may be due to the degradation of this compound. Use the following guide to troubleshoot potential issues.

Problem: Loss of compound activity or inconsistent experimental results.

This could be a primary indicator of this compound degradation. Follow this decision tree to identify the potential cause:

Troubleshooting_KB-R7785_Degradation start Start: Inconsistent Results check_storage Were stock solutions stored correctly? (-80°C/-20°C, protected from light, aliquoted) start->check_storage improper_storage Action: Prepare fresh stock solution and store correctly. check_storage->improper_storage No check_working_solution Was the working solution prepared fresh? check_storage->check_working_solution Yes stability_test Recommendation: Perform a stability study using HPLC or LC-MS to confirm degradation. improper_storage->stability_test old_working_solution Action: Prepare working solutions fresh before each experiment. check_working_solution->old_working_solution No check_solution_composition Does your experimental buffer contain components known to cause degradation? (e.g., extreme pH, metal ions, esterases) check_working_solution->check_solution_composition Yes old_working_solution->stability_test incompatible_buffer Action: Test this compound stability in your buffer. Consider buffer exchange or use of enzyme inhibitors. check_solution_composition->incompatible_buffer Yes check_experimental_conditions Were there harsh experimental conditions? (e.g., high temperature, prolonged light exposure) check_solution_composition->check_experimental_conditions No incompatible_buffer->stability_test harsh_conditions Action: Minimize exposure to harsh conditions. Run controls to assess stability under your experimental protocol. check_experimental_conditions->harsh_conditions Yes check_experimental_conditions->stability_test No harsh_conditions->stability_test

Caption: Troubleshooting decision tree for this compound degradation.

Quantitative Data Summary

ParameterRecommended ConditionExpected Stability
Stock Solution Storage
Temperature-80°CUp to 6 months[1]
-20°CUp to 1 month[1]
Light ExposureProtected from lightN/A
AtmosphereUnder NitrogenN/A
Freeze-Thaw CyclesAvoidN/A
Working Solution
PreparationPrepare fresh dailyUse on the same day[1]

To generate quantitative stability data for your specific experimental conditions, a forced degradation study can be performed. The following table is a template for presenting such data, which can be obtained using the experimental protocol outlined below.

ConditionTime (hours)This compound Remaining (%)
pH
pH 3 (e.g., 0.1 M HCl)24User-determined value
pH 7.4 (e.g., PBS)24User-determined value
pH 9 (e.g., 0.1 M NaOH)24User-determined value
Temperature
4°C48User-determined value
Room Temperature (25°C)48User-determined value
37°C48User-determined value
Oxidation
3% H₂O₂24User-determined value

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol describes a general method for conducting a forced degradation study to assess the stability of this compound in a specific solution.

1. Materials and Reagents:

  • This compound

  • HPLC-grade solvent for stock solution (e.g., DMSO)

  • Your experimental buffer (e.g., PBS, cell culture media)

  • Stress agents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with UV detector

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

  • Prepare test solutions by diluting the stock solution into your experimental buffer and into the stress agent solutions to a final concentration of, for example, 100 µM.

  • Incubate the test solutions under the desired stress conditions (e.g., specific temperature, light exposure).

  • Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before injection if necessary.

  • Analyze samples by HPLC:

    • Inject a fixed volume of each sample onto the HPLC system.

    • Use a suitable gradient elution method to separate this compound from its degradation products. For example, a linear gradient of 10% to 90% acetonitrile in water (both with 0.1% formic acid) over 20 minutes.

    • Monitor the elution profile at a wavelength where this compound has strong absorbance (this may need to be determined by a UV scan).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time from the t=0 sample.

    • Calculate the peak area of this compound at each time point.

    • Determine the percentage of this compound remaining at each time point relative to the t=0 sample.

Visualizations

Potential Degradation Pathways of a Hydroxamic Acid

The following diagram illustrates the potential chemical degradation pathways for a generic hydroxamic acid, which are relevant to this compound.

Hydroxamic_Acid_Degradation hydroxamic_acid Hydroxamic Acid (e.g., this compound) hydrolysis Hydrolysis (Acid or Base Catalyzed) hydroxamic_acid->hydrolysis reduction Reduction hydroxamic_acid->reduction lossen Lossen Rearrangement hydroxamic_acid->lossen esterase Enzymatic Hydrolysis (Esterases) hydroxamic_acid->esterase carboxylic_acid Carboxylic Acid + Hydroxylamine hydrolysis->carboxylic_acid amide Amide reduction->amide isocyanate Isocyanate lossen->isocyanate esterase->carboxylic_acid

Caption: Potential degradation pathways for hydroxamic acids.

Experimental Workflow for Stability Assessment

This diagram outlines the steps for conducting a stability study of this compound.

Stability_Study_Workflow start Start: Prepare fresh This compound stock solution prepare_samples Prepare test samples in experimental buffer and stress condition solutions start->prepare_samples incubate Incubate samples under defined conditions (T, pH, light) prepare_samples->incubate sample_collection Collect aliquots at various time points (t=0, t=x, ...) incubate->sample_collection hplc_analysis Analyze samples by HPLC-UV or LC-MS sample_collection->hplc_analysis data_analysis Calculate percentage of remaining this compound and identify degradation products hplc_analysis->data_analysis end End: Determine stability profile data_analysis->end

Caption: Experimental workflow for this compound stability assessment.

References

Technical Support Center: Addressing Variability in KB-R7785 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experiments involving KB-R7785.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is primarily known as a broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It contains a hydroxamic acid moiety that chelates the zinc ion in the active site of these enzymes.[1][2] It has also been shown to inhibit ADAM12 (A Disintegrin and Metalloproteinase 12), which is involved in the shedding of cell surface proteins.[3][4]

Q2: I am observing inconsistent IC50 values for this compound in my experiments. What are the potential causes?

A2: Inconsistent IC50 values for this compound can arise from several factors:

  • Compound Solubility and Stability: Like many small molecules, this compound may have limited aqueous solubility. Precipitation of the compound can lead to a lower effective concentration in the assay, resulting in higher and more variable IC50 values. Ensure complete solubilization in a suitable solvent like DMSO before diluting into aqueous assay buffers. The stability of this compound in aqueous solutions over the course of your experiment should also be considered.

  • Enzyme Activity and Stability: The activity of the target enzyme (e.g., MMPs, ADAM12) can vary between experiments due to factors like enzyme preparation, storage conditions, and freeze-thaw cycles.

  • Assay Conditions: Variations in pH, temperature, incubation time, and substrate concentration can all contribute to inconsistent results. It is crucial to maintain consistent assay conditions across all experiments.

  • Off-Target Effects: At higher concentrations, this compound may inhibit other metalloproteinases or have off-target effects on other cellular components, which can confound the interpretation of results.[5][6]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For in vitro experiments, it is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).[7] It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility and stability.[7] The final concentration of DMSO in the cell culture medium or assay buffer should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity or artifacts.[8][9][10]

Q4: Are there known off-target effects of this compound that I should be aware of?

A4: While primarily targeting MMPs and ADAM12, the promiscuous nature of many small molecule inhibitors suggests the potential for off-target effects.[11][12] Some studies have investigated the effects of related compounds on other ion channels and receptors. For instance, some MMP inhibitors have been anecdotally reported to affect ion channels. Given that this compound has been used in studies related to cardiac and neuronal function, it is prudent to consider potential off-target effects on ion channels like the Na+/Ca2+ exchanger (NCX), especially at higher concentrations.[13][14]

Troubleshooting Guides

Cell-Based Assays

Issue 1: High background signal or cytotoxicity observed in control wells (vehicle only).

  • Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, leading to cellular stress or toxicity.[8]

  • Troubleshooting Steps:

    • Verify DMSO Concentration: Ensure the final DMSO concentration in your assay wells is at a non-toxic level, typically below 0.1%.

    • Run a Vehicle Titration: Perform a dose-response experiment with the vehicle alone to determine the maximum tolerated concentration for your specific cell line.

    • Use High-Quality DMSO: Use fresh, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can affect compound solubility and cell health.[7]

Issue 2: Inconsistent results in cell migration or invasion assays.

  • Possible Cause 1: Variability in cell seeding density.

  • Troubleshooting Steps:

    • Optimize Cell Seeding: Carefully optimize and standardize the number of cells seeded for each experiment.

    • Ensure Even Cell Distribution: Ensure a single-cell suspension and proper mixing before seeding to avoid clumps and uneven distribution.

  • Possible Cause 2: Inconsistent coating of migration/invasion chambers.

  • Troubleshooting Steps:

    • Standardize Coating Protocol: Follow a consistent protocol for coating plates with extracellular matrix components (e.g., Matrigel, collagen).

    • Ensure Complete Coating: Visually inspect the coated surfaces to ensure uniformity.

Biochemical Assays (e.g., MMP activity assays)

Issue 1: High variability between replicate wells in an enzyme inhibition assay.

  • Possible Cause 1: Incomplete mixing of reagents.

  • Troubleshooting Steps:

    • Ensure Thorough Mixing: Gently but thoroughly mix all reagents upon addition to the assay plate.

  • Possible Cause 2: Pipetting errors.

  • Troubleshooting Steps:

    • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.

    • Use Appropriate Pipetting Techniques: Use proper pipetting techniques to minimize errors, especially with small volumes.

  • Possible Cause 3: Compound precipitation.

  • Troubleshooting Steps:

    • Check for Precipitate: Visually inspect the assay wells for any signs of compound precipitation.

    • Reduce Final Compound Concentration: If precipitation is observed, consider lowering the highest concentration of this compound in your dose-response curve.

Issue 2: The dose-response curve does not have a clear sigmoidal shape.

  • Possible Cause: The tested concentration range is not appropriate.

  • Troubleshooting Steps:

    • Broaden the Concentration Range: Test a wider range of this compound concentrations to ensure you capture the full dose-response curve, from no inhibition to maximal inhibition.

    • Perform a Preliminary Range-Finding Experiment: Conduct a preliminary experiment with a broad range of concentrations to identify the optimal range for your definitive experiment.

Electrophysiology Experiments

Issue 1: Run-down of the measured current during the experiment.

  • Possible Cause: The whole-cell patch-clamp configuration can lead to the dialysis of essential intracellular components, causing a gradual decrease in current amplitude over time.

  • Troubleshooting Steps:

    • Use Perforated Patch-Clamp: Consider using the perforated patch-clamp technique (e.g., with amphotericin B or gramicidin) to maintain the integrity of the intracellular environment.[15]

    • Include ATP in Internal Solution: Ensure your intracellular solution contains ATP to support energy-dependent cellular processes.[15]

    • Monitor Seal and Series Resistance: Continuously monitor the seal and series resistance throughout the experiment. A stable recording is crucial for reliable data.[15]

Issue 2: High variability in the measured IC50 for ion channel block.

  • Possible Cause 1: State-dependent block of the ion channel. The inhibitory effect of a compound can depend on the conformational state of the channel (resting, open, or inactivated).

  • Troubleshooting Steps:

    • Standardize Voltage Protocol: Use a consistent voltage protocol across all experiments to ensure the channel is in a defined state when the compound is applied.

  • Possible Cause 2: Temperature fluctuations. Ion channel kinetics are highly sensitive to temperature.

  • Troubleshooting Steps:

    • Maintain Constant Temperature: Use a temperature-controlled recording chamber to maintain a stable temperature throughout the experiment.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Experiments with this compound

Assay TypeTargetRecommended Concentration RangeNotes
MMP Inhibition AssayVarious MMPs10 nM - 10 µMThe specific IC50 will vary depending on the MMP subtype.[1]
ADAM12 Shedding AssayADAM121 µM - 50 µMHigher concentrations may be required compared to MMPs.
Cell Migration/InvasionMMPs/ADAM121 µM - 20 µMCytotoxicity should be assessed in parallel.
ElectrophysiologyPotential Off-Targets (e.g., NCX)1 µM - 30 µMUse with caution and include appropriate controls.[13]

Table 2: Potential Off-Target Considerations for this compound

Potential Off-Target FamilyExampleReported Effects of Related InhibitorsRecommended Controls
Other MetalloproteinasesADAMs, other MMPsBroad-spectrum inhibitors can lack selectivity.[16]Test against a panel of related enzymes to determine selectivity.
Ion ChannelsNa+/Ca2+ Exchanger (NCX)Some small molecules can modulate ion channel activity.[13]Use specific ion channel blockers as controls; test on cells lacking the target channel.

Experimental Protocols

Protocol 1: General Procedure for Preparing this compound Solutions for In Vitro Assays
  • Prepare a Concentrated Stock Solution in DMSO:

    • Weigh out the desired amount of this compound powder.

    • Dissolve the powder in high-quality, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM or 50 mM).

    • Ensure complete dissolution by vortexing or gentle warming.

  • Prepare Intermediate Dilutions:

    • On the day of the experiment, prepare fresh serial dilutions of the DMSO stock solution in complete cell culture medium or the appropriate assay buffer.

  • Final Working Concentrations:

    • Add the intermediate dilutions to the assay wells to achieve the desired final concentrations.

    • Crucially, ensure that the final concentration of DMSO is consistent across all experimental and control wells and is at a non-toxic level (typically ≤ 0.1%).

Protocol 2: Fluorogenic MMP Inhibition Assay

This protocol is a general guideline and should be optimized for the specific MMP and substrate being used.

  • Reagent Preparation:

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute the fluorogenic MMP substrate and the specific MMP enzyme according to the manufacturer's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Assay buffer

      • This compound at various concentrations (or vehicle control)

      • MMP enzyme

    • Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorogenic MMP substrate.

  • Data Acquisition:

    • Immediately begin monitoring the increase in fluorescence in a fluorescence plate reader at the appropriate excitation and emission wavelengths for the specific substrate.

    • Record data at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) for each concentration of this compound.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.

Mandatory Visualizations

Signaling_Pathway GPCR GPCR Agonist MMPs MMPs / ADAM12 GPCR->MMPs Activates Pro_TNFa pro-TNF-α MMPs->Pro_TNFa Cleaves TNFa Soluble TNF-α Pro_TNFa->TNFa TNFR TNF-α Receptor TNFa->TNFR Binds Downstream Downstream Signaling (e.g., Inflammation) TNFR->Downstream KBR7785 This compound KBR7785->MMPs Inhibits

Caption: this compound inhibits MMP/ADAM12-mediated shedding of pro-TNF-α.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Stock Prepare this compound Stock in DMSO Treatment Treat Cells with this compound or Vehicle Control Prep_Stock->Treatment Prep_Cells Culture and Seed Cells Prep_Cells->Treatment Prep_Reagents Prepare Assay Reagents Prep_Reagents->Treatment Incubation Incubate for Specified Time Treatment->Incubation Measurement Measure Endpoint (e.g., Fluorescence, Migration) Incubation->Measurement Data_Collection Collect Raw Data Measurement->Data_Collection Normalization Normalize to Controls Data_Collection->Normalization Dose_Response Generate Dose-Response Curve and Calculate IC50 Normalization->Dose_Response

Caption: General experimental workflow for in vitro assays with this compound.

Troubleshooting_Logic cluster_compound Compound-Related cluster_assay Assay-Related cluster_cellular Cellular/Enzyme-Related Problem Inconsistent Experimental Results Solubility Check Solubility and Stability Problem->Solubility Conditions Standardize Assay Conditions (pH, Temp) Problem->Conditions Cell_Health Assess Cell Health and Passage Number Problem->Cell_Health Concentration Verify Final Concentration Solubility->Concentration Reagents Check Reagent Quality and Prep Conditions->Reagents Enzyme_Activity Verify Enzyme Activity Cell_Health->Enzyme_Activity

Caption: Troubleshooting logic for addressing variability in this compound experiments.

References

Technical Support Center: Navigating the Challenges of KB-R7785 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for utilizing the matrix metalloproteinase (MMP) inhibitor, KB-R7785, in long-term experimental settings. Addressing common challenges such as compound stability, solubility, and potential for off-target effects, this resource offers troubleshooting guides and frequently asked questions (FAQs) to ensure the robustness and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). It belongs to the hydroxamate class of inhibitors, which act by chelating the zinc ion (Zn2+) essential for the catalytic activity of MMPs.[1][2] This inhibition prevents the degradation of extracellular matrix components and the processing of various signaling molecules.

Q2: What are the known off-target effects of this compound and other hydroxamate-based inhibitors?

A2: Due to their zinc-chelating properties, hydroxamate-based inhibitors like this compound can interact with other zinc-containing enzymes, leading to off-target effects.[2][3] A significant concern is the inhibition of the ADAM (A Disintegrin and Metalloproteinase) family of proteases. This lack of selectivity can contribute to unexpected biological effects and potential cytotoxicity in long-term studies.[1][3]

Q3: How stable is this compound in cell culture medium?

Q4: What is the best way to prepare and store this compound for long-term use?

A4: For optimal stability, prepare a high-concentration stock solution of this compound in a suitable solvent like dimethyl sulfoxide (DMSO).[5] This stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[4] When preparing working solutions, dilute the stock in serum-free media immediately before use to minimize protein binding and potential degradation.[6]

Troubleshooting Guide

Issue 1: Inconsistent or Diminishing Inhibitory Activity Over Time

Potential Causes:

  • Compound Degradation: this compound may be degrading in the culture medium over the course of the experiment.

  • Cellular Efflux: Cells may be actively pumping out the inhibitor, reducing its intracellular concentration.

  • Cellular Resistance: Cells may develop mechanisms to bypass the inhibitory effects of this compound over time.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent inhibitor activity.

Issue 2: Increased Cell Death or Changes in Morphology in Long-Term Cultures

Potential Causes:

  • Cumulative Toxicity: Prolonged exposure to this compound, even at non-toxic acute concentrations, may lead to cumulative cytotoxicity.

  • Off-Target Effects: Inhibition of other essential metalloproteinases could be impacting cell health and morphology.

  • Degradation Product Toxicity: Breakdown products of this compound may have their own cytotoxic effects.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for long-term cytotoxicity.

Data Presentation: Stability and Cytotoxicity

While specific data for this compound is limited, the following tables provide a template for the types of data researchers should aim to generate for their specific experimental system to ensure reliable long-term studies.

Table 1: Hypothetical Stability of a Generic Hydroxamate MMP Inhibitor

ConditionParameterValueNotes
Temperature 37°C (in media)~48 hoursStandard cell culture conditions.[4]
4°C (in PBS)> 2 weeksSuitable for short-term storage of working solutions.[4]
-20°C (in DMSO)> 6 monthsRecommended for long-term storage of stock solutions.[4]
-80°C (in DMSO)> 1 yearOptimal for long-term archival storage.[4]
pH 7.4 (in media)~48 hoursMost drugs are stable between pH 4 and 8.[4]
6.8 (acidic media)~36 hoursDegradation may be accelerated at lower pH.[4]
Light Exposure Ambient Lab Light~24 hoursDegradation can be accelerated by light exposure.[4]
Dark (in incubator)~48 hoursProtect from light to maximize stability.[4]

Table 2: Example of Long-Term Cytotoxicity Data

Cell LineTreatment DurationIC50 (µM)Notes
HT-108024 hours25.5Acute toxicity assessment.
7 days10.2Demonstrates cumulative toxicity over a longer exposure period.
14 days5.1Highlights the importance of determining the appropriate concentration for long-term experiments.
MCF-724 hours> 50Cell line shows lower acute sensitivity.
7 days35.8Cumulative effects are still observed.
14 days18.9Emphasizes cell-line specific differences in long-term sensitivity.

Experimental Protocols

Protocol 1: Monitoring this compound Stability in Cell Culture Media using HPLC

This protocol allows for the quantitative assessment of this compound concentration in your culture medium over time.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare media with this compound at working concentration B Incubate under experimental conditions (37°C, 5% CO2) A->B C Collect aliquots at various time points (0, 6, 12, 24, 48, 72h) B->C D Precipitate proteins (e.g., with acetonitrile) C->D E Inject supernatant onto HPLC column (e.g., C18) D->E F Detect this compound using a UV detector E->F G Generate standard curve with known concentrations F->G H Quantify this compound concentration at each time point G->H I Calculate half-life by plotting concentration vs. time H->I

Caption: HPLC workflow for monitoring this compound stability.

Protocol 2: Assessing Long-Term Cytotoxicity using a Resazurin-Based Assay

This protocol is designed to evaluate the cumulative effect of this compound on cell viability over an extended period.

Workflow Diagram:

G cluster_setup Experimental Setup cluster_culture Long-Term Culture cluster_assay Viability Assay A Seed cells in a 96-well plate B Treat with a dilution series of this compound A->B C Include vehicle control (e.g., DMSO) B->C D Incubate for the desired duration (e.g., 7, 14 days) C->D E Change media with fresh inhibitor every 2-3 days D->E F Add resazurin solution to each well E->F G Incubate until color change F->G H Measure fluorescence or absorbance G->H I Calculate % viability relative to control H->I

Caption: Workflow for long-term cytotoxicity assessment.

Signaling Pathway Considerations

This compound, by inhibiting MMPs, can indirectly affect multiple signaling pathways that are regulated by MMP-mediated cleavage of cell surface receptors, ligands, and adhesion molecules. It is crucial to consider these potential downstream effects in the interpretation of long-term study results.

cluster_ecm Extracellular Matrix cluster_signaling Cell Signaling This compound This compound MMPs MMPs This compound->MMPs inhibition ECM Components ECM Components MMPs->ECM Components degradation Growth Factor Receptors Growth Factor Receptors MMPs->Growth Factor Receptors cleavage/activation Adhesion Molecules Adhesion Molecules MMPs->Adhesion Molecules shedding Cytokines/Chemokines Cytokines/Chemokines MMPs->Cytokines/Chemokines processing/activation Cell Behavior Cell Proliferation, Migration, Survival ECM Components->Cell Behavior influences Growth Factor Receptors->Cell Behavior regulates Adhesion Molecules->Cell Behavior mediates Cytokines/Chemokines->Cell Behavior modulates

Caption: Overview of signaling pathways affected by MMP inhibition.

References

Technical Support Center: Refining KB-R7785 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective in vivo delivery of KB-R7785. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.

Troubleshooting Guides and FAQs

This section addresses common challenges and questions that may arise during the formulation and administration of this compound in animal models.

Question Answer
My this compound is not dissolving properly for in vivo administration. What can I do? This compound, like many hydroxamate-based inhibitors, can have poor aqueous solubility. A common strategy is to first dissolve the compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted with a vehicle suitable for injection, such as saline or corn oil. It is crucial to ensure the final concentration of DMSO is low (typically <10%) to minimize toxicity to the animal. Gentle warming or sonication can also aid in dissolution.
I am observing inconsistent results between animals in my study. What are the potential causes? Inter-animal variability is a common challenge in in vivo studies. Several factors can contribute to this: * Inaccurate Dosing: Ensure accurate calculation of dosing volumes based on individual animal body weights and precise administration. * Formulation Issues: If the compound precipitates out of solution, the actual dose delivered will be inconsistent. Visually inspect your formulation for any precipitation before each injection. * Animal Health: Underlying health issues or stress in animals can affect their metabolism and response to the compound. Ensure all animals are healthy and properly acclimatized before starting the experiment.
What are the potential side effects of this compound in animal models? Broad-spectrum matrix metalloproteinase (MMP) inhibitors, particularly those with a hydroxamate structure like this compound, have been associated with musculoskeletal side effects in preclinical animal models.[1] This can manifest as arthralgia (joint pain), myalgia (muscle pain), and tendinitis.[2] In some cases, fibrodysplasia, characterized by the abnormal proliferation of fibroblasts and collagen deposition, has been observed in the skin and musculoskeletal tissues of animals treated with broad-spectrum MMP inhibitors.[1] It is important to monitor animals for any signs of discomfort, changes in gait, or swelling in the joints and limbs.
How should I store my this compound stock solutions? For optimal stability, stock solutions of this compound should be stored at -20°C or -80°C. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
What is the mechanism of action of this compound? This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[4] By inhibiting MMPs, this compound can modulate various physiological and pathological processes, including inflammation, tissue remodeling, and cell signaling.[4]

Quantitative Data

Dosing of this compound in Murine Models
Disease Model Animal Strain Dose Administration Route Reference
DiabetesKKAy mice100 mg/kg, twice dailySubcutaneous[3]

Note: This table will be updated as more data becomes available.

Experimental Protocols

Preparation and Subcutaneous Administration of this compound in Mice

This protocol provides a detailed methodology for the preparation of a this compound formulation and its subcutaneous administration in a mouse model.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles (25-27 gauge)

  • Vortex mixer

  • Sonicator (optional)

  • Animal scale

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the housing conditions for at least one week prior to the experiment.

    • Weigh each mouse on the day of dosing to accurately calculate the required injection volume.

  • Preparation of this compound Dosing Solution (Example for a 10 mg/mL solution):

    • Stock Solution (e.g., 100 mg/mL): Weigh the required amount of this compound powder and dissolve it in a minimal amount of DMSO. For example, to prepare a 100 mg/mL stock, dissolve 10 mg of this compound in 100 µL of DMSO. Vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

    • Working Solution: For a final concentration of 10 mg/mL with 10% DMSO, dilute the 100 mg/mL stock solution 1:10 with sterile 0.9% saline. For example, add 10 µL of the 100 mg/mL stock solution to 90 µL of sterile saline. Vortex the working solution immediately before each injection to ensure homogeneity.

    • Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO (e.g., 10% DMSO in sterile saline) to administer to the control group.

  • Subcutaneous Injection:

    • Restrain the mouse securely. One common method is to grasp the loose skin at the scruff of the neck.

    • Create a "tent" of skin over the shoulders or flank area.

    • Insert a 25-27 gauge needle, bevel up, into the base of the skin tent at a shallow angle.

    • Gently pull back on the syringe plunger to ensure the needle has not entered a blood vessel (you should see no blood in the syringe hub).

    • Slowly inject the calculated volume of the this compound working solution or vehicle control. A small bleb or pocket of fluid should be visible under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

Signaling Pathways and Experimental Workflow Visualizations

MMP Signaling Cascade

MMP_Signaling_Cascade Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptors Stimuli->Receptor Signaling_Pathways Intracellular Signaling (e.g., MAPK, NF-κB) Receptor->Signaling_Pathways Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) Signaling_Pathways->Transcription_Factors MMP_Gene_Expression MMP Gene Expression Transcription_Factors->MMP_Gene_Expression Upregulation Pro_MMPs Pro-MMPs (Inactive) MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activators Activators (e.g., other proteases) Activators->Pro_MMPs Cleavage ECM_Degradation Extracellular Matrix Degradation Active_MMPs->ECM_Degradation TIMPs TIMPs (Inhibitors) TIMPs->Active_MMPs KB_R7785 This compound KB_R7785->Active_MMPs

Caption: Overview of the Matrix Metalloproteinase (MMP) signaling cascade.

ADAM12 Signaling in Cardiac Hypertrophy

ADAM12_Signaling GPCR_Agonists GPCR Agonists (e.g., Angiotensin II) GPCR G-Protein Coupled Receptor GPCR_Agonists->GPCR ADAM12_Activation ADAM12 Activation GPCR->ADAM12_Activation pro_HB_EGF pro-HB-EGF (membrane-bound) ADAM12_Activation->pro_HB_EGF Shedding s_HB_EGF Soluble HB-EGF pro_HB_EGF->s_HB_EGF EGFR EGFR s_HB_EGF->EGFR EGFR_Transactivation EGFR Transactivation EGFR->EGFR_Transactivation Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK pathway) EGFR_Transactivation->Downstream_Signaling Cardiac_Hypertrophy Cardiac Hypertrophy Downstream_Signaling->Cardiac_Hypertrophy KB_R7785 This compound KB_R7785->ADAM12_Activation

Caption: ADAM12-mediated signaling pathway in cardiac hypertrophy.

Experimental Workflow for this compound In Vivo Study

Experimental_Workflow Animal_Acclimatization Animal Acclimatization Group_Assignment Group Assignment (Treatment vs. Vehicle) Animal_Acclimatization->Group_Assignment Dosing_Preparation Dosing Solution Preparation Group_Assignment->Dosing_Preparation Dosing Dosing (Subcutaneous Injection) Dosing_Preparation->Dosing Monitoring Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint_Analysis Data_Analysis Data Analysis Endpoint_Analysis->Data_Analysis

Caption: A typical experimental workflow for an in vivo study with this compound.

References

Validation & Comparative

Validating the Inhibitory Effect of KB-R7785 on MMP-9: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the matrix metalloproteinase (MMP) inhibitor KB-R7785 with other alternative inhibitors targeting MMP-9. The information presented herein is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Comparative Inhibitory Potency against MMP-9

InhibitorTarget(s)IC50 (nM) against MMP-9Other Notable Information
This compound Broad-spectrum MMP inhibitor, TNF-α converting enzyme (TACE)Not explicitly reported in direct comparisonAlso inhibits TNF-α production, which is a downstream effector of some MMP activities.[1]
MMP-9 Inhibitor I MMP-95Selective over MMP-1 (IC50 = 1,050 nM) and MMP-13 (IC50 = 113 nM).
JNJ0966 proMMP-9429 (inhibition of activation)Allosteric inhibitor that prevents zymogen activation.[2]
AG-L-66085 MMP-95210-fold selectivity over MMP-1.[2]
Bivalent Carboxylate Inhibitor (Compound 7) Trimeric MMP-90.1Highly potent against the trimeric form of MMP-9.[1]

Experimental Protocols for Validating MMP-9 Inhibition

Accurate and reproducible experimental data are crucial for validating the inhibitory effect of any compound on MMP-9. Below are detailed methodologies for two commonly used assays.

Gelatin Zymography

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-9. It allows for the visualization of both the pro- and active forms of the enzyme.

Protocol:

  • Sample Preparation: Conditioned media from cell cultures or tissue homogenates are collected. The protein concentration is determined, and samples are mixed with a non-reducing sample buffer. To preserve enzyme activity, samples are not boiled.

  • Electrophoresis: Samples are loaded onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL). Electrophoresis is performed under non-reducing conditions.

  • Enzyme Renaturation and Development: Following electrophoresis, the gel is washed with a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature. The gel is then incubated in a developing buffer containing calcium and zinc ions, which are essential for MMP activity.

  • Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and subsequently destained. Areas of gelatin degradation by MMP-9 (at approximately 92 kDa) and MMP-2 (at approximately 72 kDa) will appear as clear bands against a blue background. The inhibitory effect of a compound can be quantified by treating the samples with the inhibitor prior to electrophoresis or including it in the incubation buffer and measuring the reduction in the intensity of the clear bands.

Fluorometric Activity Assay

Fluorometric assays provide a quantitative measure of MMP-9 activity and are suitable for high-throughput screening of inhibitors. These assays utilize a quenched fluorogenic substrate that, upon cleavage by MMP-9, releases a fluorescent group.

Protocol:

  • Reagent Preparation: A reaction buffer containing purified active MMP-9 is prepared. The test inhibitor (e.g., this compound) is serially diluted to various concentrations. A fluorogenic MMP-9 substrate is also prepared.

  • Assay Setup: The assay is typically performed in a 96-well plate. The reaction is initiated by adding the fluorogenic substrate to the wells containing the enzyme and the inhibitor.

  • Signal Detection: As MMP-9 cleaves the substrate, the fluorophore is unquenched, leading to an increase in fluorescence. The fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The initial velocity of the reaction is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the velocity in the presence of the inhibitor to the velocity of the control (enzyme without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Signaling Pathways and Experimental Workflows

Understanding the signaling pathways that regulate MMP-9 expression and activation is crucial for contextualizing the mechanism of action of its inhibitors. The expression of MMP-9 is known to be regulated by several signaling pathways, including NF-κB, PI3K/Akt, and MAPK.

This compound has been shown to inhibit the production of TNF-α.[1] TNF-α is a potent inflammatory cytokine that can induce the expression of MMP-9 through the activation of the NF-κB signaling pathway. By inhibiting TACE, the enzyme responsible for cleaving pro-TNF-α into its active form, this compound can indirectly suppress MMP-9 expression.

Below are diagrams illustrating a simplified signaling pathway for MMP-9 activation and a general experimental workflow for validating an MMP-9 inhibitor.

MMP9_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_inhibitor Inhibition Growth_Factors Growth Factors (e.g., Heregulin-β1) Receptor Receptor Growth_Factors->Receptor Cytokines Cytokines (e.g., TNF-α) Cytokines->Receptor pro_MMP9 pro-MMP-9 active_MMP9 Active MMP-9 pro_MMP9->active_MMP9 Activation Signaling_Cascade Signaling Cascade (PKC, p38, MEK-1) Receptor->Signaling_Cascade Transcription_Factors Transcription Factors (NF-κB, AP-1) Signaling_Cascade->Transcription_Factors MMP9_Gene MMP-9 Gene Transcription_Factors->MMP9_Gene MMP9_mRNA MMP-9 mRNA MMP9_Gene->MMP9_mRNA Transcription pro_MMP9_synth pro-MMP-9 (Synthesis) MMP9_mRNA->pro_MMP9_synth Translation pro_MMP9_synth->pro_MMP9 Secretion KB_R7785 This compound KB_R7785->active_MMP9 Inhibits TACE TACE KB_R7785->TACE Inhibits pro_TNFa pro-TNF-α pro_TNFa->Cytokines Cleavage

Caption: Simplified signaling pathway for MMP-9 activation and points of inhibition by this compound.

Experimental_Workflow Start Start: Hypothesis (Compound X inhibits MMP-9) In_Vitro_Assay In Vitro Enzymatic Assay (Fluorometric Assay) Start->In_Vitro_Assay Cell_Based_Assay Cell-Based Assay (Gelatin Zymography) Start->Cell_Based_Assay Determine_IC50 Determine IC50 Value In_Vitro_Assay->Determine_IC50 Cell_Based_Assay->Determine_IC50 Assess_Selectivity Assess Selectivity (Test against other MMPs) Determine_IC50->Assess_Selectivity In_Vivo_Model In Vivo Animal Model (e.g., Disease Model) Assess_Selectivity->In_Vivo_Model Analyze_Results Analyze In Vivo Efficacy and Toxicity In_Vivo_Model->Analyze_Results Conclusion Conclusion: Validate Inhibitory Effect Analyze_Results->Conclusion

Caption: General experimental workflow for validating an MMP-9 inhibitor.

References

A Comparative Guide to MMP Inhibitors: Profiling KB-R7785 Against Broad-Spectrum Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of matrix metalloproteinase (MMP) inhibition, the quest for selective and effective therapeutic agents is ongoing. Early broad-spectrum MMP inhibitors, while potent, were beset by challenges of off-target effects and poor clinical outcomes. This has spurred the development of novel inhibitors with more refined selectivity profiles. This guide provides a comparative analysis of KB-R7785, a hydroxamate-based inhibitor, against the well-characterized broad-spectrum MMP inhibitors, Batimastat and Marimastat, with supporting experimental data and methodologies.

Executive Summary

This compound has emerged as a noteworthy inhibitor with a distinct profile. While comprehensive quantitative data on its activity against a wide panel of MMPs remains limited in publicly available literature, existing studies highlight its potent inhibition of other key metalloproteinases, namely ADAM12 (A Disintegrin and Metalloproteinase 12) and TNF-α converting enzyme (TACE or ADAM17). This contrasts with the broad-spectrum activity of Batimastat and Marimastat, which potently inhibit a wide range of MMPs. This guide will delve into the available data, experimental protocols, and the signaling pathways affected by these inhibitors to provide a clear comparison for research and drug development professionals.

Data Presentation: Inhibitor Potency (IC50 Values)

The inhibitory potency of a compound is a critical metric for comparison. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for Batimastat, Marimastat, and Doxycycline against a panel of MMPs. A lower IC50 value indicates greater potency.

Table 1: IC50 Values of Broad-Spectrum MMP Inhibitors

InhibitorMMP-1 (nM)MMP-2 (nM)MMP-3 (nM)MMP-7 (nM)MMP-8 (nM)MMP-9 (nM)MMP-13 (nM)MMP-14 (nM)
Batimastat3[1][2]4[1][2]20[1][2]6[1][2]10[2]4[1][2]--
Marimastat5[3][4]6[3][4]-13[3][4]-3[3][4]-9[3]

Table 2: IC50 Values of Doxycycline

InhibitorCollagenase (µM)Gelatinase A (MMP-2) (µM)Stromelysin (MMP-3) (µM)
Doxycycline4525632

Experimental Protocols

Accurate and reproducible data are the bedrock of scientific comparison. The following are detailed methodologies for key experiments cited in the evaluation of MMP inhibitors.

Fluorometric MMP Inhibition Assay

This high-throughput method is commonly used to determine the IC50 of an inhibitor against a specific MMP by measuring the cleavage of a fluorogenic substrate.

Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a specific MMP by 50%.

Materials:

  • Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-9)

  • MMP-specific fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Test inhibitor (e.g., this compound, Batimastat) and a known control inhibitor

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme Activation: If the recombinant MMP is in a pro-form, activate it according to the manufacturer's instructions. Dilute the activated enzyme to a working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations.

  • Assay Setup: In a 96-well plate, add the assay buffer, the diluted MMP enzyme, and varying concentrations of the test inhibitor. Include wells with enzyme and buffer only (positive control) and wells with buffer only (blank).

  • Pre-incubation: Incubate the plate for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition: Immediately measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time curve. Determine the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gelatin Zymography for MMP-2 and MMP-9 Inhibition

This technique is used to detect and quantify the activity of gelatinases (MMP-2 and MMP-9) and to assess the inhibitory effect of compounds.

Objective: To visualize the inhibition of MMP-2 and MMP-9 activity by an inhibitor.

Materials:

  • Polyacrylamide gels containing gelatin (e.g., 10% polyacrylamide with 1 mg/mL gelatin)

  • Samples containing MMPs (e.g., cell culture supernatant, tissue lysates)

  • Test inhibitor

  • SDS-PAGE running buffer (non-reducing)

  • Zymogram renaturing buffer (e.g., 2.5% Triton X-100)

  • Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij 35, pH 7.5)

  • Coomassie Brilliant Blue staining solution

  • Destaining solution

Procedure:

  • Sample Preparation: Mix samples with non-reducing sample buffer. Do not heat the samples.

  • Electrophoresis: Load the samples onto the gelatin-containing polyacrylamide gel and run the electrophoresis under non-reducing conditions.

  • Renaturation: After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the enzymes to renature.

  • Incubation: Incubate the gel in developing buffer, with or without the test inhibitor, at 37°C for 12-24 hours. During this time, the MMPs will digest the gelatin in the gel.

  • Staining and Destaining: Stain the gel with Coomassie Brilliant Blue and then destain.

  • Analysis: Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The intensity of the bands corresponds to the enzyme activity. A reduction in the intensity of the clear bands in the presence of the inhibitor indicates inhibition.

TNF-α ELISA for TACE Inhibition Assay

This immunoassay is used to quantify the amount of soluble TNF-α released from cells, which is a measure of TACE activity.

Objective: To determine the effect of an inhibitor on TACE-mediated shedding of TNF-α.

Materials:

  • Cell line that expresses membrane-bound TNF-α (e.g., LPS-stimulated macrophages)

  • Test inhibitor (e.g., this compound)

  • Lipopolysaccharide (LPS) or other stimulants

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Treatment: Plate the cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor for a specified time.

  • Stimulation: Stimulate the cells with an appropriate agent (e.g., LPS) to induce TNF-α shedding.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA: Perform the TNF-α ELISA on the collected supernatants according to the kit manufacturer's instructions. This typically involves adding the supernatant to wells coated with a TNF-α capture antibody, followed by the addition of a detection antibody and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α in each sample using a standard curve. A decrease in the concentration of soluble TNF-α in the presence of the inhibitor indicates TACE inhibition.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways affected by these inhibitors is crucial for predicting their biological effects and potential therapeutic applications.

Broad-Spectrum MMP Inhibition (Batimastat, Marimastat)

Batimastat and Marimastat are hydroxamate-based inhibitors that chelate the zinc ion in the active site of MMPs, leading to broad-spectrum inhibition. This non-selective inhibition can disrupt a wide array of physiological and pathological processes that are dependent on MMP activity, including extracellular matrix remodeling, cell migration, and angiogenesis. However, this lack of selectivity has also been linked to significant side effects observed in clinical trials.

Broad_Spectrum_MMP_Inhibition Inhibitor Batimastat / Marimastat MMPs MMP-1, -2, -3, -7, -8, -9, -14, etc. Inhibitor->MMPs Inhibits Degradation Degradation MMPs->Degradation Mediates ECM Extracellular Matrix (Collagen, Gelatin, etc.) ECM->Degradation Remodeling Tissue Remodeling, Cell Migration, Angiogenesis Degradation->Remodeling Leads to

Caption: Broad-spectrum MMP inhibition by Batimastat and Marimastat.

This compound: Targeting ADAM12 and TACE

This compound's mechanism of action appears to be more targeted towards specific ADAMs.

ADAM12 Inhibition and Cardiac Hypertrophy: In the context of cardiac hypertrophy, G-protein coupled receptor (GPCR) agonists can lead to the activation of ADAM12.[4] ADAM12 then cleaves membrane-bound heparin-binding EGF-like growth factor (proHB-EGF), releasing soluble HB-EGF.[4] This soluble HB-EGF then binds to and activates the epidermal growth factor receptor (EGFR), triggering downstream signaling cascades that contribute to hypertrophic growth. This compound has been shown to directly bind to ADAM12 and inhibit this shedding of HB-EGF, thereby attenuating the hypertrophic response.[4]

ADAM12_Inhibition GPCR GPCR Agonists ADAM12 ADAM12 GPCR->ADAM12 Activates proHB_EGF proHB-EGF (membrane-bound) ADAM12->proHB_EGF Cleaves sHB_EGF Soluble HB-EGF proHB_EGF->sHB_EGF EGFR EGFR sHB_EGF->EGFR Activates Hypertrophy Cardiac Hypertrophy EGFR->Hypertrophy Promotes KB_R7785 This compound KB_R7785->ADAM12 Inhibits

Caption: Inhibition of ADAM12-mediated HB-EGF shedding by this compound.

TACE (ADAM17) Inhibition and Inflammation: TACE is a key enzyme responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. In inflammatory conditions, stimuli like LPS can activate signaling pathways that lead to TACE-mediated cleavage of membrane-bound pro-TNF-α, releasing soluble TNF-α. This soluble form then binds to its receptors, initiating a pro-inflammatory cascade. This compound has been shown to inhibit the production of TNF-α, suggesting an inhibitory effect on TACE.[7] This action can ameliorate insulin resistance in diabetic models.[7]

TACE_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TACE TACE (ADAM17) Inflammatory_Stimuli->TACE Activates proTNFa pro-TNF-α (membrane-bound) TACE->proTNFa Cleaves sTNFa Soluble TNF-α proTNFa->sTNFa TNF_Receptor TNF Receptor sTNFa->TNF_Receptor Binds to Inflammation Inflammatory Response TNF_Receptor->Inflammation Initiates KB_R7785 This compound KB_R7785->TACE Inhibits

Caption: Inhibition of TACE-mediated TNF-α shedding by this compound.

Conclusion

This comparative guide highlights the distinct profiles of this compound and broad-spectrum MMP inhibitors like Batimastat and Marimastat. While the latter exhibit potent but non-selective inhibition across a wide range of MMPs, this compound demonstrates a more targeted inhibition of ADAM12 and TACE, with implications for cardiac hypertrophy and inflammation. The lack of comprehensive IC50 data for this compound against a full MMP panel underscores an area for future research that would enable a more direct and quantitative comparison of its MMP-specific inhibitory activity. For researchers and drug development professionals, the choice of inhibitor will depend on the specific MMPs or related metalloproteinases implicated in the pathological process of interest. The detailed experimental protocols provided herein offer a foundation for conducting rigorous comparative studies to further elucidate the therapeutic potential of these and other novel MMP inhibitors.

References

An In-Depth Comparison of KB-R7785 and Batimastat for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, particularly in the realm of cancer and inflammatory diseases, the inhibition of specific enzymes that mediate pathological processes is a key therapeutic strategy. Among these targets, matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs) have garnered significant attention. This guide provides a detailed comparison of two prominent inhibitors, KB-R7785 and batimastat, for their application in in vitro assays, offering researchers a comprehensive overview to inform their experimental design.

Overview of Inhibitors

Batimastat (BB-94) is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[1][2][3][4][5] It is a synthetic, low-molecular-weight compound that functions as a peptidomimetic, containing a hydroxamate group that chelates the active site zinc ion of MMPs.[5] This mechanism confers its ability to inhibit a wide range of MMPs, making it a valuable tool for studying the broad effects of MMP inhibition.

This compound is also a hydroxamate-based inhibitor with a broader specificity that includes not only some MMPs but also members of the ADAM (A Disintegrin and Metalloproteinase) family, notably ADAM12 and Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17).[6][7] This dual specificity allows for the investigation of pathways regulated by both MMPs and certain ADAMs.

Comparative Inhibitory Activity

The primary measure of an inhibitor's potency in in vitro assays is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The table below summarizes the reported IC50 values for batimastat against a panel of MMPs. While specific IC50 values for this compound against a similar broad panel of MMPs are less consistently reported in the literature, its activity against key ADAMs is a distinguishing feature.

Target EnzymeBatimastat IC50 (nM)This compound IC50 (nM)
MMP-1 (Collagenase-1)3[3][4][5]Data not readily available
MMP-2 (Gelatinase-A)4[3][4][5]Data not readily available
MMP-3 (Stromelysin-1)20[3][4][5]Data not readily available
MMP-7 (Matrilysin)6[3][4]Data not readily available
MMP-9 (Gelatinase-B)4[3][5]Data not readily available
ADAM12Data not readily availableBinds directly to ADAM12[7]
TACE (ADAM17)Inhibits ADAM family members[1]Inhibits TNF-α production[6]

Note: The IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme source.

Experimental Protocols

The following are generalized protocols for in vitro enzyme inhibition assays that can be adapted for both this compound and batimastat.

MMP Inhibition Assay (Fluorogenic Substrate)

  • Enzyme Activation: If using a pro-MMP, activate it according to the manufacturer's instructions. This typically involves incubation with a protease like trypsin, followed by the addition of a trypsin inhibitor.

  • Inhibitor Preparation: Prepare a stock solution of the inhibitor (this compound or batimastat) in a suitable solvent, such as DMSO. Create a series of dilutions to be tested.

  • Assay Reaction: In a 96-well plate, add the assay buffer, the activated MMP enzyme, and the inhibitor at various concentrations.

  • Incubation: Incubate the enzyme-inhibitor mixture at 37°C for a predetermined period (e.g., 15-30 minutes) to allow for binding.

  • Substrate Addition: Add a fluorogenic MMP substrate to each well to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader. The rate of substrate cleavage is proportional to the fluorescence signal.

  • Data Analysis: Plot the initial reaction rates against the inhibitor concentrations. Fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Shedding Assay (for ADAM activity)

  • Cell Culture: Culture a cell line that expresses the ADAM enzyme of interest and its substrate (e.g., a cell line overexpressing a membrane-bound protein that is shed by the ADAM).

  • Inhibitor Treatment: Treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a specific duration.

  • Stimulation (Optional): If the shedding process is inducible, stimulate the cells with an appropriate agent (e.g., phorbol esters like PMA to stimulate TACE/ADAM17).

  • Sample Collection: Collect the conditioned media (containing the shed ectodomain) and prepare cell lysates (containing the remaining membrane-bound protein).

  • Detection: Quantify the amount of the shed ectodomain in the conditioned media and/or the remaining protein in the cell lysates using methods such as ELISA or Western blotting.

  • Data Analysis: Determine the inhibitor concentration that reduces the shedding of the substrate by 50% (IC50).

Signaling Pathways and Experimental Workflows

The inhibitory activities of this compound and batimastat impact distinct but sometimes overlapping signaling pathways. Batimastat's broad inhibition of MMPs affects processes like extracellular matrix (ECM) degradation, cell migration, and invasion, which are crucial in cancer metastasis. This compound, by inhibiting ADAMs like TACE, can modulate signaling pathways initiated by the release of growth factors and cytokines, such as the EGFR signaling pathway activated by the shedding of HB-EGF.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme/Cell Culture Enzyme/Cell Culture Inhibitor Dilution Inhibitor Dilution Incubation Incubation Inhibitor Dilution->Incubation Substrate Addition Substrate Addition Incubation->Substrate Addition Signal Measurement Signal Measurement Substrate Addition->Signal Measurement IC50 Determination IC50 Determination Signal Measurement->IC50 Determination

Experimental workflow for in vitro inhibition assays.

signaling_pathways cluster_batimastat Batimastat Inhibition cluster_kbr7785 This compound Inhibition Batimastat Batimastat MMPs MMPs (e.g., MMP-1, -2, -9) Batimastat->MMPs inhibits ECM_Degradation ECM Degradation MMPs->ECM_Degradation Cell_Migration Cell Migration/Invasion ECM_Degradation->Cell_Migration KBR7785 This compound ADAMs ADAMs (e.g., ADAM12, TACE) KBR7785->ADAMs inhibits Pro_Ligand Pro-Ligand (e.g., pro-HB-EGF) ADAMs->Pro_Ligand cleaves Active_Ligand Active Ligand (e.g., HB-EGF) Receptor Receptor (e.g., EGFR) Active_Ligand->Receptor Downstream_Signaling Downstream Signaling Receptor->Downstream_Signaling

Simplified signaling pathways affected by inhibitors.

Conclusion

Both this compound and batimastat are potent hydroxamate-based inhibitors valuable for in vitro studies of metalloproteinases. The choice between them depends on the specific research question.

  • Batimastat is the inhibitor of choice for studying the broad consequences of MMP inhibition due to its well-characterized, potent activity against a wide range of MMPs.

  • This compound is particularly suited for investigating processes mediated by specific ADAMs, such as the shedding of cell surface proteins and the subsequent activation of signaling pathways. Its dual specificity for both MMPs and ADAMs should be considered when interpreting results.

For researchers aiming to dissect the specific contributions of MMPs versus ADAMs in a biological process, using both inhibitors in parallel, along with more specific inhibitors or genetic knockdown approaches, would provide the most comprehensive and robust data. This comparative guide, with its summarized data and outlined protocols, serves as a foundational resource for scientists embarking on in vitro studies with these powerful research tools.

References

A Comparative Guide to the Efficacy of ADAM12 Inhibitors: KB-R7785 and Novel Biological Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of KB-R7785 and other novel biological inhibitors of A Disintegrin and Metalloproteinase 12 (ADAM12). ADAM12 is a key therapeutic target implicated in a variety of diseases, including cancer, cardiac hypertrophy, and fibrosis. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to aid in the evaluation of these inhibitors for research and drug development purposes.

Quantitative Comparison of ADAM12 Inhibitors

InhibitorTypeTarget SpecificityInhibitory Constant (Ki) for ADAM12
This compound Small Molecule (Hydroxamate-based)Broad-spectrum (ADAMs and MMPs)Not specified in available literature
ADAM12 Prodomain (PA12) Biological (Recombinant Protein)Selective for ADAM12430 ± 110 nM
Engineered N-TIMP-2TACE Biological (Engineered Protein)Selective for ADAM120.65 nM (for ADAM12 catalytic domain)

In-depth Inhibitor Profiles

This compound

This compound is a synthetic, hydroxamate-based inhibitor that has been widely used in preclinical studies to probe the function of ADAM metalloproteinases. While its direct binding to ADAM12 has been demonstrated, its lack of specificity is a significant consideration. Studies have shown its efficacy in cellular and animal models by inhibiting the shedding of ADAM12 substrates, such as heparin-binding EGF-like growth factor (HB-EGF), thereby attenuating downstream signaling events that contribute to pathologies like cardiac hypertrophy.

ADAM12 Prodomain (PA12)

The prodomain of ADAM12, when recombinantly produced (PA12), acts as a selective inhibitor of its cognate enzyme. The inhibitory mechanism involves the prodomain remaining non-covalently associated with the mature enzyme after initial cleavage, effectively blocking its catalytic activity. In vitro studies have demonstrated that PA12 inhibits ADAM12 with a Ki of 430 ± 110 nM and, importantly, does not show detectable inhibition of the closely related ADAM10 and ADAM17.

Engineered TIMP-2

Tissue Inhibitors of Metalloproteinases (TIMPs) are natural regulators of ADAMs and MMPs. Through protein engineering, variants of TIMP-2 have been developed to exhibit high affinity and selectivity for ADAM12. One such engineered N-terminal domain of TIMP-2 (N-TIMP-2TACE) has been reported to be a highly potent inhibitor of the ADAM12 catalytic domain, with a Ki value of 0.65 nM. This approach offers the potential for developing highly specific biological drugs targeting ADAM12.

ADAM12 Signaling Pathways

ADAM12-mediated shedding of cell surface proteins activates several key signaling pathways implicated in cell growth, proliferation, and invasion. The diagram below illustrates the central role of ADAM12 in activating the EGFR/ERK pathway through the cleavage of HB-EGF.

ADAM12_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADAM12 ADAM12 pro_HBEGF pro-HB-EGF ADAM12->pro_HBEGF cleavage sHBEGF Soluble HB-EGF EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS sHBEGF->EGFR binding & activation Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription

Caption: ADAM12-mediated cleavage of pro-HB-EGF and subsequent EGFR/ERK pathway activation.

Experimental Protocols

In Vitro ADAM12 Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method for determining the inhibitory activity of compounds against ADAM12 using a fluorogenic peptide substrate.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare recombinant human ADAM12 D Incubate ADAM12 with inhibitor (or vehicle control) A->D B Prepare fluorogenic peptide substrate (e.g., PEPDAB005) E Initiate reaction by adding substrate B->E C Prepare inhibitor dilutions (this compound, PA12, or engineered TIMP-2) C->D D->E F Monitor fluorescence increase over time (Excitation/Emission: ~485/530 nm) E->F G Calculate initial reaction velocities F->G H Plot velocity vs. inhibitor concentration G->H I Determine IC50 or Ki value H->I

Caption: Workflow for an in vitro ADAM12 fluorogenic inhibition assay.

Materials:

  • Recombinant human ADAM12 (catalytic domain or full-length)

  • Fluorogenic ADAM12 substrate (e.g., PEPDAB005)

  • ADAM12 inhibitor (this compound, PA12, or engineered TIMP-2)

  • Assay Buffer: 25 mM Tris, pH 8.0, 10 mM CaCl₂, 0.0006% Brij-35

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor in assay buffer.

  • In a 96-well plate, add the recombinant ADAM12 enzyme to each well.

  • Add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.

  • Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for PEPDAB005) in a kinetic mode at 37°C.

  • Record data every 1-2 minutes for 30-60 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

  • The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and its Michaelis constant (Km) are known.

Conclusion

The selection of an appropriate ADAM12 inhibitor is contingent on the specific research or therapeutic goal. This compound, while effective in demonstrating the biological roles of ADAMs in preclinical models, suffers from a lack of specificity, which can confound data interpretation and lead to off-target effects. For applications requiring precise modulation of ADAM12 activity, the highly selective biological inhibitors, such as the ADAM12 prodomain (PA12) and engineered TIMP-2 variants, represent superior tools. Their high potency and specificity, as demonstrated by their low nanomolar Ki values, make them promising candidates for both basic research and the development of targeted therapeutics. Further investigation into the in vivo efficacy and pharmacokinetic properties of these biological inhibitors is warranted.

Comparative Analysis of KB-R7785 Cross-Reactivity with Metalloproteinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profile of KB-R7785, a hydroxamic acid-based inhibitor, against various metalloproteinases. The information is intended to assist researchers in evaluating its suitability for specific experimental and therapeutic contexts.

Executive Summary

This compound is recognized as a potent inhibitor of several members of the matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) families. While specific quantitative data on its inhibitory constants (IC50) across a broad panel of proteases is not extensively available in publicly accessible literature, existing studies indicate its activity against key enzymes involved in tissue remodeling, inflammation, and cancer. Notably, this compound has been shown to inhibit MMP-2, MMP-9, and ADAM17 (TACE), as well as ADAM28. This guide synthesizes the available qualitative data and provides a standardized experimental protocol for researchers to determine the inhibitory profile of this compound in their own laboratories.

Cross-Reactivity Profile of this compound

Based on available literature, this compound demonstrates inhibitory activity against the following proteases. It is important to note that the lack of standardized, publicly available IC50 values prevents a direct quantitative comparison.

Protease FamilySpecific ProteaseEvidence of Inhibition
MMPs MMP-2 (Gelatinase A)Activity significantly decreased by this compound.[1]
MMP-9 (Gelatinase B)Activity significantly decreased by this compound.[1]
ADAMs ADAM17 (TACE)Implied inhibition through the reduction of TNF-α production, as ADAM17 is the primary TNF-α converting enzyme.[2]
ADAM28Digestion of insulin-like growth factor binding protein-3 (IGFBP-3) by ADAM28 is prevented by this compound.[3]

Signaling Pathway Involvement

The inhibitory action of this compound on key metalloproteinases can impact several critical signaling pathways. For instance, by inhibiting ADAM17 (TACE), this compound can modulate inflammatory pathways by reducing the shedding of tumor necrosis factor-alpha (TNF-α).

Signaling_Pathway Potential Impact of this compound on TNF-α Signaling cluster_membrane Cell Membrane Pro-TNF-alpha Pro-TNF-alpha Soluble TNF-alpha Soluble TNF-alpha Pro-TNF-alpha->Soluble TNF-alpha Cleavage by ADAM17 ADAM17 ADAM17 TNFR TNF Receptor Inflammatory Signaling Inflammatory Signaling TNFR->Inflammatory Signaling Activates This compound This compound This compound->ADAM17 Inhibits Soluble TNF-alpha->TNFR Binds to

This compound inhibits ADAM17, reducing TNF-α release.

Experimental Protocol: Determining Protease Inhibition with this compound

This section outlines a general experimental workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific metalloproteinase using a fluorogenic substrate-based assay.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Reagents: - Recombinant Protease - Fluorogenic Substrate - Assay Buffer - this compound Stock Solution B Prepare Serial Dilutions of this compound A->B C Add Assay Buffer, Protease, and this compound dilutions to microplate wells B->C D Pre-incubate to allow inhibitor binding C->D E Initiate reaction by adding Fluorogenic Substrate D->E F Measure fluorescence intensity over time E->F G Calculate initial reaction velocities (V₀) F->G H Plot % Inhibition vs. [this compound] G->H I Determine IC50 value using non-linear regression H->I

Workflow for IC50 determination of this compound.
Detailed Methodology

1. Materials and Reagents:

  • Recombinant Human Protease: The specific MMP or ADAM of interest (e.g., MMP-2, MMP-9, ADAM17).

  • Fluorogenic Protease Substrate: A peptide substrate specific for the protease being assayed, conjugated with a fluorophore and a quencher (e.g., Mca/Dnp or FAM/Dabcyl).

  • Assay Buffer: Typically Tris-HCl or HEPES buffer containing CaCl2, ZnCl2, and a non-ionic detergent like Brij-35. The exact composition may vary depending on the specific protease.

  • This compound: Stock solution prepared in an appropriate solvent (e.g., DMSO).

  • 96-well black microplates: For fluorescence measurements.

  • Fluorescence microplate reader: Capable of kinetic measurements at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

2. Experimental Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (typically ≤1%) to avoid solvent effects.

    • Reconstitute the recombinant protease and fluorogenic substrate in assay buffer to their desired working concentrations.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the following in order:

      • Assay Buffer

      • Diluted this compound (or vehicle control)

      • Recombinant protease solution

    • Include control wells:

      • No-enzyme control: Assay buffer and substrate only.

      • No-inhibitor control (100% activity): Assay buffer, protease, and vehicle (e.g., DMSO) only.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow this compound to bind to the protease.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a pre-warmed fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate Initial Velocity (V₀):

    • For each well, determine the initial rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percentage Inhibition:

    • The percentage inhibition for each concentration of this compound is calculated using the following formula:

  • Determine IC50:

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of this compound that produces 50% inhibition of the enzyme activity.

Conclusion

This compound is a valuable research tool for studying the roles of specific metalloproteinases in various biological processes. While its inhibitory activity against MMP-2, MMP-9, ADAM17, and ADAM28 has been documented, a comprehensive, quantitative cross-reactivity profile is not widely available. The provided experimental protocol offers a standardized method for researchers to determine the specific inhibitory potency of this compound against their proteases of interest, enabling a more informed selection and interpretation of experimental results. Further research is warranted to fully elucidate the selectivity profile of this inhibitor.

References

Independent Validation of KB-R7785 Antidiabetic Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antidiabetic effects of the matrix metalloproteinase (MMP) inhibitor, KB-R7785, with other relevant antidiabetic agents. The core of this analysis is based on the seminal preclinical data for this compound, contextualized with the well-established mechanisms of comparator drugs. Due to the limited publicly available data on this compound, this guide emphasizes the findings from the primary study and highlights the need for further independent validation.

Executive Summary

This compound is a hydroxamic acid derivative that has been investigated for its potential antidiabetic properties. The proposed mechanism of action centers on the inhibition of a matrix metalloproteinase-like enzyme responsible for the production of tumor necrosis factor-alpha (TNF-α).[1] By reducing TNF-α levels, this compound is suggested to ameliorate insulin resistance, a key pathological feature of type 2 diabetes. This guide compares the reported preclinical efficacy of this compound with that of pioglitazone, a thiazolidinedione insulin sensitizer, and discusses its mechanistic relevance in the context of modern TNF-α inhibitors.

Comparative Efficacy of Antidiabetic Agents

The primary preclinical evidence for this compound's antidiabetic effects comes from a study utilizing KKAy mice, a model of obese type 2 diabetes.[2][3][4][5][6] The following tables summarize the quantitative data from this study, comparing the effects of this compound with pioglitazone.

Table 1: Effects on Plasma Glucose and Insulin Levels in KKAy Mice

Treatment GroupDosageDurationChange in Plasma GlucoseChange in Plasma Insulin
This compound 100 mg/kg, s.c., twice daily4 weeksSignificant decrease from week 3Significant decrease
Pioglitazone 20 mg/kg, p.o., twice daily4 weeksSignificant decreaseNo significant change
Control Vehicle4 weeksNo significant changeNo significant change

Data extracted from Morimoto et al., 1997.[7]

Table 2: Effects on Lipopolysaccharide (LPS)-Induced Plasma TNF-α Levels in KKAy Mice

Treatment GroupEffect on LPS-Induced TNF-α
This compound Significant inhibition
Pioglitazone No significant effect
Control Significant increase

Data extracted from Morimoto et al., 1997.[7]

Signaling Pathways and Mechanisms of Action

This compound: Inhibition of TNF-α Production

This compound is proposed to exert its antidiabetic effects by targeting the inflammatory cytokine TNF-α, a known mediator of insulin resistance.[1] The signaling pathway is conceptualized as follows:

KB_R7785_Pathway cluster_inflammation Inflammatory Cascade cluster_insulin_signaling Insulin Signaling Pro-inflammatory Stimuli Pro-inflammatory Stimuli MMP-like Enzyme MMP-like Enzyme Pro-inflammatory Stimuli->MMP-like Enzyme pro-TNF-α pro-TNF-α MMP-like Enzyme->pro-TNF-α Cleavage Active TNF-α Active TNF-α pro-TNF-α->Active TNF-α IRS-1 (Serine Phosphorylation) IRS-1 (Serine Phosphorylation) Active TNF-α->IRS-1 (Serine Phosphorylation) Induces Insulin Receptor Insulin Receptor Glucose Uptake Glucose Uptake Insulin Receptor->Glucose Uptake Promotes Insulin Resistance Insulin Resistance IRS-1 (Serine Phosphorylation)->Insulin Resistance Insulin Resistance->Glucose Uptake Inhibits This compound This compound This compound->MMP-like Enzyme Inhibits

Proposed signaling pathway for this compound's antidiabetic effect.
Pioglitazone: A PPARγ Agonist

In contrast, pioglitazone is a thiazolidinedione that acts as a potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1][8][9][10][11] Activation of PPARγ modulates the transcription of numerous genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in adipose tissue, skeletal muscle, and the liver.[1][8][9][10][11] While some studies suggest that thiazolidinediones can reduce TNF-α expression, the primary mechanism of pioglitazone is distinct from the direct inhibition of TNF-α processing proposed for this compound.[1]

Modern TNF-α Inhibitors

The investigation of TNF-α's role in diabetes has continued, with modern biologic TNF-α inhibitors (e.g., infliximab, etanercept) being explored for their potential in managing diabetes, particularly type 1 diabetes.[12][13][14][15][16] These agents directly neutralize the TNF-α cytokine. Clinical studies have shown that TNF-α inhibition can improve glycemic control and preserve beta-cell function in some contexts.[14][15] This provides a contemporary validation of the therapeutic concept underlying this compound, although the molecular targets (MMP inhibition vs. direct cytokine neutralization) differ.

Experimental Protocols

The following are the key experimental methodologies as described in the primary study on this compound.[7]

Animal Model:

  • Species: Male KKAy mice (a model for obese type 2 diabetes) and C57BL mice (as a normal control).[2][3][4][5][6]

  • Age: 8 weeks old at the start of the study.

  • Housing: Maintained under conventional conditions with free access to food and water.

Drug Administration:

  • This compound: Administered subcutaneously (s.c.) at a dose of 100 mg/kg twice daily for 4 weeks.

  • Pioglitazone: Administered orally (p.o.) at a dose of 20 mg/kg twice daily for 4 weeks.

  • Control: Received the vehicle used for drug delivery.

Measurement of Plasma Glucose and Insulin:

  • Blood samples were collected from the tail vein of non-fasted mice weekly.

  • Plasma glucose levels were measured using a glucose oxidase method.

  • Plasma insulin levels were determined by a radioimmunoassay.

LPS-Induced TNF-α Production:

  • Mice were intraperitoneally injected with lipopolysaccharide (LPS) from E. coli at a dose of 25 mg/kg.

  • Blood samples were collected 1.5 hours after LPS injection.

  • Plasma TNF-α levels were measured using an ELISA kit.

Experimental Workflow Diagram:

Experimental_Workflow Start Start Animal Selection Select 8-week-old male KKAy mice Start->Animal Selection Group Assignment Randomly assign to Control, this compound, or Pioglitazone groups Animal Selection->Group Assignment Treatment Period 4-week treatment period Group Assignment->Treatment Period Weekly Sampling Weekly blood sampling (non-fasted) Treatment Period->Weekly Sampling LPS Challenge LPS injection at end of study Treatment Period->LPS Challenge Glucose/Insulin Analysis Measure plasma glucose and insulin levels Weekly Sampling->Glucose/Insulin Analysis Glucose/Insulin Analysis->Weekly Sampling Repeat weekly Data Analysis Statistical analysis of results Glucose/Insulin Analysis->Data Analysis TNF-α Measurement Measure plasma TNF-α levels 1.5h post-LPS LPS Challenge->TNF-α Measurement TNF-α Measurement->Data Analysis End End Data Analysis->End

Workflow of the preclinical study on this compound.

Logical Relationship of the Proposed Mechanism

The rationale behind this compound's antidiabetic effect is based on a logical cascade of events.

Logical_Relationship This compound This compound Inhibition of MMP-like Enzyme Inhibition of MMP-like Enzyme This compound->Inhibition of MMP-like Enzyme Leads to Reduced TNF-α Production Reduced TNF-α Production Inhibition of MMP-like Enzyme->Reduced TNF-α Production Results in Decreased TNF-α Mediated Inflammation Decreased TNF-α Mediated Inflammation Reduced TNF-α Production->Decreased TNF-α Mediated Inflammation Causes Amelioration of Insulin Resistance Amelioration of Insulin Resistance Decreased TNF-α Mediated Inflammation->Amelioration of Insulin Resistance Leads to Improved Insulin Sensitivity Improved Insulin Sensitivity Amelioration of Insulin Resistance->Improved Insulin Sensitivity Results in Antidiabetic Effect Antidiabetic Effect Improved Insulin Sensitivity->Antidiabetic Effect Manifests as

Logical flow of this compound's proposed mechanism of action.

Conclusion and Future Directions

The available preclinical data suggests that this compound may have a beneficial effect on glucose homeostasis through a mechanism involving the inhibition of TNF-α production.[1] Its ability to lower both plasma glucose and insulin levels in KKAy mice distinguishes it from pioglitazone in this specific experimental model.[7] However, it is crucial to note that these findings are based on a single study published in 1997.

For a comprehensive validation of this compound's antidiabetic potential, further research is imperative. This should include:

  • Independent replication of the original findings in various preclinical models of type 2 diabetes.

  • Pharmacokinetic and pharmacodynamic studies to establish a clear dose-response relationship and to understand the drug's metabolic fate.

  • Toxicology and safety pharmacology studies to assess the potential for adverse effects.

  • Head-to-head comparison studies with current standard-of-care antidiabetic agents.

  • Elucidation of the specific MMP(s) targeted by this compound in the context of TNF-α processing.

Without such validation, the therapeutic potential of this compound in the management of diabetes remains speculative. The continued interest in targeting inflammation, particularly the TNF-α pathway, for metabolic diseases does, however, provide a strong rationale for revisiting and independently evaluating compounds like this compound with modern research methodologies.

References

A Comparative Analysis of KB-R7785 and Pioglitazone: Mechanisms and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two therapeutic compounds, KB-R7785 and pioglitazone, which have both demonstrated potential in metabolic disease research, albeit through distinct mechanisms of action. This document summarizes their known signaling pathways, presents available quantitative data from preclinical and clinical studies, and outlines key experimental protocols for their evaluation.

Introduction

Pioglitazone is a well-established oral antihyperglycemic agent belonging to the thiazolidinedione (TZD) class of drugs. It is an agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. By activating PPAR-γ, pioglitazone enhances insulin sensitivity in adipose tissue, skeletal muscle, and the liver.

This compound is a hydroxamic acid-based compound that functions as a potent inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with notable inhibitory activity against ADAM12. Its therapeutic effects, particularly in the context of metabolic disease, are attributed to its ability to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine implicated in insulin resistance.

Mechanism of Action and Signaling Pathways

The fundamental difference between this compound and pioglitazone lies in their primary molecular targets and downstream signaling cascades.

Pioglitazone: A PPAR-γ Agonist

Pioglitazone's primary mechanism of action involves the activation of PPAR-γ. Upon binding, pioglitazone induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in glucose and lipid metabolism.

Key downstream effects of pioglitazone-mediated PPAR-γ activation include:

  • Enhanced Insulin Sensitivity: Pioglitazone increases the expression of genes that promote insulin signaling, such as glucose transporter type 4 (GLUT4), leading to increased glucose uptake in peripheral tissues.[1]

  • Adipocyte Differentiation: It promotes the differentiation of preadipocytes into mature adipocytes, which can store free fatty acids, thereby reducing their circulating levels and improving insulin sensitivity.[1]

  • Modulation of Adipokines: Pioglitazone increases the production of adiponectin, an adipokine with insulin-sensitizing and anti-inflammatory properties, while potentially decreasing the expression of pro-inflammatory cytokines like TNF-α.

  • Lipid Metabolism: It influences lipid metabolism, often leading to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[2][3][4][5]

pioglitazone_pathway cluster_nucleus Nucleus pioglitazone Pioglitazone pparg PPAR-γ pioglitazone->pparg Binds & Activates rxr RXR pparg->rxr Heterodimerizes with ppre PPRE (Target Gene Promoters) rxr->ppre Binds to gene_transcription Gene Transcription ppre->gene_transcription insulin_sensitivity ↑ Insulin Sensitivity gene_transcription->insulin_sensitivity glucose_uptake ↑ Glucose Uptake (Muscle, Adipose) gene_transcription->glucose_uptake tg_levels ↓ Triglyceride Levels gene_transcription->tg_levels hdl_levels ↑ HDL Levels gene_transcription->hdl_levels adiponectin ↑ Adiponectin gene_transcription->adiponectin

Pioglitazone Signaling Pathway
This compound: An MMP/ADAM Inhibitor

This compound exerts its effects by inhibiting the activity of metalloproteinases, including ADAM12. This inhibition has significant consequences for cell signaling, particularly in inflammatory processes. A key mechanism relevant to its anti-diabetic properties is the inhibition of TNF-α converting enzyme (TACE), which is a member of the ADAM family (ADAM17). TACE is responsible for cleaving the membrane-bound precursor of TNF-α to its soluble, active form.

Key downstream effects of this compound-mediated MMP/ADAM inhibition include:

  • Reduced TNF-α Production: By inhibiting TACE, this compound decreases the levels of soluble TNF-α, a cytokine known to induce insulin resistance.[6]

  • Improved Insulin Sensitivity: The reduction in TNF-α leads to an amelioration of insulin resistance.

  • Inhibition of HB-EGF Shedding: this compound has been shown to inhibit ADAM12-mediated shedding of heparin-binding EGF-like growth factor (HB-EGF), a process implicated in cardiac hypertrophy.[7]

kbr7785_pathway kbr7785 This compound adam12 ADAM12 kbr7785->adam12 Inhibits tnf Soluble TNF-α kbr7785->tnf Reduces Production of pro_tnf pro-TNF-α (Membrane-bound) adam12->pro_tnf Cleavage pro_tnf->tnf Release insulin_resistance ↓ Insulin Resistance tnf->insulin_resistance Induces insulin_signaling ↑ Insulin Signaling insulin_resistance->insulin_signaling Impairs

This compound Signaling Pathway

Comparative Efficacy: Preclinical Data

A key study directly comparing this compound and pioglitazone was conducted in KKAy mice, a model of non-insulin-dependent diabetes mellitus (NIDDM) with insulin resistance.[6]

Table 1: Comparative Effects on Plasma Glucose and Insulin in KKAy Mice[6]
ParameterTreatment GroupDosageDurationChange from Baseline
Plasma Glucose This compound100 mg/kg, s.c., twice daily4 weeksSignificant decrease (observed after 3 weeks)
Pioglitazone20 mg/kg, p.o., twice daily4 weeksSignificant decrease
Plasma Insulin This compound100 mg/kg, s.c., twice daily4 weeksSignificant decrease
Pioglitazone20 mg/kg, p.o., twice daily4 weeksNo significant change

s.c. = subcutaneous; p.o. = oral administration

Table 2: Comparative Effects on LPS-Induced Plasma TNF-α in KKAy Mice[6]
Treatment GroupEffect on LPS-Induced TNF-α Increase
This compound Significant inhibition
Pioglitazone No effect

Comparative Efficacy: Clinical Data (Pioglitazone)

Extensive clinical trials have been conducted for pioglitazone. The PROactive study was a landmark trial investigating its effects on macrovascular outcomes in patients with type 2 diabetes.[8][9]

Table 3: Key Metabolic and Cardiovascular Outcomes from the PROactive Study (Pioglitazone vs. Placebo)[9]
ParameterPioglitazone GroupPlacebo Groupp-value
Change in HbA1c -0.5%-<0.001
Change in Triglycerides -13.2%-<0.001
Change in HDL-Cholesterol +8.9%-<0.001
Fatal/Non-fatal Myocardial Infarction (HR) 0.771.000.046
All-cause mortality, non-fatal MI, stroke (HR) 0.841.000.095
Recurrent Stroke in patients with prior stroke (HR) 0.531.000.0085

HR = Hazard Ratio

Experimental Protocols

In Vivo Glucose-Lowering Efficacy in KKAy Mice

This protocol is based on the methodology described in the comparative study by Sato et al. (1997).[6]

Objective: To assess the long-term effects of this compound and pioglitazone on plasma glucose and insulin levels in a diabetic mouse model.

Experimental Workflow:

glucose_lowering_workflow start Start: KKAy Mice acclimatization Acclimatization start->acclimatization grouping Random Grouping (n per group) acclimatization->grouping treatment Daily Treatment (4 weeks) grouping->treatment sampling Weekly Blood Sampling (Tail Vein) treatment->sampling analysis Plasma Glucose & Insulin Measurement (ELISA) sampling->analysis end End of Study analysis->end

In Vivo Glucose-Lowering Study Workflow

Materials:

  • KKAy mice

  • This compound

  • Pioglitazone

  • Vehicle control (e.g., saline for subcutaneous injection, carboxymethyl cellulose for oral gavage)

  • Blood collection supplies (e.g., capillary tubes)

  • ELISA kits for mouse insulin and glucose assay kits

Procedure:

  • Animal Acclimatization: House KKAy mice under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, pioglitazone).

  • Treatment Administration:

    • Administer this compound subcutaneously twice daily at the specified dose.

    • Administer pioglitazone orally twice daily at the specified dose.

    • Administer the appropriate vehicle to the control group.

  • Blood Sampling: Collect blood samples from the tail vein at baseline and at regular intervals (e.g., weekly) throughout the 4-week treatment period.

  • Biochemical Analysis: Measure plasma glucose and insulin concentrations using commercially available kits.

  • Data Analysis: Analyze the changes in plasma glucose and insulin levels over time for each treatment group and compare them to the control group.

LPS-Induced TNF-α Production in Mice

This protocol is adapted from methodologies used to assess in vivo anti-inflammatory effects.[6]

Objective: To determine the effect of this compound and pioglitazone on lipopolysaccharide (LPS)-induced TNF-α production.

Procedure:

  • Animal Treatment: Administer this compound, pioglitazone, or vehicle to KKAy mice for a specified period.

  • LPS Challenge: Inject mice with a single dose of LPS (e.g., intraperitoneally or intravenously) to induce an inflammatory response.

  • Blood Collection: Collect blood samples at a time point corresponding to the peak of TNF-α production (typically 1-2 hours post-LPS injection).

  • TNF-α Measurement: Measure plasma TNF-α levels using a specific ELISA kit.

  • Data Analysis: Compare the TNF-α levels in the drug-treated groups to the vehicle-treated control group.

PPAR-γ Transactivation Assay

Objective: To quantify the ability of a compound to activate the PPAR-γ receptor.

Principle: This is a cell-based reporter gene assay. Cells are co-transfected with an expression vector for PPAR-γ and a reporter plasmid containing a luciferase gene under the control of a PPAR-γ response element (PPRE). Activation of PPAR-γ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.

Materials:

  • A suitable cell line (e.g., HEK293T, CV-1)

  • Expression plasmid for human or mouse PPAR-γ

  • Reporter plasmid with a PPRE-driven luciferase gene

  • Transfection reagent

  • Pioglitazone (as a positive control)

  • Test compound (e.g., this compound as a negative control for direct PPAR-γ activation)

  • Luciferase assay system

Procedure:

  • Cell Seeding: Plate cells in a multi-well plate.

  • Transfection: Co-transfect the cells with the PPAR-γ expression plasmid and the PPRE-luciferase reporter plasmid.

  • Compound Treatment: After transfection, treat the cells with various concentrations of the test compound, pioglitazone, or vehicle.

  • Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for gene expression.

  • Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control plasmid) and plot the dose-response curve to determine the EC50 value for PPAR-γ activation.

Summary and Conclusion

This compound and pioglitazone represent two distinct pharmacological approaches to improving insulin sensitivity. Pioglitazone acts as a direct agonist of the nuclear receptor PPAR-γ, influencing the transcription of a wide array of genes involved in metabolic regulation. In contrast, this compound functions as a metalloproteinase inhibitor, with its anti-diabetic effects primarily attributed to the downstream reduction of the pro-inflammatory cytokine TNF-α.

The preclinical comparative data in KKAy mice suggest that both compounds can effectively lower plasma glucose levels. However, a key differentiator is their effect on plasma insulin. This compound significantly reduces plasma insulin, suggesting an improvement in insulin sensitivity that allows for glycemic control with lower insulin levels. Pioglitazone, in this particular study, did not significantly alter plasma insulin levels. Furthermore, the direct inhibitory effect of this compound on TNF-α production, a mechanism not shared by pioglitazone in the same experimental model, highlights a more targeted anti-inflammatory action in the context of insulin resistance.

While pioglitazone has a well-documented clinical history with demonstrated benefits on glycemic control and certain cardiovascular risk factors, it is also associated with side effects such as weight gain and fluid retention. The clinical potential of this compound in metabolic diseases remains to be fully elucidated. Its distinct mechanism of action suggests that it could offer a therapeutic alternative, particularly in patient populations where inflammation is a key driver of insulin resistance. Further research, including more comprehensive direct comparative studies, is warranted to fully understand the relative therapeutic indices of these two compounds.

References

Confirming the Neuroprotective Effects of KB-R7785: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neuroprotective effects of KB-R7785 with other metalloproteinase inhibitors. The information presented is based on preclinical experimental data, offering insights into the efficacy and mechanisms of action of these compounds in models of acute brain injury.

Executive Summary

This compound, a potent matrix metalloproteinase (MMP) inhibitor, has demonstrated significant neuroprotective effects in preclinical models of ischemic stroke. Its mechanism of action is primarily attributed to the inhibition of MMP-9, a key enzyme implicated in the disruption of the blood-brain barrier and neuronal damage following ischemia. This guide compares the neuroprotective profile of this compound with two other notable metalloproteinase inhibitors: GM6001, a broad-spectrum MMP inhibitor, and GI254023X, a selective ADAM10 inhibitor. The comparative data suggests that while all three compounds exhibit neuroprotective properties, their efficacy and underlying mechanisms may differ depending on the specific model of brain injury.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the quantitative data from key preclinical studies, providing a comparative overview of the neuroprotective effects of this compound, GM6001, and GI254023X.

Compound Animal Model Dosage Administration Route Key Efficacy Endpoint Quantitative Result Citation
This compound Mouse (Permanent MCAO)100 mg/kgIntraperitonealInfarct Volume ReductionSignificant decrease in infarct volume at 24h[1]
GM6001 Mouse (Intracerebral Hemorrhage)100 mg/kgIntraperitonealInjury Volume ReductionSignificant decrease in injury volume on day 3[2]
GM6001 Rat (Hypoxia-Ischemia)100 mg/kgIntraperitonealBrain Tissue LossAttenuated ipsilateral brain tissue loss[3]
GI254023X Mouse (Traumatic Brain Injury)100 mg/kgIntraperitonealBrain Lesion VolumeSmaller brain lesions compared to vehicle[4][5]

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental paradigm to mimic focal cerebral ischemia in rodents.[6][7]

  • Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.[7][8]

  • Anesthesia: Anesthesia is induced with isoflurane or a combination of ketamine and xylazine.[9][10]

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • The ECA is ligated and dissected distally.

    • A nylon monofilament with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[6][8]

    • The occlusion is maintained for a specific duration (e.g., 60 minutes for transient MCAO) before the filament is withdrawn to allow for reperfusion. For permanent MCAO, the filament is left in place.[6][8]

  • Post-operative Care: Animals receive subcutaneous saline for hydration and are closely monitored for recovery.[10]

  • Outcome Assessment:

    • Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.[10]

    • Neurological Deficit Score: A neurological deficit score is often used to assess functional outcomes.[2]

Traumatic Brain Injury (TBI) Model

The Controlled Cortical Impact (CCI) model is a standardized method for inducing traumatic brain injury.[4]

  • Animal Model: Male C57BL/6N mice are frequently used.[4]

  • Anesthesia: Anesthesia is typically induced and maintained with isoflurane.

  • Surgical Procedure:

    • A craniotomy is performed over the desired cortical region.

    • A pneumatically controlled impactor tip is used to deliver a standardized impact to the exposed dura.

  • Post-operative Care: Standard post-operative care is provided, including monitoring for any signs of distress.[11][12][13]

  • Outcome Assessment:

    • Lesion Volume: Brains are sectioned and stained (e.g., with cresyl violet) to determine the volume of the resulting lesion.[4]

    • Immunohistochemistry: Staining for markers of neuronal injury, inflammation, and axonal damage is performed.[4]

Signaling Pathways and Mechanisms of Action

This compound and GM6001: Targeting the MMP-9 Pathway

This compound and GM6001 exert their neuroprotective effects by inhibiting matrix metalloproteinases, particularly MMP-9. Following an ischemic event, MMP-9 is upregulated and contributes to neuronal damage through several mechanisms:

  • Extracellular Matrix (ECM) Degradation: MMP-9 degrades components of the ECM, leading to disruption of the blood-brain barrier (BBB), vasogenic edema, and inflammation.[14][15][16][17]

  • Inflammatory Response: MMP-9 can process pro-inflammatory cytokines and chemokines, amplifying the inflammatory cascade.[16]

  • Apoptosis: By disrupting cell-matrix interactions, MMP-9 can trigger apoptotic pathways in neurons.

The following diagram illustrates the central role of MMP-9 in ischemic brain injury and the point of intervention for inhibitors like this compound and GM6001.

MMP9_Pathway Ischemia Ischemic Insult Upregulation Upregulation of MMP-9 Ischemia->Upregulation ECM_Degradation ECM Degradation Upregulation->ECM_Degradation Inflammation Inflammation Upregulation->Inflammation Apoptosis Neuronal Apoptosis Upregulation->Apoptosis BBB_Disruption BBB Disruption ECM_Degradation->BBB_Disruption Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Apoptosis->Neuronal_Damage BBB_Disruption->Neuronal_Damage Inhibitor This compound / GM6001 Inhibitor->Upregulation Inhibits

MMP-9 signaling cascade in ischemic injury.
GI254023X: Targeting the ADAM10 Pathway

GI254023X is a selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10), an α-secretase involved in the non-amyloidogenic processing of amyloid precursor protein (APP). In the context of neuroprotection, the role of ADAM10 is complex. While its α-secretase activity is generally considered neuroprotective, its inhibition has shown beneficial effects in models of acute brain injury.[4] This may be due to the fact that ADAM10 has multiple substrates, and its inhibition can modulate various signaling pathways.[18] For instance, in traumatic brain injury, inhibition of ADAM10 has been shown to reduce the upregulation of MMP-2 and MMP-9 and mitigate the expression of pro-inflammatory markers like IL-6 and TNFα.[4]

The diagram below illustrates the multifaceted role of ADAM10 and the potential neuroprotective mechanism of its inhibitor, GI254023X, in the context of acute brain injury.

ADAM10_Pathway Brain_Injury Acute Brain Injury (e.g., TBI) ADAM10 ADAM10 Activity Brain_Injury->ADAM10 Substrate_Cleavage Substrate Cleavage (e.g., APP, N-cadherin) ADAM10->Substrate_Cleavage MMP_Upregulation Upregulation of MMP-2 & MMP-9 ADAM10->MMP_Upregulation Inflammation Pro-inflammatory Cytokine Release (IL-6, TNFα) ADAM10->Inflammation Neuronal_Damage Neuronal Damage & Axonal Injury MMP_Upregulation->Neuronal_Damage Inflammation->Neuronal_Damage Inhibitor GI254023X Inhibitor->ADAM10 Inhibits

ADAM10 signaling in acute brain injury.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the neuroprotective effects of a compound like this compound in a preclinical model of ischemic stroke.

Experimental_Workflow Animal_Model Animal Model Selection (e.g., MCAO in mice) Drug_Admin Drug Administration (e.g., this compound) Animal_Model->Drug_Admin Ischemia_Induction Induction of Ischemia (e.g., MCAO surgery) Drug_Admin->Ischemia_Induction Post_Op_Care Post-operative Monitoring & Care Ischemia_Induction->Post_Op_Care Outcome_Assessment Outcome Assessment (24h post-ischemia) Post_Op_Care->Outcome_Assessment Infarct_Analysis Infarct Volume Analysis (TTC Staining) Outcome_Assessment->Infarct_Analysis Functional_Tests Neurological Function Tests Outcome_Assessment->Functional_Tests Molecular_Analysis Molecular Analysis (e.g., Zymography for MMPs) Outcome_Assessment->Molecular_Analysis

References

A Head-to-Head Comparison of KB-R7785 and Marimastat for Metalloproteinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, side-by-side comparison of two prominent metalloproteinase inhibitors, KB-R7785 and marimastat. We delve into their mechanisms of action, target selectivity, and supporting experimental data to inform research and drug development decisions.

Overview and Mechanism of Action

This compound is a potent inhibitor of a disintegrin and metalloproteinases (ADAMs), with primary targets being ADAM12 and Tumor Necrosis Factor-alpha Converting Enzyme (TACE or ADAM17).[1] Its mechanism involves the inhibition of the "shedding" of cell-surface proteins, such as heparin-binding EGF-like growth factor (HB-EGF), thereby modulating downstream signaling pathways.[1] This has positioned this compound as a tool for investigating the roles of these specific ADAMs in pathologies like cardiac hypertrophy and inflammation-driven insulin resistance.[1][2]

Marimastat (BB-2516) , in contrast, is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs).[3] As a peptidomimetic hydroxamate, it chelates the zinc ion essential for the catalytic activity of MMPs, thereby preventing the degradation of extracellular matrix (ECM) components.[3] This broad activity against multiple MMPs has led to its extensive investigation as an anti-cancer agent, aiming to inhibit tumor growth, invasion, and angiogenesis.[4][5]

Quantitative Inhibitory Profile

The following tables summarize the available quantitative data on the inhibitory activity of this compound and marimastat against various metalloproteinases.

Table 1: Inhibitory Activity (IC₅₀) of this compound

Target EnzymeCommon NameIC₅₀ (nM)Notes
ADAM12Meltrin αData not publicly availableDirectly binds to and inhibits ADAM12-mediated shedding of HB-EGF.[1]
ADAM17TACEData not publicly availableInhibits TNF-α production, suggesting TACE inhibition.[2]
MMP-1Collagenase-1Noted to have activity in rats.Specific IC₅₀ values are not readily available in the public domain.
MMP-9Gelatinase BNoted to have activity in mice.Specific IC₅₀ values are not readily available in the public domain.[6]

Table 2: Inhibitory Activity (IC₅₀) of Marimastat

Target EnzymeCommon NameIC₅₀ (nM)
MMP-1Collagenase-15[3]
MMP-2Gelatinase-A6
MMP-3Stromelysin-1230[7]
MMP-7Matrilysin13[3]
MMP-9Gelatinase-B3
MMP-12Metalloelastase5[2]
MMP-14MT1-MMP9
TACETACE3.8 (purified enzyme), 7000 (whole blood)[7]
ADAMTS-4Aggrecanase-110,000[3]

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct target profiles of this compound and marimastat result in the modulation of different signaling cascades.

KB_R7785_Pathway cluster_membrane Cell Membrane pro-HB-EGF pro-HB-EGF Soluble HB-EGF Soluble HB-EGF pro-HB-EGF->Soluble HB-EGF ADAM12 ADAM12 ADAM12->pro-HB-EGF Cleaves (Shedding) This compound This compound This compound->ADAM12 Inhibits EGFR EGFR Soluble HB-EGF->EGFR Activates Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Cardiac Hypertrophy Cardiac Hypertrophy Downstream Signaling->Cardiac Hypertrophy

This compound inhibits ADAM12-mediated HB-EGF shedding.

Marimastat_Pathway cluster_ecm Extracellular Matrix (ECM) ECM_Components Collagen, etc. ECM Degradation ECM Degradation ECM_Components->ECM Degradation Marimastat Marimastat MMPs MMP-1, -2, -9, etc. Marimastat->MMPs Inhibits MMPs->ECM_Components Degrades Tumor Invasion & Angiogenesis Tumor Invasion & Angiogenesis ECM Degradation->Tumor Invasion & Angiogenesis

Marimastat broadly inhibits MMPs, preventing ECM degradation.
Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Recombinant Enzyme (MMP or ADAM) D Incubate Enzyme with Inhibitor A->D B Prepare Fluorogenic Substrate E Add Substrate to Initiate Reaction B->E C Prepare Serial Dilutions of Inhibitor (this compound or Marimastat) C->D D->E F Measure Fluorescence Kinetics E->F G Calculate Rate of Substrate Cleavage F->G H Plot % Inhibition vs. [Inhibitor] G->H I Determine IC50 Value H->I

Workflow for determining IC₅₀ values using a fluorogenic substrate assay.

Experimental Protocols

In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate Method)

This protocol provides a general framework for determining the IC₅₀ values of this compound and marimastat against their respective target metalloproteinases.

Materials:

  • Recombinant human metalloproteinase (e.g., MMP-2, ADAM12)

  • Fluorogenic peptide substrate specific to the enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

  • This compound and/or marimastat

  • DMSO (for inhibitor stock solutions)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Inhibitor Preparation: Prepare a 10 mM stock solution of the inhibitor in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired final concentrations.

  • Enzyme Preparation: Dilute the recombinant enzyme in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Assay Setup: To each well of a 96-well plate, add:

    • Assay Buffer

    • Diluted inhibitor solution (or vehicle control)

    • Diluted enzyme solution

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Normalize the velocities of the inhibitor-treated wells to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC₅₀ value.

In Vivo Murine Model of Cardiac Hypertrophy (Transverse Aortic Constriction - TAC)

This protocol outlines a common procedure to induce cardiac hypertrophy in mice, a model in which this compound has been evaluated.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., 7-0 silk)

  • 27-gauge needle

  • This compound

  • Vehicle for administration (e.g., saline, DMSO/PEG formulation)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the mouse and place it in a supine position. Shave the chest and sterilize the surgical area.

  • Surgical Procedure (TAC):

    • Perform a thoracotomy to expose the aortic arch.

    • Pass a 7-0 silk suture under the transverse aorta between the innominate and left common carotid arteries.

    • Place a 27-gauge needle alongside the aorta.

    • Tie the suture snugly around the aorta and the needle.

    • Promptly remove the needle to create a constriction of a defined diameter.

    • Close the chest and allow the animal to recover.

  • Drug Administration:

    • Administer this compound (e.g., 100 mg/kg, subcutaneously, twice daily) or vehicle control for the desired study duration (e.g., 4 weeks).[2]

  • Assessment of Cardiac Hypertrophy:

    • At the end of the treatment period, euthanize the mice and excise the hearts.

    • Measure heart weight and body weight to calculate the heart weight to body weight ratio.

    • Perform histological analysis (e.g., hematoxylin and eosin staining, Masson's trichrome staining) to assess cardiomyocyte size and fibrosis.

    • Conduct molecular analysis (e.g., quantitative PCR, Western blotting) to measure markers of hypertrophy (e.g., ANP, BNP) and signaling pathway activation.

Clinical Trial Protocol Outline for Marimastat in Advanced Gastric Cancer

This outlines the typical design of a Phase III clinical trial for marimastat in an oncology setting.[4][5]

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

Patient Population: Patients with histologically confirmed, inoperable, advanced gastric or gastro-esophageal adenocarcinoma.

Treatment Arms:

  • Experimental Arm: Marimastat (e.g., 10 mg orally, twice daily)

  • Control Arm: Placebo (matching in appearance and administration schedule)

Study Procedures:

  • Screening: Assess patients for eligibility based on inclusion and exclusion criteria (e.g., performance status, prior chemotherapy).

  • Randomization: Randomly assign eligible patients to either the marimastat or placebo arm.

  • Treatment: Administer the assigned treatment until disease progression, unacceptable toxicity, or patient withdrawal.

  • Assessments:

    • Efficacy: Evaluate tumor response using imaging (e.g., CT scans) at baseline and regular intervals. Monitor overall survival and progression-free survival.

    • Safety: Monitor for adverse events, with a particular focus on musculoskeletal toxicity.

    • Quality of Life: Assess patient-reported outcomes using validated questionnaires.

Endpoints:

  • Primary Endpoint: Overall survival.

  • Secondary Endpoints: Progression-free survival, objective response rate, safety, and quality of life.

Summary of Preclinical and Clinical Findings

This compound:

  • Preclinical: Has demonstrated efficacy in attenuating cardiac hypertrophy in a mouse model by inhibiting ADAM12-mediated HB-EGF shedding.[1] It has also been shown to improve insulin sensitivity in a mouse model of non-insulin-dependent diabetes mellitus by inhibiting TNF-α production.[2] In a model of focal cerebral ischemia, this compound reduced infarct volume and MMP-9 activity.[6]

Marimastat:

  • Preclinical: Showed promise in a variety of cancer models by reducing tumor growth and metastasis.

  • Clinical: Marimastat has undergone extensive clinical evaluation in various cancers. While it demonstrated a modest survival benefit in a subgroup of patients with advanced gastric cancer who had received prior chemotherapy, overall, the clinical trials did not meet their primary endpoints for efficacy.[4][5] A significant dose-limiting toxicity was musculoskeletal pain and inflammation. The lack of robust clinical efficacy has been attributed to factors such as the advanced stage of disease in the patient populations studied and the broad-spectrum nature of its MMP inhibition leading to off-target effects.

Conclusion

This compound and marimastat are both valuable research tools for investigating the roles of metalloproteinases in health and disease. Marimastat, as a broad-spectrum MMP inhibitor, has been extensively studied in the context of cancer, and while its clinical success has been limited, it has provided valuable insights into the complexities of targeting MMPs in oncology. This compound, with its more selective profile for ADAM12 and TACE, offers a more targeted approach to dissecting the roles of these specific sheddases in pathologies such as cardiac hypertrophy and inflammation. The choice between these inhibitors will ultimately depend on the specific research question and the desired selectivity profile. Further research, particularly on the comprehensive inhibitory profile of this compound, will be crucial for its continued development and application.

References

Illuminating the Role of KB-R7785 in Halting HB-EGF Shedding Across Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of KB-R7785 in inhibiting the shedding of Heparin-Binding EGF-like Growth Factor (HB-EGF) across various cell lines. Intended for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to offer an objective analysis of this compound's performance against other common inhibitors.

Introduction to HB-EGF Shedding and Its Inhibition

Heparin-binding EGF-like growth factor (HB-EGF) is a critical signaling molecule involved in numerous physiological and pathological processes, including wound healing, cardiac hypertrophy, and cancer progression. It is initially synthesized as a transmembrane precursor (pro-HB-EGF) and is released from the cell surface through a process known as ectodomain shedding. This shedding is primarily mediated by a family of enzymes called ADAMs (A Disintegrin and Metalloproteinases), particularly ADAM12 and ADAM17. The released, soluble HB-EGF can then activate the Epidermal Growth Factor Receptor (EGFR), triggering downstream signaling cascades that promote cell proliferation, migration, and survival.

Given the role of HB-EGF in various diseases, inhibiting its shedding has emerged as a promising therapeutic strategy. This compound, a hydroxamic acid-based metalloproteinase inhibitor, has been identified as a potent inhibitor of HB-EGF shedding, primarily by targeting ADAM12. This guide will delve into the experimental evidence validating the effect of this compound and compare its activity with other well-known inhibitors of HB-EGF shedding, such as the broad-spectrum metalloproteinase inhibitor GM6001 and the direct HB-EGF inhibitor CRM197.

Comparative Analysis of Inhibitor Efficacy

The following tables summarize the quantitative data on the effects of this compound and other inhibitors on HB-EGF shedding in different cell lines. It is important to note that direct comparative studies with standardized methodologies are limited, and the data presented here is compiled from various independent research articles.

InhibitorCell LineConcentrationEffect on HB-EGF SheddingReference
This compound Neonatal rat cardiac myocytes10 µMBlocked GPCR agonist-induced HB-EGF shedding[1]
SCC61 (Squamous cell carcinoma)Not specifiedDiminished hypoxia-induced effects associated with HB-EGF shedding[2]
GM6001 THCE (Human corneal epithelial cells)50 µMDelayed wound closure, suggesting inhibition of EGFR ligand release[3]
CRM197 MDA-MB-231 (Breast cancer)32 nMUsed to assess the impact of inhibiting HB-EGF function[4][5]
HT-29 (Colon adenocarcinoma)32 nMUsed to assess the impact of inhibiting HB-EGF function[5]
THCE (Human corneal epithelial cells)10 µg/mLImpaired epithelial wound closure by antagonizing HB-EGF[3]
Jurkat E6-1 (T-cell acute lymphoblastic leukemia)10 µg/mLInduced apoptosis[6]
TAPI-2 HT1080 (Fibrosarcoma)10 µMCompletely prevented PMA-induced HB-EGF shedding[7]

Experimental Methodologies

A variety of experimental protocols are employed to assess the shedding of HB-EGF and the efficacy of inhibitors. The most common methods are detailed below.

HB-EGF Shedding Assay using Alkaline Phosphatase (AP)-Tagged HB-EGF

This method allows for the quantification of shed HB-EGF by measuring the enzymatic activity of alkaline phosphatase in the cell culture medium.

Protocol:

  • Cell Transfection: Cells are stably transfected with an expression vector encoding for a fusion protein of HB-EGF and human placental alkaline phosphatase (AP-HB-EGF).

  • Cell Culture and Treatment: Transfected cells are cultured to a desired confluency. The cells are then washed and incubated with fresh medium containing the test inhibitor (e.g., this compound) at various concentrations for a specified pre-incubation period.

  • Stimulation of Shedding: HB-EGF shedding is induced by adding a stimulating agent, such as Phorbol 12-myristate 13-acetate (PMA), to the culture medium.

  • Sample Collection: After a defined incubation time, the conditioned medium is collected.

  • Quantification of Shed AP-HB-EGF: The collected medium is then assayed for AP activity. This is typically done by adding a colorimetric or chemiluminescent AP substrate and measuring the resulting signal using a spectrophotometer or luminometer. The amount of AP activity is directly proportional to the amount of shed HB-EGF.[2][8]

Enzyme-Linked Immunosorbent Assay (ELISA) for HB-EGF

ELISA is a highly sensitive and specific method for quantifying the amount of shed HB-EGF in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with inhibitors and shedding stimulants as described above.

  • Sample Collection and Preparation: The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • ELISA Procedure:

    • A microplate pre-coated with an anti-HB-EGF capture antibody is used.

    • Standards and collected supernatant samples are added to the wells and incubated.

    • The plate is washed, and a biotin-conjugated anti-HB-EGF detection antibody is added.

    • After another wash, streptavidin-horseradish peroxidase (HRP) conjugate is added.

    • A final wash is performed, and a substrate solution (e.g., TMB) is added, resulting in color development.

    • The reaction is stopped, and the absorbance is measured at a specific wavelength.

    • The concentration of HB-EGF in the samples is determined by comparing their absorbance to a standard curve.[5]

Western Blot Analysis of EGFR Phosphorylation

Since shed HB-EGF activates the EGFR, measuring the phosphorylation status of the receptor can serve as an indirect indicator of HB-EGF shedding.

Protocol:

  • Cell Culture and Treatment: Cells are treated with inhibitors and shedding stimulants.

  • Cell Lysis: After treatment, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for phosphorylated EGFR (p-EGFR).

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescent substrate and an imaging system.

    • The membrane is often stripped and re-probed with an antibody for total EGFR to normalize for protein loading.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in HB-EGF shedding and a typical experimental workflow for its investigation.

HB_EGF_Shedding_Pathway cluster_membrane Cell Membrane pro-HB-EGF pro-HB-EGF sHB-EGF Soluble HB-EGF pro-HB-EGF->sHB-EGF ADAM12 ADAM12 ADAM12->pro-HB-EGF Cleaves EGFR EGFR Downstream Signaling Downstream Signaling (Proliferation, Migration) EGFR->Downstream Signaling Stimulus Stimulus Stimulus->ADAM12 Activates This compound This compound This compound->ADAM12 Inhibits sHB-EGF->EGFR Activates

Caption: HB-EGF Shedding and Inhibition Pathway.

Experimental_Workflow Start Start: Cell Culture Treatment Treatment with This compound & Stimulus Start->Treatment Collection Collect Conditioned Medium Treatment->Collection Assay Quantify Shed HB-EGF Collection->Assay Analysis Data Analysis & Comparison Assay->Analysis ELISA or AP Assay End Conclusion Analysis->End

References

Safety Operating Guide

Proper Disposal of KB-R7785: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of KB-R7785, a matrix metalloproteinase (MMP) inhibitor used in research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The handling of this compound in any form—solid, liquid solution, or as a contaminant on laboratory materials—requires stringent safety measures to prevent accidental exposure.

Required PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: A properly fitted respirator may be necessary if handling the powder outside of a fume hood or if aerosolization is possible. Consult your institution's EHS for specific recommendations.

Disposal Protocol for this compound

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Segregation

  • Solid Waste:

    • Collect unadulterated or expired solid this compound in a clearly labeled, sealed container.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste:

    • Aqueous and organic solvent solutions containing this compound should be collected in separate, clearly labeled, and sealed hazardous waste containers.

    • Do not mix incompatible waste streams. If this compound has been used in conjunction with other chemicals, the disposal protocol for the most hazardous component of the mixture takes precedence.

  • Sharps Waste:

    • Needles, syringes, or any other contaminated sharps must be disposed of in a designated sharps container.

Step 2: Waste Labeling

  • All waste containers must be clearly and accurately labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • Any other components in the waste mixture

Step 3: Storage of Waste

  • Store all hazardous waste in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Ensure that the storage area is compliant with all institutional and regulatory requirements for hazardous waste storage.

Step 4: Arrange for Disposal

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in the regular trash.

Data Presentation: Chemical and Physical Properties of this compound

The following table summarizes the known quantitative data for this compound.

PropertyValue
Molecular Formula C₁₈H₂₃N₃O₄S
Molecular Weight 393.46 g/mol
CAS Number 168158-16-5
Appearance A solid
Storage Temperature -20°C (short-term), -80°C (long-term)

Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. For information on the use of this compound as a matrix metalloproteinase inhibitor, researchers should refer to relevant scientific literature.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

KB_R7785_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds sds_available Is SDS Available? consult_sds->sds_available follow_sds Follow SDS Disposal Instructions sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste sds_available->treat_as_hazardous No segregate_waste Segregate Waste by Type (Solid, Liquid, Sharps) follow_sds->segregate_waste treat_as_hazardous->segregate_waste label_waste Label Waste Containers Clearly segregate_waste->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS for Pickup and Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

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